molecular formula C5H8N4O B1441952 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 914654-93-6

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B1441952
CAS No.: 914654-93-6
M. Wt: 140.14 g/mol
InChI Key: SWOTWEKUILBXMG-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound 5,6,7,8-tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c10-5-8-7-4-3-6-1-2-9(4)5/h6H,1-3H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOTWEKUILBXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NNC2=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details two primary synthetic pathways, elucidating the underlying chemical principles and providing step-by-step experimental protocols. The guide is intended for researchers and professionals in the fields of organic synthesis and drug development, offering a practical framework for the preparation of this valuable compound and its derivatives. The triazolo[4,3-a]pyrazine core is a key pharmacophore in various biologically active molecules, and a deep understanding of its synthesis is crucial for the development of novel therapeutics.[1][2]

Introduction

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one core represents a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure and the presence of multiple hydrogen bond donors and acceptors make it an attractive framework for designing potent and selective ligands for a variety of biological targets. Derivatives of the triazolo[4,3-a]pyrazine class have demonstrated a wide range of pharmacological activities, including potential applications as modulators of P2X7 receptors.[3] This guide will focus on the practical aspects of synthesizing the parent compound, 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one, providing a solid foundation for further derivatization and drug discovery efforts.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one can be approached through two primary, logically sound strategies. The choice between these pathways may depend on the availability of starting materials, scalability, and the desired purity of the final product.

Pathway 1: The "Pyrazine First" Approach

This strategy involves the initial construction of the triazolo[4,3-a]pyrazin-3(2H)-one ring system, followed by the reduction of the pyrazine ring to the desired tetrahydropyrazine. This approach is advantageous as it often utilizes readily available starting materials and well-established reaction conditions.

Pathway 2: The "Piperazine First" Approach

In this alternative route, the saturated piperazine ring is established first, followed by the annulation of the triazole ring. This pathway can be beneficial if the starting 2-hydrazinopiperazine is commercially available or can be synthesized in high purity.

Pathway 1: Detailed Synthesis via the "Pyrazine First" Approach

This pathway is a robust and reliable method for the synthesis of the target molecule, proceeding in two key steps:

  • Step 1: Synthesis of[4][5][6]triazolo[4,3-a]pyrazin-3(2H)-one

  • Step 2: Catalytic Hydrogenation to 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one

Step 1: Synthesis of[4][5][6]triazolo[4,3-a]pyrazin-3(2H)-one

This initial step involves the condensation of 2-chloropyrazine with semicarbazide hydrochloride. This reaction is analogous to the synthesis of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one from 2-chloropyridine, a well-documented procedure.[4][5]

Experimental Protocol:

  • Reagents and Materials:

    • 2-Chloropyrazine

    • Semicarbazide hydrochloride

    • 2-Ethoxyethanol (solvent)

    • Concentrated Sulfuric Acid (catalyst)

    • Water

    • Sodium Hydroxide (for potential salt formation of the product)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloropyrazine (1.0 eq) and semicarbazide hydrochloride (2.0 eq) in 2-ethoxyethanol.

    • Heat the mixture to reflux.

    • Carefully add a catalytic amount of concentrated sulfuric acid dissolved in a small amount of 2-ethoxyethanol to the refluxing mixture.

    • Continue refluxing for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to approximately 60°C and add water to precipitate the product.

    • Further cool the mixture to 0-5°C and stir for 30 minutes to ensure complete precipitation.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield[4][5][6]triazolo[4,3-a]pyrazin-3(2H)-one.

Step 2: Catalytic Hydrogenation

The pyrazine ring of the intermediate is then reduced to a piperazine ring via catalytic hydrogenation. This is a standard transformation for which various catalysts can be employed.

Experimental Protocol:

  • Reagents and Materials:

    • [4][5][6]triazolo[4,3-a]pyrazin-3(2H)-one

    • Palladium on carbon (Pd/C, 10 wt%) or Platinum(IV) oxide (Adam's catalyst)

    • Methanol or Ethanol (solvent)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve[4][5][6]triazolo[4,3-a]pyrazin-3(2H)-one in a suitable solvent such as methanol or ethanol in a high-pressure hydrogenation vessel.

    • Add a catalytic amount of Pd/C (typically 5-10 mol%).

    • Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture at room temperature or with gentle heating until the hydrogen uptake ceases.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one.

Visualization of Pathway 1:

Synthesis_Pathway_1 cluster_step1 Step 1: Triazole Ring Formation cluster_step2 Step 2: Pyrazine Ring Reduction 2-Chloropyrazine 2-Chloropyrazine 2-Chloropyrazine->Reaction1 + Semicarbazide_HCl Semicarbazide Hydrochloride Semicarbazide_HCl->Reaction1 + Triazolopyrazinone [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Reaction1->Triazolopyrazinone Reflux, H2SO4 (cat.) in 2-Ethoxyethanol Triazolopyrazinone->Reaction2 Final_Product 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one Reaction2->Final_Product H2, Pd/C in Methanol

Caption: Synthetic scheme for Pathway 1.

Pathway 2: Detailed Synthesis via the "Piperazine First" Approach

This alternative pathway commences with the synthesis of a 2-hydrazinopiperazine derivative, which is then cyclized to form the target molecule.

  • Step 1: Synthesis of 2-Hydrazinopiperazine

  • Step 2: Cyclization to 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one

Step 1: Synthesis of 2-Hydrazinopiperazine

The key intermediate, 2-hydrazinopiperazine, can be prepared from piperazine. A common method involves the nitrosation of piperazine followed by reduction.

Experimental Protocol:

  • Reagents and Materials:

    • Piperazine

    • Sodium nitrite

    • Hydrochloric acid

    • Zinc dust or other reducing agents

    • Ethanol (solvent)

  • Procedure:

    • Dissolve piperazine in a mixture of water and hydrochloric acid at 0-5°C.

    • Slowly add a solution of sodium nitrite in water while maintaining the low temperature to form N-nitrosopiperazine.

    • After the reaction is complete, carefully add a reducing agent such as zinc dust in portions to the acidic solution to reduce the nitroso group to a hydrazine.

    • Work-up the reaction mixture by filtering off the inorganic salts and adjusting the pH to isolate the 2-hydrazinopiperazine.

    • The product can be purified by distillation or by forming a salt and recrystallizing.

Step 2: Cyclization with a Phosgene Equivalent

The final step involves the cyclization of 2-hydrazinopiperazine with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to introduce the carbonyl group and form the triazole ring.[7][8]

Experimental Protocol:

  • Reagents and Materials:

    • 2-Hydrazinopiperazine

    • Triphosgene or Carbonyldiimidazole (CDI)

    • Triethylamine or other non-nucleophilic base

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Procedure (using Triphosgene):

    • Caution: Triphosgene is a toxic substance and should be handled with extreme care in a well-ventilated fume hood.

    • Dissolve 2-hydrazinopiperazine in an anhydrous aprotic solvent such as DCM or THF.

    • Add a non-nucleophilic base like triethylamine (2.2 eq) to the solution.

    • Cool the mixture to 0°C and slowly add a solution of triphosgene (0.5 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction by the careful addition of water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one.

Visualization of Pathway 2:

Synthesis_Pathway_2 cluster_step1 Step 1: Hydrazine Formation cluster_step2 Step 2: Triazole Ring Formation Piperazine Piperazine Piperazine->Reaction1 1. NaNO2, HCl 2. Reduction Hydrazinopiperazine 2-Hydrazinopiperazine Reaction1->Hydrazinopiperazine Hydrazinopiperazine->Reaction2 Final_Product 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one Reaction2->Final_Product Base (e.g., Et3N) in DCM Triphosgene Triphosgene (or CDI) Triphosgene->Reaction2 +

Caption: Synthetic scheme for Pathway 2.

Data Summary and Comparison of Pathways

ParameterPathway 1: "Pyrazine First"Pathway 2: "Piperazine First"
Starting Materials 2-Chloropyrazine, Semicarbazide HClPiperazine, Phosgene equivalent
Key Intermediates [4][5][6]triazolo[4,3-a]pyrazin-3(2H)-one2-Hydrazinopiperazine
Number of Steps 22
Key Reactions Condensation, Catalytic HydrogenationNitrosation/Reduction, Cyclization
Potential Advantages Readily available starting materials, well-established reactions.May offer higher overall yield if 2-hydrazinopiperazine is accessible.
Potential Challenges Hydrogenation may require specialized equipment.Handling of toxic reagents (nitrosating agents, phosgene equivalents).

Conclusion

The synthesis of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one is achievable through at least two viable synthetic routes. The "Pyrazine First" approach offers a more traditional and potentially safer route, relying on a condensation reaction followed by a standard hydrogenation. The "Piperazine First" pathway, while potentially more efficient in certain scenarios, necessitates the handling of more hazardous reagents. The choice of synthetic strategy will ultimately be guided by the specific capabilities of the laboratory, the desired scale of the synthesis, and the availability of starting materials. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important heterocyclic scaffold for their drug discovery and development programs.

References

  • EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)
  • PYRIDINE-3-(2H)-ONE-2[3-{4-(3- SUBSTITUTED PHENYL)-1-PIPERAZINY}ALKYL] HYDROCHLO - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers - MDPI. [Link]

  • Reaction of hydrazones 1-4 with triphosgene. - ResearchGate. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]

  • WO2013050424A1 - NOVEL CHIRAL N-ACYL-5,6,7,(8-SUBSTITUTED)-TETRAHYDRO-[4][5][6]TRIAZOLO[4,3-a]PYRAZINES AS SELECTIVE NK-3 RECEPTOR ANTAGONISTS, PHARMACEUTICAL COMPOSITION, METHODS FOR USE IN NK-3 RECEPTOR MEDIATED DISORDERS AND CHIRAL SYNTHESIS THEREOF - Google.

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]

  • Triazolo \4,3-a\pyridin-3\2H-ones, process for their preparation, pharmaceutical compositions and their use in the treatment of - Googleapis.com. [Link]

  • Cyclization of hydrazones of 2-acetyl-1-naphthol and 1-acetyl-2-naphthol with triphosgene. Synthesis of Spiro naphthoxazine dimers - PubMed. [Link]

  • Investigations on 5,6,7,8-tetrahydro-[4][5][6]triazolo[1,2-a]pyridazin-1-amines and related compounds: synthesis, chemical behaviour, structure elucidation and iNOS inhibitory activity - ResearchGate. [Link]

  • Synthesis of[4][5][6]triazole[4,3-α]piperazines via highly reactive chloromethyloxadiazoles. - AWS. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. [Link]

  • A decade review of triphosgene and its applications in organic reactions - PMC. [Link]

  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? [Link]

  • US20120157436A1 - 5,6,7,8-TETRAHYDRO[4][5][6]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS - Google Patents.

  • Synthesis of piperazines - Organic Chemistry Portal. [Link]

  • When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniqu - Semantic Scholar. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. [Link]

Sources

A Technical Guide to the Physicochemical Properties of the 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the physicochemical properties of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to the limited availability of public data on the specific derivative, 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one, this document will focus on the foundational scaffold and its well-characterized derivatives, particularly the hydrochloride salt and the 3-(trifluoromethyl) substituted analogue. This approach offers valuable insights for researchers and drug development professionals working with this chemical series.

The 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Core: An Overview

The 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine ring system is a fused bicyclic heterocycle that serves as a key building block in the synthesis of various biologically active molecules. Its rigid structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for molecular interactions, making it a valuable scaffold in drug discovery. This core is notably a precursor in the synthesis of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The general structure is depicted below.

Caption: General structure of the 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine scaffold.

Physicochemical Properties of Key Derivatives

The physicochemical properties of the unsubstituted 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine and its common hydrochloride salt are summarized below. These properties are fundamental for understanding the compound's behavior in various experimental and physiological conditions.

Property5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride
Molecular Formula C₅H₈N₄C₅H₉ClN₄[4]
Molecular Weight 124.15 g/mol 160.60 g/mol [4]
Appearance Solid[4]Solid[4]
InChI Key NKEHUOIDQUKFDV-UHFFFAOYSA-N[4]NKEHUOIDQUKFDV-UHFFFAOYSA-N[4]
SMILES String C1Cn2cnnc2CN1Cl.C1Cn2cnnc2CN1[4]

A more extensively studied derivative is the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. The trifluoromethyl group significantly influences the electronic properties and metabolic stability of the molecule.

Property3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride
CAS Number 762240-92-6[1][5]
Molecular Formula C₆H₈ClF₃N₄[1][3]
Molecular Weight 228.61 g/mol [1]
Melting Point 264 °C (decomposes)[1]
Appearance White to light yellow powder or crystal
Purity >98.0% (HPLC)

Synthesis Strategies

The synthesis of the 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine core and its derivatives typically involves a multi-step process. A general synthetic route for the 3-(trifluoromethyl) derivative is outlined below. This process highlights the key chemical transformations required to construct the bicyclic ring system.

Caption: Synthetic pathway for 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.[2]

Experimental Protocol for the Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride: [2]

  • Step a: Ethyl trifluoroacetate is dissolved in acetonitrile and reacted with hydrazine hydrate at 20°C for 1 hour to yield trifluoroacetohydrazide.

  • Step b: Without isolation, a solution of sodium hydroxide and chloroacetyl chloride is added dropwise to the solution of trifluoroacetohydrazide at 10°C for 3 hours.

  • Step c: The resulting intermediate is then treated with phosphorus oxychloride in acetonitrile at 80°C for 24 hours.

  • Step d: The product from the previous step is reacted with three equivalents of ethylenediamine in methanol at -20°C for 1 hour.

  • Step e: Finally, the resulting intermediate is heated with concentrated hydrochloric acid in methanol at 55°C for 1 hour to yield the hydrochloride salt of the final product.

A patent also describes a method for synthesizing this compound starting from 2-chloropyrazine and trifluoroacetic anhydride.[6]

While the synthesis of the specific target molecule, 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one, is not as widely documented, a related compound, 8-methoxycarbonyl-s-triazolo[4,3-a]pyrazin-3(2H)one, has been synthesized by the ring closure of 2-hydrazinopyrazines with ortho esters.[7] This suggests a potential synthetic route for the target compound could involve the cyclization of a suitably substituted 2-hydrazinopyrazine.

Spectroscopic Characterization

For a series of novel triazolo[4,3-a]pyrazine derivatives, characterization was performed using melting point, ¹H and ¹³C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.[2] For example, the ¹H NMR spectrum of one such derivative in DMSO-d6 showed signals at δ: 7.54–7.64 (3H, m), 7.42–7.43 (2H, m), 7.00–7.17 (5H, m), 4.56 (2H, s), 4.14–4.27 (3H, m), 3.61–3.94 (4H, m), 3.14–3.24 (2H, m).[2] The ¹³C NMR spectrum for the same compound showed signals at δ: 33.6, 41.5, 46.2, 48.6, 52.5, 59.6, 118.4, 126.8, 127.3, 127.9 (2C), 128.3 (2C), 128.8 (2C), 129.9 (2C), 143.9, 152.2, 168.3.[2]

Biological Activity and Applications

The 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine scaffold is a key pharmacophore in a variety of biologically active compounds. Derivatives have shown a wide range of activities, including:

  • Antidiabetic: The 3-(trifluoromethyl) derivative is a key intermediate in the synthesis of sitagliptin, a DPP-4 inhibitor.[2]

  • Antibacterial: Novel triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains.[2]

  • Other Activities: The broader class of triazolo[4,3-a]pyrazines has been investigated for anti-platelet aggregation, anti-fungal, anti-malarial, anti-tubercular, and anticonvulsant properties.[2]

The versatility of this scaffold makes it a continued focus of research in the development of new therapeutic agents.

Conclusion

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core represents a privileged scaffold in medicinal chemistry. While detailed physicochemical data for 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one is limited in the public domain, the extensive characterization of its derivatives, particularly the hydrochloride salt and the 3-(trifluoromethyl) analogue, provides a strong foundation for researchers. The established synthetic routes and broad spectrum of biological activities associated with this scaffold underscore its importance and potential for future drug discovery and development efforts. Further research into the specific properties of the 3(2H)-one derivative is warranted to fully explore its potential.

References

Sources

5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one

Authored by: Gemini, Senior Application Scientist

Abstract

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one scaffold represents a core structure within the broader class of triazolopyrazines, a group of nitrogen-rich heterocyclic compounds of significant interest in medicinal chemistry. While direct and extensive research on the specific mechanism of action for 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one is not extensively documented in publicly available literature, the extensive biological activities of its derivatives allow for the formulation of well-grounded hypotheses regarding its potential molecular targets and signaling pathways. This guide will provide an in-depth analysis of the potential mechanisms of action of this compound, drawing on data from related triazolopyrazine and triazolopyridinone analogs. We will explore potential enzymatic and receptor targets, propose experimental workflows for target validation, and outline the downstream signaling cascades that may be modulated.

Introduction to the Triazolopyrazine Scaffold

The triazolopyrazine scaffold is a privileged structure in drug discovery, known to be a versatile building block for synthesizing biologically active molecules.[1] This fused heterocyclic system, consisting of a triazole ring fused to a pyrazine ring, has been shown to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. The structural rigidity of the fused ring system, combined with the potential for diverse substitutions, allows for the fine-tuning of target specificity and pharmacokinetic properties.

Derivatives of the broader triazolo[4,3-a]pyrazine class have demonstrated a wide spectrum of biological activities, including:

  • Antidiabetic

  • Anti-platelet aggregation

  • Antifungal

  • Antibacterial

  • Antimalarial

  • Antitubercular

  • Anticonvulsant[1]

This wide range of activities suggests that the core scaffold can be adapted to interact with various enzymes and receptors.

Postulated Mechanisms of Action Based on Analog Activity

Given the lack of direct data on 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one, we can infer its potential mechanisms of action by examining structurally related compounds.

Kinase Inhibition

A prominent mechanism of action for many heterocyclic compounds, including triazolopyrimidine and triazolopyridinyl derivatives, is the inhibition of protein kinases.[2][3] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Novel pyrazolo-[4,3-e][1][2][4]triazolopyrimidine derivatives have shown potent antiproliferative activity against cancer cell lines that express high levels of EGFR.[2] These compounds are thought to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activation and downstream signaling through pathways like Akt and Erk1/2.[2]

  • Receptor-Interacting Protein Kinase 1 (RIPK1) Modulation: Triazolopyridinyl compounds have been developed as potent and selective inhibitors of RIPK1, a key mediator of inflammation and cell death.[3] Inhibition of RIPK1's kinase activity can block pro-inflammatory signaling, offering therapeutic potential in a range of inflammatory and autoimmune diseases.[3]

Given these precedents, it is plausible that 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one could function as a kinase inhibitor. The specific kinases targeted would depend on the substituents on the core scaffold.

G-Protein Coupled Receptor (GPCR) Modulation

Derivatives of the related triazolopyridinone scaffold have been extensively studied as modulators of GPCRs, particularly those involved in neurotransmission.

  • Serotonin and Dopamine Receptor Activity: A series of triazolopyridinone derivatives, originating from the antidepressant trazodone, have demonstrated high potency at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[4][5] These compounds can act as antagonists or partial agonists, modulating neurotransmitter signaling and showing potential as atypical antipsychotics.[4][5]

The structural similarities suggest that 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one could also interact with GPCRs, potentially those in the central nervous system or periphery.

Antibacterial Mechanisms

Several novel triazolo[4,3-a]pyrazine derivatives have exhibited moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria.[1] The proposed mechanisms for antibacterial action of the broader 1,2,4-triazole class include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are responsible for managing DNA topology during replication. Their inhibition leads to DNA damage and bacterial cell death.[1]

  • Disruption of Bacterial Cell Membrane Structure: Some derivatives may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell lysis.[1]

Therefore, 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one could potentially exert antibacterial effects through one or both of these mechanisms.

Experimental Workflows for Mechanism of Action Elucidation

To determine the precise mechanism of action of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one, a systematic experimental approach is required.

Initial Target Class Screening

A broad initial screening is necessary to identify the general class of biological targets.

Caption: Initial screening workflow for target class identification.

Specific Target Identification and Validation

Once a target class is identified, more focused experiments are needed to pinpoint the specific molecular target(s).

If the initial screen suggests kinase inhibition, the following workflow can be employed:

Caption: Workflow for validating a specific kinase target.

Protocol for a Representative Kinase Inhibition Assay (e.g., EGFR):

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain

    • ATP

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 50 nL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for EGFR.

    • Incubate the reaction at room temperature for 1 hour.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Downstream Signaling Pathway Analysis

Once a primary target is validated, it is crucial to understand the compound's impact on downstream signaling pathways.

Caption: Workflow for analyzing downstream signaling pathway modulation.

Summary of Potential Biological Activities and Targets

The following table summarizes the potential biological activities of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one based on the activities of its structural analogs.

Potential Biological Activity Potential Molecular Target(s) Therapeutic Area Reference Analogs
AnticancerReceptor Tyrosine Kinases (e.g., EGFR, VEGFR-2)OncologyPyrazolo-[4,3-e][1][2][4]triazolopyrimidines[2], 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-A]pyrazine derivatives[6]
Anti-inflammatoryRIPK1Autoimmune Diseases, Inflammatory DisordersTriazolopyridinyl compounds[3]
AntipsychoticDopamine (D2) and Serotonin (5-HT1A, 5-HT2A) ReceptorsPsychiatryTriazolopyridinone derivatives[4][5]
AntibacterialDNA Gyrase, Topoisomerase IVInfectious DiseasesTriazolo[4,3-a]pyrazine derivatives[1]

Conclusion

While the direct mechanism of action of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one remains to be definitively elucidated, the rich pharmacology of the broader triazolopyrazine class provides a strong foundation for targeted investigation. The most probable mechanisms involve the modulation of kinase or GPCR activity, or the inhibition of essential bacterial enzymes. The experimental workflows outlined in this guide provide a robust framework for systematically identifying and validating the molecular targets and downstream signaling pathways affected by this promising scaffold. Further research, employing these methodologies, will be critical to fully uncovering the therapeutic potential of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one and its derivatives.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics.
  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-A]pyrazine. Benchchem.

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][4]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health.

  • Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor
  • WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors.

Sources

A Deep Dive into the Spectroscopic Characterization of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one

A Deep Dive into the Spectroscopic Characterization of 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazin-3(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. As a key structural motif in various pharmacologically active agents, a thorough understanding of its spectroscopic properties is paramount for synthesis confirmation, purity assessment, and metabolic studies.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices and provides a framework for robust, self-validating analytical protocols. The insights provided are grounded in established principles and supported by authoritative references, ensuring a scientifically rigorous guide for professionals in the field.

The Molecular Blueprint: Structure and Spectroscopic Implications

The target molecule, 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazin-3(2H)-one, is a fused bicyclic system comprising a tetrahydropyrazine ring and a triazolone ring. This unique architecture, featuring a lactam (amide within a ring) functionality, gives rise to a distinct spectroscopic fingerprint.

Molecular Structure:

Caption: Chemical structure of 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazin-3(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for unambiguously determining the carbon-hydrogen framework of organic molecules. For the target compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of its connectivity.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Expected ¹H NMR Spectral Data (Illustrative)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H (N2-H)~10.5br s-1H
H (N7-H)~4.5br s-1H
H-5~4.2t5.52H
H-6~3.5t5.52H
H-8~3.9s-2H

Note: These are predicted values based on analogs and may vary depending on the solvent and experimental conditions.

Causality in Chemical Shifts:

  • The N-H proton of the triazolone ring is expected to be significantly downfield due to the deshielding effect of the adjacent carbonyl group and its acidic nature.

  • The protons on the tetrahydropyrazine ring (H-5, H-6, and H-8) will exhibit chemical shifts characteristic of aliphatic amines and amides.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Expected ¹³C NMR Spectral Data (Illustrative)

Carbon AssignmentChemical Shift (δ, ppm)
C-3 (C=O)~155
C-8a~145
C-5~45
C-6~42
C-8~40

Note: These are predicted values based on analogs and may vary depending on the solvent and experimental conditions.

Causality in Chemical Shifts:

  • The carbonyl carbon (C-3) of the lactam will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

  • The carbons of the tetrahydropyrazine ring will appear in the aliphatic region.

2D NMR for Complete Structural Assignment

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by two or three bonds). For our target molecule, a key correlation would be observed between the protons at C-5 and C-6.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals for the protonated carbons (C-5, C-6, and C-8).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for identifying quaternary carbons and piecing together the entire molecular framework. For instance, correlations from the H-8 protons to the C-3 and C-8a carbons would confirm the fusion of the two rings.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (~0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the expected range (~0-160 ppm).

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard pulse programs available on the spectrometer.

    • Optimize acquisition and processing parameters (e.g., number of increments, spectral widths) for the specific molecule.

NMR_Workflowcluster_1D1D NMRcluster_2D2D NMR1H_NMR¹H NMR(Proton Environments)COSYCOSY(¹H-¹H Correlations)1H_NMR->COSYHSQCHSQC(¹H-¹³C Direct Correlations)1H_NMR->HSQCHMBCHMBC(¹H-¹³C Long-Range Correlations)1H_NMR->HMBC13C_NMR¹³C NMR(Carbon Framework)13C_NMR->HSQC13C_NMR->HMBCFull_StructureFull_StructureHMBC->Full_StructureConfirms Connectivity

Caption: NMR workflow for structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Expected Mass Spectrometry Data

  • Molecular Ion: The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the compound plus the mass of a proton.

  • Fragmentation: While ESI is a soft ionization method, some in-source fragmentation can occur. The fragmentation pattern of triazolopyrazines can involve cleavage of the pyrazine ring.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. The most informative region for our target compound will be the absorptions corresponding to the N-H and C=O bonds.

Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amine)3400-3250Medium
N-H stretch (lactam)~3200Medium
C-H stretch (aliphatic)3000-2850Medium
C=O stretch (lactam)~1680Strong
C-N stretch1350-1000Medium

Causality in IR Absorptions:

  • The carbonyl (C=O) stretching frequency of the lactam is a key diagnostic peak and its position is sensitive to ring strain and conjugation.

  • The N-H stretching vibrations will appear as relatively broad bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The triazolone ring system is expected to have characteristic UV absorptions.

Expected UV-Vis Absorption

The triazole and pyrazine moieties are known to absorb in the UV region. The presence of the carbonyl group in the triazolone ring will influence the position and intensity of the absorption maxima. The spectrum is likely to show absorptions in the 200-300 nm range, corresponding to π → π* and n → π* transitions.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazin-3(2H)-one requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the definitive structural framework, mass spectrometry confirms the molecular weight, and IR and UV-Vis spectroscopy offer rapid verification of key functional groups and electronic properties. The protocols and interpretive guidance provided herein serve as a robust foundation for researchers engaged in the synthesis, development, and analysis of this important class of heterocyclic compounds.

References

  • Boucher, F. et al. (2009). Synthesis and Biological Evaluation of 4‐Alkoxy‐6,9‐dichloro[1][2][3]triazolo[4,3‐a]quinoxalines as Inhibitors of TNF‐α and IL‐6. Archiv der Pharmazie, 342(11), 651-659. [Link]

  • Mannam, S. et al. (2019). Synthesis and Biological Evaluation of Novel[1][2][3]Triazolo[4,3-a]pyrazine Derivatives as Potential Antimicrobial Agents. ChemistrySelect, 4(31), 9133-9137. [Link]

  • Kim, D. et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Triazolo[4,3-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Heterocycle

The[1][2][3]triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, planar structure and multiple points for substitution make it a "privileged scaffold," capable of interacting with a diverse range of biological targets. This guide provides an in-depth exploration of the discovery and synthesis of this important class of compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The unique chemical architecture of the triazolo[4,3-a]pyrazine moiety allows it to modulate polarity, lipophilicity, and hydrogen-bond-forming capacity, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Derivatives of this core have demonstrated a wide spectrum of biological activities, including antidiabetic, antibacterial, antifungal, antimalarial, and anticancer properties.[2][4] A notable example is Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, which features a 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine core.[1][5] This successful clinical application has further fueled interest in the therapeutic potential of this heterocyclic system.

This guide will delve into the key synthetic strategies for constructing the triazolo[4,3-a]pyrazine ring system, provide detailed experimental protocols for core syntheses, and discuss the rationale behind key experimental choices.

Strategic Approaches to the Synthesis of the Triazolo[4,3-a]pyrazine Core

The construction of the triazolo[4,3-a]pyrazine scaffold is typically achieved through the annulation of a triazole ring onto a pyrazine precursor. Several synthetic routes have been developed, with the choice of strategy often depending on the desired substitution pattern and the availability of starting materials.

Primary Synthetic Pathway: From Substituted Pyrazines

A common and versatile approach commences with a suitably substituted pyrazine, typically a chloropyrazine, which undergoes sequential reactions to build the fused triazole ring. This strategy offers a high degree of control over the final structure.

The overall workflow can be visualized as follows:

G A 2,3-Dichloropyrazine B 2-Chloro-3-hydrazinylpyrazine A->B Hydrazinolysis (Hydrazine Hydrate) C [1,2,4]Triazolo[4,3-a]pyrazin-8(7H)-one B->C Cyclization (e.g., Triphosgene) D 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine C->D Chlorination (e.g., POCl3) E Substituted Triazolo[4,3-a]pyrazine Derivatives D->E Nucleophilic Substitution (e.g., Amines, Alcohols)

Caption: General synthetic workflow for triazolo[4,3-a]pyrazines.

Causality Behind Experimental Choices:

  • Hydrazinolysis: The initial step involves the nucleophilic substitution of a labile group, typically a halogen, on the pyrazine ring with hydrazine hydrate. This reaction is the cornerstone of building the triazole ring, as it introduces the necessary N-N bond. The choice of a chloropyrazine is strategic due to the relatively high reactivity of the C-Cl bond towards nucleophilic attack.

  • Cyclization: The resulting hydrazinylpyrazine is then cyclized to form the triazole ring. A variety of reagents can be employed for this step, with the choice influencing the substitution at the 3-position of the final product. For instance, reaction with triphosgene or a similar carbonyl source leads to an oxo-substituted triazolopyrazinone.

  • Chlorination: The oxo group can be subsequently converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This is a critical step for enabling further diversification, as the chloro substituent is an excellent leaving group for subsequent nucleophilic substitution reactions.

  • Nucleophilic Substitution: The 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine is a versatile intermediate that can be readily functionalized by reaction with a wide range of nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives with diverse biological activities.

Alternative Synthetic Route: The Sitagliptin Core Synthesis

The synthesis of the key 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride intermediate for Sitagliptin provides an excellent case study of an alternative and highly efficient synthetic strategy.[2][5]

This pathway highlights a different approach to constructing the fused ring system:

G A Ethyl Trifluoroacetate B Trifluoroacetohydrazide A->B Hydrazinolysis (Hydrazine Hydrate) C Intermediate III B->C Reaction with Chloroacetyl Chloride D Oxadiazole IV C->D Cyclization (POCl3) E Intermediate V D->E Ring Opening & Cyclization (Ethylenediamine) F 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine E->F Cyclization (Conc. HCl)

Caption: Synthetic pathway for the core of Sitagliptin.

Rationale for Procedural Choices:

  • Starting Material: The use of ethyl trifluoroacetate as the starting material is a deliberate choice to introduce the trifluoromethyl group at an early stage.[2] This group is a key pharmacophore in Sitagliptin, contributing to its metabolic stability and potency.[1]

  • Stepwise Assembly: This synthesis builds the heterocyclic core in a more linear fashion compared to the previous example. The reaction of trifluoroacetohydrazide with chloroacetyl chloride, followed by cyclization with phosphorus oxychloride, efficiently constructs an oxadiazole intermediate.[2]

  • Ring Transformation: A key step in this synthesis is the reaction of the oxadiazole with ethylenediamine. This proceeds via a nucleophilic attack by the ethylenediamine, leading to the opening of the oxadiazole ring, followed by an intramolecular cyclization to form the pyrazine ring.[2]

  • Final Cyclization: The final triazole ring is formed through an acid-catalyzed cyclization, yielding the desired triazolo[4,3-a]pyrazine core.[2] This method is highly efficient and provides the target scaffold in good yield.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for the synthesis of key triazolo[4,3-a]pyrazine intermediates. These protocols are designed to be self-validating, with clear instructions and rationale for each step.

Protocol 1: Synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine

This protocol outlines the synthesis of a versatile intermediate for further derivatization.

Step 1: Synthesis of 2-Chloro-3-hydrazinylpyrazine

  • Reaction Setup: To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford 2-chloro-3-hydrazinylpyrazine as a solid.

Step 2: Synthesis of[1][2][3]Triazolo[4,3-a]pyrazin-8(7H)-one

  • Reaction Setup: Suspend 2-chloro-3-hydrazinylpyrazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To this suspension, add a solution of triphosgene (0.4 eq) in the same solvent dropwise at 0 °C. The use of triphosgene requires caution and should be performed in a well-ventilated fume hood.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC (typically 12-16 hours).

  • Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield[1][2][3]triazolo[4,3-a]pyrazin-8(7H)-one.

Step 3: Synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyrazine

  • Reaction Setup: In a round-bottom flask, place[1][2][3]triazolo[4,3-a]pyrazin-8(7H)-one (1.0 eq) and add phosphorus oxychloride (POCl₃) (5-10 eq). This reaction should be performed in a fume hood due to the corrosive and reactive nature of POCl₃.

  • Reaction Execution: Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After completion, carefully pour the reaction mixture onto crushed ice with stirring. Neutralize the acidic solution with a solid base such as sodium bicarbonate or a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8. The product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum to obtain 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine.

Protocol 2: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride

This protocol details the synthesis of the key intermediate for Sitagliptin.[2]

Step 1: Synthesis of Trifluoroacetohydrazide

  • Reaction Setup: In a round-bottom flask, dissolve ethyl trifluoroacetate (1.0 eq) in acetonitrile.

  • Reagent Addition: Add hydrazine hydrate (35% w/v, 1.0 eq) dropwise to the solution at 20 °C.

  • Reaction Execution: Stir the reaction mixture for 1 hour at 20 °C. The product is used in the next step without isolation.[2]

Step 2: Formation of the Oxadiazole Intermediate

  • Reagent Addition: To the solution from Step 1, add sodium hydroxide solution (50% w/v) and a solution of chloroacetyl chloride in acetonitrile dropwise and simultaneously using two separate dropping funnels at 10 °C.[2]

  • Reaction Execution: Stir the reaction for 3 hours at 10 °C. The intermediate will precipitate.[2]

  • Cyclization: Add phosphorus oxychloride (POCl₃) to the reaction mixture and heat to 80 °C for 24 hours to effect cyclization to the oxadiazole.[2]

Step 3: Ring Opening and Pyrazine Formation

  • Reagent Addition: Cool the reaction mixture to -20 °C and add ethylenediamine (3.0 eq) in methanol dropwise.[2]

  • Reaction Execution: Stir the mixture for 1 hour at -20 °C. This step involves the nucleophilic attack of ethylenediamine on the oxadiazole, leading to ring opening and subsequent cyclization to form the pyrazine ring intermediate.[2]

Step 4: Final Cyclization to the Triazolo[4,3-a]pyrazine Core

  • Reagent Addition: To the methanolic solution from Step 3, slowly add concentrated hydrochloric acid at 55 °C.[2]

  • Reaction Execution: Maintain the temperature at 55 °C for 1 hour to facilitate the final cyclization.[2]

  • Isolation: Cool the reaction mixture and partially evaporate the solvent under reduced pressure until crystals of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride precipitate. Collect the product by filtration.

Biological Activity and Structure-Activity Relationships

The versatility of the triazolo[4,3-a]pyrazine scaffold is evident in the broad range of biological activities exhibited by its derivatives. The ability to readily modify the core at various positions allows for the fine-tuning of pharmacological properties.

Compound ClassBiological ActivityKey Structural FeaturesReference
SitagliptinDPP-4 Inhibitor (Antidiabetic)3-(Trifluoromethyl) group and a specific chiral amine side chain.[1]
Substituted TriazolopyrazinesAntibacterialVarious substitutions at the 8-position. Compound 2e showed notable activity.[2][3]
Pyridazinone-bearing Derivativesc-Met Kinase Inhibitors (Anticancer)A 4-oxo-pyridazinone moiety attached to the core.[5]
Dual c-Met/VEGFR-2 InhibitorsAnticancerSpecific substitution patterns designed to target both kinases.[6][7]
OSM Series 4 AnaloguesAntimalarialLate-stage functionalization of the core scaffold.[8]

Structure-Activity Relationship (SAR) Insights:

  • For antibacterial activity, the nature of the substituent at the 8-position of the triazolo[4,3-a]pyrazine core plays a crucial role in determining the potency and spectrum of activity.[2][3]

  • In the context of anticancer agents, the incorporation of specific pharmacophores, such as the 4-oxo-pyridazinone moiety, has been shown to be effective in targeting kinases like c-Met.[5]

  • The trifluoromethyl group in Sitagliptin is a classic example of how a small structural modification can significantly enhance metabolic stability and biological activity.[1]

Conclusion and Future Directions

The[1][2][3]triazolo[4,3-a]pyrazine scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities associated with its derivatives ensure that it will remain a focus of drug discovery efforts for the foreseeable future. Future research will likely concentrate on the development of novel, more efficient synthetic methodologies, including asymmetric syntheses to access chiral derivatives. Furthermore, the exploration of this privileged scaffold in new therapeutic areas, driven by a deeper understanding of its structure-activity relationships, holds immense promise for the discovery of next-generation therapeutics.

References

  • Yuan, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. (2021). New Journal of Chemistry. [Link]

  • Yuan, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Scheme 18b Synthesis of 1,2,4-triazolo[4,3-a]pyrazine derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Proposed mechanism for the formation of[1][2][3]-triazolo [4,3-a]-pyrimidines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin. (n.d.). Sunrise Chemical. Retrieved January 19, 2026, from [Link]

  • Synthesis of New Azoloazine Derivatives: New Routes to 1,2,4-Triazolo[4,3-a]pyrimidines, Pyrazolo[1,5a]pyridines and Pyrazolo[3,4-b]-pyridinones. (1999). Journal of Chemical Research, Synopses. [Link]

  • Synthesis of New Azoloazine Derivatives: New Routes to 1,2,4-Triazolo[4,3-a]pyrimidines, Pyrazolo[1,5a]pyridines and Pyrazolo [3,4-b]-pyridinones. (1999). Journal of Chemical Research. [Link]

  • Yuan, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). MDPI. [Link]

Sources

InChI key for 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Hydrochloride and its Critical Role as a Pharmaceutical Intermediate

Abstract

The fused heterocyclic system of triazolo[4,3-a]pyrazine is a cornerstone scaffold in modern medicinal chemistry, lending its structural motif to a range of biologically active agents. This guide provides a detailed examination of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride, with a primary focus on its most commercially significant derivative: 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride . This key intermediate is indispensable in the synthesis of Sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type II diabetes. We will dissect the compound's chemical identity, physicochemical properties, synthesis, and analytical characterization, providing researchers and drug development professionals with a comprehensive technical resource.

Chemical Identity and Nomenclature

To ensure clarity, it is essential to distinguish between the parent heterocyclic system and its critical trifluoromethyl derivative. The nomenclature and chemical identifiers for both are presented below. The trifluoromethyl derivative is the focus of this guide due to its pivotal role in pharmaceutical manufacturing.

Table 1: Core Chemical Identifiers
IdentifierParent Compound 3-(Trifluoromethyl) Derivative
IUPAC Name 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine;hydrochloride3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine;hydrochloride[4]
InChI Key NKEHUOIDQUKFDV-UHFFFAOYSA-N [2]AQCSCRYRCRORET-UHFFFAOYSA-N [4]
InChI 1S/C5H8N4.ClH/c1-2-9-4-7-8-5(9)3-6-1;/h4,6H,1-3H2;1H[2]1S/C6H7F3N4.ClH/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5;/h10H,1-3H2;1H[4][5]
Canonical SMILES C1Cn2cnnc2CN1.Cl[2]C1CN2C(=NN=C2C(F)(F)F)CN1.Cl[4]
CAS Number 345311-09-3 (free base)[6]762240-92-6[4][7][8][9]
Molecular Formula C₅H₉ClN₄[10]C₆H₈ClF₃N₄[4]
Molecular Weight 160.60 g/mol [10]228.60 g/mol [4]
Table 2: Physicochemical Properties of 3-(Trifluoromethyl) Derivative
PropertyValueSource(s)
Appearance White to light yellow powder or crystal
Melting Point 236-246°C; 264°C (dec.)[9]
Solubility DMSO (Slightly), Methanol (Slightly)[9]
Purity >97-99% (HPLC)[7]
Storage Refrigerator; Store at 10°C - 25°C in a well-closed container[8]

Synthesis and Mechanistic Insights

The synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride is a multi-step process designed for scalability and high purity, crucial for its use as a pharmaceutical intermediate. A common and effective route begins with ethyl trifluoroacetate and proceeds through several key transformations.[1]

Synthetic Workflow

The process involves the formation of a hydrazide, cyclization to form an oxadiazole, reaction with ethylenediamine to create a piperazin-2-ylidene)acetohydrazide intermediate, and a final acid-catalyzed cyclization and salt formation.[1] The choice of phosphorus oxychloride (POCl₃) in step 3 is critical for the dehydration and cyclization to the oxadiazole ring, a more stable intermediate for the subsequent steps. The final cyclization is facilitated by heating in methanol with hydrochloric acid, which not only catalyzes the ring closure to the triazolopyrazine system but also forms the desired hydrochloride salt, improving the compound's stability and handling characteristics.[1][7]

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Oxadiazole Formation cluster_3 Step 4: Piperazine Ring Formation cluster_4 Step 5: Triazolopyrazine Cyclization & Salt Formation A Ethyl Trifluoroacetate + Hydrazine Hydrate B Trifluoroacetohydrazide + Chloroacetyl Chloride A->B C N'-(2-chloroacetyl)-trifluoroacetohydrazide D 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole C->D  POCl₃, 80°C E 2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide D->E  Ethylenediamine, -20°C F 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine hydrochloride E->F  HCl, Methanol, 55°C

General synthetic workflow for the target compound.
Detailed Experimental Protocol

The following protocol is a representative synthesis for the final cyclization step, adapted from published literature.[1][7]

Objective: To synthesize 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride from its precursor.

Materials:

  • N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide (1 equivalent)

  • Methanol

  • 37% Hydrochloric Acid (approx. 1.05-1.1 equivalents)

  • Methyl tert-butyl ether (MTBE) for precipitation

Procedure:

  • A suspension of N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide (e.g., 27.3 g, 0.13 mol) in methanol (e.g., 110 mL) is warmed to 55°C with stirring.[7]

  • Concentrated hydrochloric acid (37%) is added dropwise over 15 minutes. The mixture should clarify as the solids dissolve.[7]

  • The reaction is maintained at 55°C for an additional 30-60 minutes to ensure complete cyclization.[1][7]

  • The solution is cooled to 20°C. Crystallization may be induced by seeding, followed by aging at this temperature.

  • MTBE is slowly added as an anti-solvent over 1 hour to precipitate the product.

  • The resulting slurry is cooled further to ~2°C, aged for 30 minutes, and then filtered.

  • The collected solids are washed with a cold ethanol/MTBE mixture and dried under vacuum at 45°C to yield the final product.

Application in Drug Development: A Cornerstone for Sitagliptin

The primary and most significant application of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride is its use as a key building block in the synthesis of Sitagliptin.[3][7][11] Sitagliptin is an oral hypoglycemic agent that functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, a major class of drugs for treating type II diabetes.

Mechanism of Action Context

DPP-4 is an enzyme that rapidly inactivates incretin hormones, which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, thereby enhancing insulin release and reducing glucagon secretion, which ultimately lowers blood glucose levels. The triazolopyrazine core provided by the title intermediate is essential for the molecule's potent and selective inhibition of the DPP-4 enzyme.

Integration into the Final API

In the synthesis of Sitagliptin, the hydrochloride salt is typically neutralized to its free base form. This amine then undergoes an amidation reaction with a chiral beta-amino acid derivative. This crucial coupling step joins the triazolopyrazine core to the pharmacologically active side chain that interacts with the DPP-4 enzyme active site.

G A 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl C Sitagliptin (Final API) A->C Amide Coupling B Chiral (R)-beta-amino acid derivative B->C Amide Coupling

Conceptual integration into the final Sitagliptin structure.

Safety, Handling, and Storage

As a chemical intermediate, proper handling is crucial to ensure laboratory safety.

  • Hazard Identification : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE) : Standard PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated area or a fume hood.

  • Fire Safety : In case of fire, appropriate extinguishing media should be used. Hazardous combustion products include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[12]

  • Storage : The compound should be stored in a tightly sealed container in a refrigerator or at controlled room temperature (10-25°C) to maintain its integrity.[8][13]

Conclusion

While the InChI key AQCSCRYRCRORET-UHFFFAOYSA-N provides a unique digital identifier for 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, the true significance of this molecule lies in its enabling role in pharmaceutical synthesis. Its robust and scalable manufacturing process, coupled with its ideal structural features, has made it an indispensable component in the production of Sitagliptin, a vital medication for millions of patients with type II diabetes. This guide has provided a comprehensive overview of its chemical properties, synthesis, and application, underscoring its importance to the scientific and drug development communities.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health (NIH). [Link]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. PubChem, National Institutes of Health. [Link]

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. Google Patents.

  • (R)-3-Methyl-5-(8-methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazin-3-yl)-1,2,4-thiadiazole Hydrochloride. PubChem, National Institutes of Health. [Link]

  • 5H,6H,7H,8H-(1,2,4)triazolo(4,3-a)pyrazine. PubChem, National Institutes of Health. [Link]

  • 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, Sitagliptin Manufacturer,Exporter,Supplier in India. GlobeChemie. [Link]

  • 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine-5,5,6,6-d4. Pharmaffiliates. [Link]

  • CAS 762240-92-6 3-(Trifluoromethyl)-5,6,7,8,-tetrahydro[1][2][3]triazolo[4,3-a]pyrazine HCl. Pharmacy Research. [Link]

  • SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][1][3]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS. Google Patents.

Sources

An In-depth Technical Guide to the Molecular Structure of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

An In-depth Technical Guide to the Molecular Structure of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethyl-tetrahydro-triazolopyrazine scaffold represents a cornerstone in modern medicinal chemistry, most notably as a key structural component of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. The incorporation of a trifluoromethyl group into the heterocyclic system profoundly influences the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive technical overview of the molecular structure of a prominent isomer, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, with a focus on its synthesis and detailed structural elucidation through spectroscopic and crystallographic techniques. Understanding the precise molecular architecture of this compound is paramount for the rational design of novel therapeutics and for ensuring the quality and purity of active pharmaceutical ingredients.

Molecular Identity

  • Systematic Name: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

  • Commonly available as: Hydrochloride salt[4][5][6]

  • CAS Number: 762240-92-6 (for the hydrochloride salt)[4]

  • Molecular Formula: C₆H₇F₃N₄[7]

  • Molecular Weight: 192.14 g/mol [7]

Synthesis and Structural Confirmation

The synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride is a multi-step process that has been well-documented in the literature, often in the context of Sitagliptin synthesis.[8] The general synthetic route involves the formation of the triazolopyrazine core followed by the introduction of the trifluoromethyl group and subsequent reduction of the pyrazine ring.

A representative synthetic pathway can be outlined as follows:

  • Hydrazine addition: Reaction of 2-chloropyrazine with hydrazine hydrate to form 2-hydrazinylpyrazine.[8]

  • Cyclization with trifluoroacetic anhydride: The resulting hydrazinylpyrazine is then reacted with trifluoroacetic anhydride in a suitable solvent like chlorobenzene, followed by heating with methanesulfonic acid to facilitate the cyclization and formation of the triazole ring, yielding 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine.[8]

  • Reduction of the pyrazine ring: The aromatic pyrazine ring is then reduced, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to yield the desired 5,6,7,8-tetrahydro derivative.[8]

  • Salt formation: The final product is often isolated as the hydrochloride salt by treating the free base with an ethanolic solution of hydrogen chloride to improve its stability and handling properties.[8]

The structural identity and purity of the synthesized compound are confirmed through a combination of spectroscopic methods and, where possible, single-crystal X-ray diffraction.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the routine confirmation of the molecular structure of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. Each method provides unique insights into the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The tetrahydro-pyrazine ring will show characteristic signals for the methylene protons. Due to the fused ring system, these protons will likely appear as complex multiplets. The chemical shifts and coupling patterns are crucial for confirming the saturation of the pyrazine ring.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The trifluoromethyl group will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹JCF). The chemical shifts of the carbons in the heterocyclic rings are indicative of their electronic environment.

  • ¹⁹F NMR: Fluorine-19 NMR is particularly useful for compounds containing fluorine. The trifluoromethyl group will give a singlet in the ¹⁹F NMR spectrum (if not coupled to other nearby protons). The chemical shift of this signal is characteristic of the trifluoromethyl group attached to the triazole ring. Long-range couplings between the fluorine atoms and protons in the molecule can sometimes be observed, providing further structural information.[9]

Table 1: Representative NMR Data for Triazolopyrazine Derivatives

NucleusChemical Shift (ppm) RangeMultiplicityKey Correlations
¹H2.5 - 4.5mSignals corresponding to the four methylene groups of the tetrahydro-pyrazine ring.
¹³C~118 (q, ¹JCF ≈ 270 Hz)qCarbon of the CF₃ group.
~140-150sCarbons of the triazole and pyrazine rings.
~40-50tCarbons of the tetrahydro-pyrazine ring.
¹⁹F~ -60 to -70sSignal for the CF₃ group.

Note: The exact chemical shifts can vary depending on the solvent and if the compound is in its free base or salt form.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would show a prominent molecular ion peak ([M+H]⁺) corresponding to the protonated molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for C-H, C-N, and C=N stretching vibrations within the heterocyclic ring system. The strong absorptions corresponding to the C-F stretching of the trifluoromethyl group would also be a key diagnostic feature.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure, revealing the precise three-dimensional arrangement of atoms and the conformation of the molecule in the solid state. While a specific crystal structure for 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine was not found in the initial search, crystal structures of closely related triazolopyrazine derivatives have been reported.[10][11][12][13]

These studies show that the triazolopyrazine core is generally planar or near-planar. The tetrahydro-pyrazine ring, however, will adopt a non-planar conformation, typically a chair or a twisted-boat conformation, to minimize steric strain. The precise conformation can be influenced by substituents and crystal packing forces. X-ray data for a related triazolopyrazine derivative confirmed the structure and provided detailed bond lengths and angles.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., methanol, ethanol, or dichloromethane/hexane).

  • Data Collection: A single crystal is mounted on a diffractometer. X-rays (commonly Mo Kα radiation) are diffracted by the crystal lattice. The diffraction pattern is recorded as a series of reflections at various angles.[12]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.[12]

dot

experimental_workflowcluster_synthesisSynthesis & Purificationcluster_characterizationStructural ElucidationstartStarting Materials(2-chloropyrazine, Hydrazine, TFAA)reactionMulti-step Synthesisstart->reactionpurificationPurification(Crystallization/Chromatography)reaction->purificationnmrNMR Spectroscopy(¹H, ¹³C, ¹⁹F)purification->nmrConfirms ConnectivitymsMass Spectrometry(HRMS)purification->msConfirms Molecular WeightxrdX-ray Crystallographypurification->xrdDetermines 3D Structurefinal_structureFinal Molecular Structurenmr->final_structurems->final_structurexrd->final_structure

Caption: Experimental workflow for the synthesis and structural elucidation of trifluoromethyl-tetrahydro-triazolopyrazine.

Computational Modeling

In addition to experimental techniques, computational chemistry provides valuable insights into the molecular structure and properties of trifluoromethyl-tetrahydro-triazolopyrazine.[2][14] Density Functional Theory (DFT) calculations can be used to:

  • Predict the most stable conformation of the tetrahydro-pyrazine ring.

  • Calculate theoretical NMR chemical shifts to aid in the assignment of experimental spectra.

  • Determine electronic properties such as molecular orbital energies (HOMO, LUMO) and electrostatic potential maps, which are important for understanding reactivity and intermolecular interactions.[15]

dot

logical_relationshipsynthesisChemical SynthesisspectroscopySpectroscopic Analysis(NMR, MS, IR)synthesis->spectroscopyProvides SamplecrystallographyX-ray Crystallographysynthesis->crystallographyProvides CrystalstructureDefinitive Molecular Structurespectroscopy->structureConfirms Connectivity& Functional Groupscrystallography->structureDetermines 3D GeometrycomputationComputational Modeling(DFT)computation->spectroscopyAids in Spectral Assignmentcomputation->crystallographyCorroborates Conformationcomputation->structurePredicts Properties

Caption: Interplay of techniques for determining molecular structure.

Conclusion

The molecular structure of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine is a critical determinant of its chemical and biological properties. A combination of robust synthetic methods and advanced analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides a comprehensive understanding of its atomic connectivity and three-dimensional shape. This detailed structural knowledge is fundamental for its application in drug development, particularly in the synthesis of important pharmaceuticals like Sitagliptin, and serves as a basis for the design of new bioactive molecules.

References

  • Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1.
  • Design, synthesis, biological evaluation and computational study of novel triazolo [4,3-a]pyrazin analogues.
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC - NIH.
  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI.

  • Design, synthesis, biological evaluation and computational study of novel triazolo [4,3-a]pyrazin analogues. Semantic Scholar.
  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journals.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. ResearchGate.

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. MalariaWorld.
  • 5,6,7,8-Tetrahydro-2-(trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrazine. PubChem.

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. PubChem.

  • Biological data for triazolopyrazines 1-18.
  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. Google Patents.

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH.
  • 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (Intermediate Ⅰ of sitagliptin phosphate). MedChemExpress.

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride, 98+%. Thermo Scientific Chemicals.

CAS number for 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine: A Cornerstone Intermediate in Modern Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, a pivotal heterocyclic compound in pharmaceutical synthesis. We will delve into its fundamental properties, validated synthetic routes, and its critical role as a building block for high-value therapeutics, most notably the anti-diabetic agent Sitagliptin. This document is intended for researchers, medicinal chemists, and process development professionals who require a deep, practical understanding of this important molecule.

Core Identity and Significance

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine is a fluorinated heterocyclic amine. The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. This compound is most widely recognized as a key intermediate for Sitagliptin, the first-in-class dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[4][5][6] Its structural rigidity and specific functional group presentation make it an ideal scaffold for creating potent and selective active pharmaceutical ingredients (APIs).

The compound is typically handled and utilized in its hydrochloride salt form for improved stability and handling characteristics.

Key Identifiers:

  • Compound Name: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

  • CAS Number (Free Base): 486460-21-3[7][8]

  • CAS Number (Hydrochloride Salt): 762240-92-6[3][4][7][9]

Physicochemical Properties

A summary of the key physicochemical properties for the hydrochloride salt form is presented below. These parameters are critical for designing reaction conditions, purification strategies, and formulation development.

PropertyValueSource(s)
Molecular Formula C₆H₈ClF₃N₄[9]
Molecular Weight 228.60 g/mol [6][9]
Appearance White to light yellow powder/crystal[10]
Melting Point 236-246°C[6][10]; 264°C (decomposition)[6][10]
Boiling Point 266.2°C at 760 mmHg[6][10][11]
Flash Point 114.8°C[6][10][11]
ACD/LogP -0.206[11]

Synthesis Pathway and Experimental Protocol

The synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride is a multi-step process that demands precise control over reaction conditions. One of the most robust and frequently cited routes begins with simple, commercially available starting materials.[1][10]

The causality for this specific pathway is rooted in the principles of heterocyclic chemistry. The initial formation of trifluoroacetohydrazide provides the necessary N-N-C(=O)CF₃ moiety. Subsequent reaction with chloroacetyl chloride builds the carbon backbone for the pyrazine ring, which is then formed via cyclization. The final steps involve introducing the second nitrogen-containing portion of the pyrazine ring and a concluding acid-catalyzed cyclization to yield the desired fused triazolopyrazine system.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Acylation cluster_2 Step 3: First Cyclization cluster_3 Step 4: Amination & Ring Opening cluster_4 Step 5: Second Cyclization (Final Product) A Ethyl trifluoroacetate C Trifluoroacetohydrazide (II) A->C CH3CN, 20°C B Hydrazine Hydrate B->C E Acylated Intermediate C->E NaOH, CH3CN, 10°C D Chloroacetyl Chloride D->E G 2-(chloromethyl)-5-(trifluoromethyl) -1,3,4-oxadiazole E->G CH3CN, 80°C F POCl3 F->G I Intermediate V G->I MeOH, -20°C H Ethylenediamine H->I K 3-(trifluoromethyl)-5,6,7,8-tetrahydro -[1,2,4]triazolo[4,3-a]pyrazine HCl (VI) I->K MeOH, 55°C J Conc. HCl J->K

Caption: Synthetic workflow for the target compound.[1]

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures.[1]

Objective: To synthesize 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (VI).

Materials:

  • Intermediate V (derived from ethyl trifluoroacetate)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (37%)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Reaction Setup: To a flask containing methanol (approx. 4 mL per gram of starting material), add Intermediate V (1 equivalent). Stir the mixture to create a white slurry.

    • Expert Insight: Methanol is chosen as the solvent for its ability to dissolve the reactants and facilitate the subsequent acid-catalyzed cyclization. The slurry indicates partial solubility, which is typical for this stage.

  • Heating and Acidification: Heat the slurry to 55 °C. Once at temperature, slowly add concentrated hydrochloric acid (approx. 1.01 equivalents) dropwise.

    • Expert Insight: Heating increases the reaction rate for the intramolecular cyclization. The dropwise addition of HCl is crucial to control the exothermic reaction and prevent side product formation. A clear solution should form, indicating the dissolution of the starting material and progression of the reaction.[4]

  • Reaction Aging: Maintain the reaction mixture at 55 °C for 1 hour to ensure the cyclization goes to completion.[1]

  • Crystallization and Precipitation: Cool the solution to 20 °C. The product will begin to crystallize. This process can be aided by aging at this temperature until a solid seed bed forms (typically 10-60 minutes).[4] To maximize yield, add an anti-solvent like MTBE (approx. 15 mL per gram of starting material) over 1 hour.[4]

    • Expert Insight: MTBE is an anti-solvent in which the hydrochloride salt product is insoluble. Its slow addition promotes the formation of well-defined crystals, which are easier to filter and result in higher purity.

  • Isolation and Drying: Cool the resulting slurry to 2 °C and age for 30 minutes to complete precipitation. Filter the solids and wash with a cold ethanol/MTBE mixture (e.g., 1:3 ratio). Dry the isolated white solid under vacuum at 45 °C to a constant weight.[4]

    • Self-Validating System: The final product's identity and purity should be confirmed using HPLC, ¹H-NMR, and Mass Spectrometry, comparing the results against a reference standard. A typical purity achieved is >99% by HPLC area.[4]

Application in Drug Development & Mechanism of Action

Pivotal Role in Sitagliptin Synthesis

The primary industrial application of this compound is as the core heterocyclic component of Sitagliptin. It provides the rigid triazolopyrazine scaffold onto which the side chain, responsible for binding to the DPP-4 enzyme, is attached.

Sitagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing this degradation, Sitagliptin increases the levels of active incretins. This, in turn, enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, ultimately leading to improved glycemic control in patients with type 2 diabetes.[5]

cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Enzyme Action (Uninhibited) cluster_2 Therapeutic Intervention cluster_3 Downstream Effects of Incretins Food Food Intestine Intestine Food->Intestine Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Intestine->Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP4 Pancreas Pancreas Incretins (GLP-1, GIP)->Pancreas Inactive Incretins Inactive Incretins DPP4->Inactive Incretins Sitagliptin Sitagliptin (Synthesized from title compound) Sitagliptin->DPP4 Inhibits Insulin Release ↑ Insulin Release (Glucose-Dependent) Pancreas->Insulin Release Glucagon Release ↓ Glucagon Release Pancreas->Glucagon Release Lower Blood Glucose ↓ Lower Blood Glucose Insulin Release->Lower Blood Glucose Glucagon Release->Lower Blood Glucose

Caption: Mechanism of Action for Sitagliptin.

A Privileged Scaffold in Medicinal Chemistry

Beyond Sitagliptin, the[1][2][3]triazolo[4,3-a]pyrazine core is considered a "privileged scaffold". Its unique three-dimensional structure and hydrogen bonding capabilities make it an attractive starting point for developing inhibitors for various biological targets. Recent research has demonstrated that derivatives of this scaffold exhibit promising anti-cancer properties.[2] For instance, novel derivatives have been synthesized and evaluated as dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis.[12]

Protocol for Derivative Synthesis

The utility of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine as a scaffold is exemplified by its reaction with various electrophiles, such as isocyanates, to generate a library of derivative compounds for screening.[2]

Objective: To synthesize a 3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine-7(8H)-carboxamide derivative.[2]

Materials:

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (1 mmol)

  • Dichloromethane (DCM, 10 mL)

  • Triethylamine (TEA, 1.5 mmol)

  • Substituted Isocyanate (e.g., benzyl isocyanate) (1.2 mmol)

  • Ethyl acetate

  • Water

Procedure:

  • Base Treatment: Suspend the hydrochloride salt (1 mmol) in DCM (10 mL) at room temperature. Add triethylamine (1.5 mmol).

    • Expert Insight: TEA is a non-nucleophilic organic base used to neutralize the hydrochloride salt, liberating the free amine of the pyrazine ring, which is the nucleophile required for the subsequent reaction.

  • Electrophilic Addition: To the resulting suspension, add the desired isocyanate (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature for approximately 5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Isolation: Dry the combined organic layers, concentrate, and purify the crude product, typically via column chromatography, to yield the final carboxamide derivative.[2]

Safety and Handling

According to available safety data, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride is an irritant.

  • Hazard Statements:

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

    • H335: May cause respiratory irritation.[9]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine is more than a mere intermediate; it is a testament to the power of rational drug design and the importance of fluorinated heterocyclic scaffolds. Its well-defined synthesis, stable chemical nature, and proven utility in constructing a blockbuster drug like Sitagliptin secure its place as a high-value compound in the pharmaceutical industry. Furthermore, ongoing research into derivatives of this core structure for applications in oncology and other therapeutic areas highlights its enduring potential and versatility.[12] This guide provides the foundational knowledge for scientists to confidently and effectively utilize this compound in their research and development endeavors.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (2022). MDPI. Available at: [Link]

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. (2012). Google Patents. Available at:

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin. Sunrise Chemical. Available at: [Link]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride / Sitagliptin intermediate 762240-92-6. Sinoway. Available at: [Link]

  • 3-(Trifluoromethyl)-5,6,7,8-Tetrahydro-[1][2][3]Triazolo[4,3-a]Pyrazine Hydrochloride. Sunrise Chemical. Available at: [Link]

  • 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, Sitagliptin Manufacturer,Exporter,Supplier in India. Globe Chemie. Available at: [Link]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-(1,2,4)triazolo(4,3-a)pyrazine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]

Sources

Methodological & Application

Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: A Detailed Protocol for Pharmaceutical Research

Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine: A Detailed Protocol for Pharmaceutical Research

Introduction: The Significance of a Key Pharmaceutical Intermediate

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, particularly as its hydrochloride salt, is a critical building block in modern medicinal chemistry. Its paramount importance lies in its role as a key intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1] The unique structural features of this triazolopyrazine scaffold, especially the trifluoromethyl group, impart desirable pharmacokinetic and pharmacodynamic properties to the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for the synthesis of this vital intermediate, tailored for researchers, scientists, and professionals in drug development. We will delve into a reliable and reproducible synthetic protocol, elucidate the mechanistic underpinnings of the key transformations, and offer practical insights to ensure a successful and efficient synthesis.

Strategic Approach to Synthesis: A Multi-Step Pathway

The most prevalent and well-documented synthetic route to 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride commences with readily available starting materials: ethyl trifluoroacetate and hydrazine hydrate. The overall strategy involves a sequential construction of the bicyclic heterocyclic system, as illustrated in the workflow diagram below.

Gcluster_0Step 1: Hydrazide Formationcluster_1Step 2: Acylationcluster_2Step 3: Oxadiazole Formation (Cyclization)cluster_3Step 4: Pyrazine Ring Formationcluster_4Step 5: Salt FormationAEthyl Trifluoroacetate + Hydrazine HydrateBTrifluoroacetohydrazide (II)A->B Acetonitrile, 20°C, 1hD1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine (III)B->D NaOH, Acetonitrile, 10°C, 3hCChloroacetyl ChlorideC->DE2-Chloromethyl-5-trifluoromethyl-1,3,4-oxadiazole (IV)D->E POCl3, Acetonitrile, 80°C, 24hG3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (V)E->G Methanol, -20°C, 1hFEthylenediamineF->GIFinal Product (VI)(Hydrochloride Salt)G->I Methanol, 55°C, 1hHConcentrated HClH->I

Caption: Synthetic workflow for 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.

Materials and Equipment

Reagents
ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
Ethyl trifluoroacetateC4H5F3O2142.08≥98%Standard chemical suppliers
Hydrazine hydrate (35% w/v)H6N2O50.0635% in H2OStandard chemical suppliers
Chloroacetyl chlorideC2H2Cl2O112.94≥98%Standard chemical suppliers
Sodium hydroxideNaOH40.00≥97%Standard chemical suppliers
Phosphorus oxychloridePOCl3153.33≥99%Standard chemical suppliers
EthylenediamineC2H8N260.10≥99%Standard chemical suppliers
Concentrated Hydrochloric AcidHCl36.4637%Standard chemical suppliers
Acetonitrile (anhydrous)CH3CN41.05≥99.8%Standard chemical suppliers
Methanol (anhydrous)CH3OH32.04≥99.8%Standard chemical suppliers
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Constant-pressure dropping funnels

  • Thermometer

  • Ice bath

  • Rotary evaporator

  • High-vacuum pump

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH meter or pH indicator paper

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocol: A Step-by-Step Guide

This protocol is a synthesis of established methods, providing a detailed and practical guide to the preparation of the target compound.[1]

Step 1: Synthesis of Trifluoroacetohydrazide (II)
  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl trifluoroacetate (I) in acetonitrile.

  • Cool the solution to 20°C.

  • Slowly add 35% (w/v) hydrazine hydrate to the stirred solution over a period of 30 minutes, maintaining the temperature at 20°C.

  • After the addition is complete, continue stirring the reaction mixture at 20°C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • The resulting solution containing trifluoroacetohydrazide (II) is used directly in the next step without isolation.

Rationale: The formation of the hydrazide is a nucleophilic acyl substitution reaction. Hydrazine, being a strong nucleophile, readily attacks the electrophilic carbonyl carbon of the ethyl trifluoroacetate, leading to the displacement of the ethoxide leaving group. This reaction is typically high-yielding and proceeds under mild conditions.

Step 2: Synthesis of 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine (III)
  • To the solution of trifluoroacetohydrazide (II) from Step 1, cool the reaction mixture to 10°C using an ice bath.

  • Using two separate constant-pressure dropping funnels, simultaneously and slowly add a 50% (w/v) aqueous solution of sodium hydroxide and a solution of chloroacetyl chloride in acetonitrile. Maintain the temperature at 10°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 10°C for an additional 3 hours.

  • Monitor the reaction to completion by TLC.

  • The resulting mixture containing 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine (III) can be used in the subsequent step. For isolation, a standard aqueous work-up followed by extraction with an organic solvent and subsequent purification can be performed.[2][4]

Rationale: This step involves the acylation of the remaining free amine of the trifluoroacetohydrazide with chloroacetyl chloride. The sodium hydroxide is crucial as it acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. The simultaneous addition helps to maintain a controlled pH and temperature.

Step 3: Synthesis of 2-Chloromethyl-5-trifluoromethyl-1,3,4-oxadiazole (IV)
  • To the crude 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine (III), add fresh acetonitrile.

  • Slowly add phosphorus oxychloride (POCl3) to the mixture at room temperature.

  • Heat the reaction mixture to 80°C and maintain this temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloromethyl-5-trifluoromethyl-1,3,4-oxadiazole (IV).

Rationale: This is an intramolecular cyclodehydration reaction. Phosphorus oxychloride is a powerful dehydrating agent that facilitates the formation of the 1,3,4-oxadiazole ring from the diacylhydrazine intermediate. The mechanism involves the activation of the carbonyl oxygens by POCl3, followed by nucleophilic attack of the nitrogen atom and subsequent elimination of water and phosphate byproducts.

Step 4: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine (V)
  • Dissolve the crude 2-chloromethyl-5-trifluoromethyl-1,3,4-oxadiazole (IV) in methanol in a round-bottom flask.

  • Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add 3 equivalents of ethylenediamine to the cooled solution.

  • Stir the reaction mixture at -20°C for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography.

Rationale: This step involves a nucleophilic substitution followed by an intramolecular cyclization to form the pyrazine ring. One of the amino groups of ethylenediamine attacks the chloromethyl group, displacing the chloride ion. The second amino group then attacks the C5 carbon of the oxadiazole ring, leading to ring opening and subsequent intramolecular cyclization to form the thermodynamically more stable triazolopyrazine ring system.

Step 5: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride (VI)
  • To a flask containing the purified 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine (V) (20.2 g, 96 mmol), add methanol (80 mL) and stir.[1]

  • Heat the resulting white slurry to 55°C.[1]

  • Slowly add 37% concentrated hydrochloric acid (97 mmol) dropwise to the flask.[1]

  • Maintain the reaction mixture at 55°C for 1 hour.[1]

  • Partially evaporate the solvent at 20°C under reduced pressure until crystals begin to precipitate.[1]

  • Cool the mixture and collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold methanol and dry under vacuum to a constant weight to yield the final product (VI).

Rationale: This final step is a straightforward acid-base reaction to form the hydrochloride salt of the target compound. The hydrochloride salt often has improved crystallinity, stability, and handling properties compared to the free base, which is advantageous for pharmaceutical applications.

Mechanistic Insights: The Chemistry Behind the Synthesis

A deeper understanding of the reaction mechanisms provides a basis for troubleshooting and optimization.

Gcluster_0Oxadiazole Formationcluster_1Triazolopyrazine FormationADiacylhydrazine (III)BActivated IntermediateA->B + POCl3CCyclized IntermediateB->C Intramolecular nucleophilic attackDOxadiazole (IV)C->D Elimination of H2O and phosphate byproductEOxadiazole (IV) + EthylenediamineFNucleophilic SubstitutionE->F SN2 attack on CH2ClGRing OpeningF->G Nucleophilic attack on C5 of oxadiazoleHIntramolecular CyclizationG->H Amine attacks imineITriazolopyrazine (V)H->I Dehydration

Caption: Key mechanistic steps in the synthesis.

Characterization Data

The final product should be characterized to confirm its identity and purity. Typical characterization data includes:

  • ¹H NMR (DMSO-d6) δ: 4.10-4.20 (t, 2H), 3.30-3.40 (t, 2H), 4.40-4.50 (s, 2H).

  • ¹³C NMR (DMSO-d6) δ: 143.9, 153.0 (C=N), 118.5 (q, J = 274 Hz, CF3), 49.8, 47.7, 33.2.

  • ESI-MS (m/z): Calculated for C6H8F3N4 [M+H]⁺: 193.07; Found: 193.1.

Note: Specific shifts may vary slightly depending on the solvent and instrument.

Safety and Handling Precautions

  • Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Chloroacetyl chloride and phosphorus oxychloride are corrosive and lachrymatory. Handle these reagents in a fume hood with appropriate PPE.

  • Concentrated hydrochloric acid is highly corrosive. Handle with care and appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthetic protocol detailed herein provides a robust and reliable method for the preparation of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, a key intermediate for the synthesis of Sitagliptin. By understanding the underlying chemical principles and adhering to the procedural details and safety precautions, researchers can confidently and efficiently synthesize this valuable compound for further drug development and medicinal chemistry research.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. 2023;28(21):7368. Available from: [Link]

  • Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine. CN101891703A.
  • A Process For Preparation Of 1 (Chloroacetyl) 2 (Trifluoroacetyl)hydrazine. IN201721008582A. Available from: [Link]

Application Notes & Protocols: Utilizing Triazolopyrazines as P2X7 Modulators for Preclinical Pain Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the P2X7 Receptor - A Nexus of Pain and Inflammation

The P2X7 receptor (P2X7R) stands as a critical sentinel in the body's response to injury and stress. Functioning as an ATP-gated non-selective cation channel, it is uniquely activated by high concentrations of extracellular ATP, a molecule that rapidly accumulates in the extracellular space following cellular damage or intense metabolic stress.[1][2] This positions P2X7R as a key "danger sensor" or Damage-Associated Molecular Pattern (DAMP) receptor. Its activation, particularly on immune cells like microglia and macrophages, as well as on neurons and astrocytes, triggers a cascade of pro-inflammatory and nociceptive events.[3][4][5]

Upon activation by ATP, P2X7R mediates a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[6][7] Prolonged activation leads to the formation of a large, non-selective macropore, a hallmark feature that allows the passage of molecules up to 900 Da.[8][9] This cascade initiates downstream signaling pathways, most notably the activation of the NLRP3 inflammasome, leading to the processing and release of potent pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-18.[10][11][12] This process is a fundamental driver of both inflammatory and neuropathic pain states, making the P2X7R a highly attractive therapeutic target for novel analgesics.[11][13][14]

Triazolopyrazines represent a promising chemical class of P2X7R modulators, with many compounds demonstrating high potency, selectivity, and favorable pharmacokinetic profiles, including brain penetrance.[15] This guide provides a comprehensive overview and detailed protocols for researchers to effectively characterize and validate novel triazolopyrazine-based P2X7R antagonists, from initial in vitro screening to in vivo efficacy testing in established preclinical models of pain.

Core Signaling Pathway: P2X7R-Mediated Inflammatory Cascade

Understanding the mechanism of P2X7R is fundamental to designing effective experiments. The following diagram illustrates the key events following receptor activation and the point of intervention for triazolopyrazine antagonists.

P2X7_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2X7 P2X7 Receptor Panx1 Pannexin-1 P2X7->Panx1 Pore Formation Ca_Influx Ca²⁺ Influx Na⁺ Influx P2X7->Ca_Influx Channel Opening K_Efflux K⁺ Efflux Panx1->K_Efflux ATP High Extracellular ATP (Cellular Damage) ATP->P2X7 Binds & Activates Triazolo Triazolopyrazine Antagonist Triazolo->P2X7 Allosterically Inhibits MAPK MAPK Activation (p38, ERK) Ca_Influx->MAPK NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleaves IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B Pain Neuroinflammation & Pain Signaling IL1B->Pain MAPK->Pain

Caption: P2X7R signaling cascade and point of antagonist intervention.

Section 1: In Vitro Characterization of Triazolopyrazine Modulators

A tiered approach to in vitro testing is critical for building a comprehensive pharmacological profile of a novel compound. The following protocols are designed to assess a compound's potency, mechanism of action, and functional consequences on downstream signaling.

Experimental Workflow for In Vitro Screening

InVitro_Workflow cluster_primary Primary Screening cluster_secondary Secondary / Mechanistic Assays start Start: Novel Triazolopyrazine Compound cells Step 1: Select & Culture Cells (e.g., hP2X7-HEK293) start->cells calcium Step 2: Calcium Influx Assay (Determine IC₅₀) cells->calcium pore Step 3: Dye Uptake Assay (Confirm Pore Blockade) calcium->pore Potent Compounds cytokine Step 4: IL-1β Release Assay (Functional Outcome) pore->cytokine electro Step 5 (Optional): Electrophysiology (Mechanism of Action) cytokine->electro end Proceed to In Vivo Testing cytokine->end Confirmed Activity electro->end

Caption: Stepwise workflow for characterizing P2X7R antagonists in vitro.

Table 1: Key Reagents for P2X7R In Vitro Assays
Reagent TypeCompound NameTypical ConcentrationRationale / Use
Agonist ATP (Adenosine 5'-triphosphate)1-5 mMEndogenous agonist, requires high concentrations to activate P2X7R.
Agonist BzATP (2'(3')-O-(4-Benzoylbenzoyl)ATP)10-300 µMPotent, synthetic agonist; often used to achieve maximal P2X7R stimulation.[16]
Reference Antagonist A-4380791-10 µMA well-characterized, selective P2X7R antagonist for assay validation.
Reference Antagonist JNJ-4796556710-100 nMA highly potent and specific P2X7R antagonist.[17]
Calcium Indicator Fluo-4 AM1-5 µMCell-permeant dye that exhibits a large fluorescence increase upon binding Ca²⁺.
Pore-forming Dye YO-PRO-1 Iodide1-5 µMImpermeant dye that enters cells only upon macropore formation, fluoresces upon binding DNA.[18]
Pore-forming Dye Ethidium Bromide5-20 µMAlternative impermeant dye for assessing macropore formation.
Protocol 1.1: Calcium Influx Assay using Fluorescence Plate Reader

This assay is the cornerstone of primary screening, providing a robust, high-throughput method to quantify the inhibition of P2X7R channel function.

  • Causality: P2X7R is a non-selective cation channel, and its opening leads to a rapid and significant influx of extracellular calcium.[6][12] By pre-loading cells with a calcium-sensitive dye, we can measure this influx as a proxy for channel activation. An effective antagonist will prevent or reduce this influx.

Methodology:

  • Cell Plating:

    • Seed HEK293 cells stably expressing human P2X7R (or another relevant cell line like THP-1) into a black, clear-bottom 96-well plate at a density of 50,000-80,000 cells/well.

    • Culture overnight to allow for cell adherence.

  • Dye Loading:

    • Prepare a loading buffer containing 2-4 µM Fluo-4 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the culture medium from the wells and add 100 µL of loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Compound Pre-incubation:

    • Gently wash the cells twice with the salt solution to remove extracellular dye. Leave 100 µL of buffer in each well.

    • Prepare serial dilutions of your triazolopyrazine compound and reference antagonists.

    • Add the compounds to the respective wells and incubate for 15-30 minutes at room temperature. Include "vehicle only" and "no agonist" controls.

  • Agonist Stimulation and Measurement:

    • Set up the fluorescence plate reader (e.g., FLIPR, FlexStation) to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.

    • Program the instrument to add 50 µL of a concentrated agonist solution (e.g., BzATP to a final concentration of 100 µM) to each well while simultaneously recording fluorescence.

    • Record data for 2-5 minutes to capture the peak response and subsequent plateau.

  • Data Analysis:

    • Calculate the change in fluorescence (F_max - F_min) for each well.

    • Normalize the data to the vehicle control (0% inhibition) and no-agonist control (100% inhibition).

    • Plot the normalized response against the log concentration of the triazolopyrazine compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 1.2: Macropore Formation Dye Uptake Assay

This assay validates that the antagonist not only blocks initial ion flux but also prevents the secondary, and pathologically significant, formation of the macropore.

  • Causality: A unique feature of sustained P2X7R activation is the formation of a large pore that allows entry of small molecules like YO-PRO-1.[8][18] This dye is normally cell-impermeant but fluoresces brightly upon binding to nucleic acids once inside the cell. Blocking this uptake is a key indicator of effective P2X7R antagonism.

Methodology:

  • Cell Plating: Plate cells in a 96-well plate as described in Protocol 1.1.

  • Compound Incubation:

    • Aspirate culture medium.

    • Add 100 µL of a low-divalent cation buffer containing serial dilutions of the triazolopyrazine compound. Incubate for 15-30 minutes.

    • Expert Insight: Using a low-calcium buffer enhances the sensitivity of the assay by maximizing agonist-induced pore formation and minimizing background.

  • Stimulation and Staining:

    • Prepare a solution containing the P2X7R agonist (e.g., 300 µM BzATP) and the fluorescent dye (e.g., 2 µM YO-PRO-1) in the same low-divalent buffer.

    • Add 50 µL of this solution to each well.

    • Incubate the plate for 15-45 minutes at 37°C. The optimal time may need to be determined empirically for your cell system.

  • Measurement:

    • Measure the end-point fluorescence using a standard plate reader (Excitation: ~491 nm, Emission: ~509 nm).

  • Data Analysis:

    • Subtract the background fluorescence from "no agonist" control wells.

    • Normalize the data and calculate the IC₅₀ as described for the calcium influx assay.

Protocol 1.3: IL-1β Release Assay

This functional assay directly measures the inhibitory effect of the compound on a key downstream inflammatory consequence of P2X7R activation.

  • Causality: In immune cells like macrophages or microglia, P2X7R activation is a critical "Signal 2" for NLRP3 inflammasome activation, which is required to cleave pro-IL-1β into its mature, secretable form.[10][11] Measuring the reduction in secreted IL-1β provides powerful evidence of the compound's anti-inflammatory potential.

Methodology:

  • Cell Priming (Signal 1):

    • Plate immune-competent cells (e.g., murine bone marrow-derived macrophages, or human THP-1 monocytes differentiated into macrophages) in a 24- or 48-well plate.

    • Prime the cells with Lipopolysaccharide (LPS, 100-500 ng/mL) for 2-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3 components.

  • Antagonist Treatment:

    • Gently wash the cells to remove LPS.

    • Add fresh serum-free media containing the triazolopyrazine compound at various concentrations. Incubate for 30-60 minutes.

  • P2X7R Activation (Signal 2):

    • Add a P2X7R agonist (e.g., 1-3 mM ATP) to the wells and incubate for 30-60 minutes at 37°C.

  • Supernatant Collection:

    • Carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant briefly to pellet any cellular debris.

  • Quantification by ELISA:

    • Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve from the ELISA standards.

    • Calculate the concentration of IL-1β in each sample.

    • Normalize the data and determine the IC₅₀ for the inhibition of IL-1β release.

Section 2: In Vivo Evaluation in Preclinical Pain Models

After thorough in vitro characterization, promising triazolopyrazine compounds must be evaluated for efficacy in relevant animal models of pain.[19][20] These studies are essential to confirm that the compound's activity translates into a therapeutic benefit.

Table 2: Comparison of Key Preclinical Pain Models
FeatureInflammatory Pain (CFA Model)Neuropathic Pain (SNI Model)
Induction Intraplantar injection of Complete Freund's AdjuvantSurgical transection and ligation of tibial and common peroneal nerves
Pain Type Inflammatory, nociceptiveNeuropathic, non-nociceptive
Key Pathophysiology Peripheral sensitization due to inflammatory mediatorsCentral sensitization due to nerve injury, glial activation
Onset of Hypersensitivity Hours to 1 day3-7 days
Duration WeeksMonths
P2X7R Relevance High (macrophage and neutrophil infiltration)Very High (microglial and astrocyte activation in the spinal cord)[4]
Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_model Model Induction & Baseline cluster_testing Compound Dosing & Assessment start Start: Lead Triazolopyrazine Compound model Step 1: Induce Pain Model (e.g., CFA or SNI) start->model baseline Step 2: Establish Stable Hypersensitivity (Baseline Measurement) model->baseline dosing Step 3: Administer Compound (Vehicle vs. Dose-Response) baseline->dosing Randomize Animals testing Step 4: Post-Dose Behavioral Testing (von Frey, Hargreaves) dosing->testing end Endpoint: Determine Analgesic Efficacy testing->end

Caption: General workflow for preclinical pain model efficacy studies.

Protocol 2.1: Assessment of Mechanical Allodynia (von Frey Test)

This protocol measures hypersensitivity to a normally innocuous mechanical stimulus, a key hallmark of both inflammatory and neuropathic pain.

  • Causality: In pain states, both peripheral and central sensitization lower the activation threshold of nociceptive pathways. A light touch, which is normally not painful, can be perceived as noxious. The von Frey test quantifies this change in sensation threshold.

Methodology:

  • Acclimation: Place the animal (rat or mouse) in an elevated testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

  • Filament Application:

    • Use a set of calibrated von Frey filaments, which apply a specific bending force (measured in grams).

    • Apply the filaments from underneath the mesh floor to the mid-plantar surface of the hind paw.

    • Begin with a mid-range filament and apply it with enough force to cause it to bend slightly, holding for 3-5 seconds.

  • Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination (Up-Down Method):

    • If there is a positive response, choose the next smaller filament. If there is no response, choose the next larger filament.

    • Continue this pattern until the response pattern changes or for a set number of applications after the first change in response.

    • Use the pattern of responses to calculate the 50% paw withdrawal threshold (PWT) using the established Dixon's up-down method. This provides a quantitative measure of mechanical sensitivity.

  • Experimental Timeline:

    • Baseline: Measure the PWT before inducing the pain model.

    • Post-Induction: After the model is established (e.g., 24-48 hours for CFA, 7-14 days for SNI), re-measure the PWT to confirm hypersensitivity (a significant drop in PWT).

    • Post-Dosing: Administer the triazolopyrazine compound or vehicle. Measure the PWT at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to assess the magnitude and duration of the analgesic effect. A significant increase in PWT towards baseline indicates efficacy.

Trustworthiness and Self-Validation

To ensure the integrity of your results, every experiment should incorporate a self-validating framework:

  • Positive Controls: Always include a known P2X7R antagonist (e.g., A-438079) in in vitro assays and a standard-of-care analgesic (e.g., gabapentin for neuropathic pain, an NSAID for inflammatory pain) in in vivo studies. This confirms that the experimental system is responsive and capable of detecting a true positive signal.

  • Vehicle Controls: All compound dilutions should be compared against a vehicle-only control to account for any effects of the solvent (e.g., DMSO).

  • Species Orthologs: Be aware of significant pharmacological differences between human, rat, and mouse P2X7 receptors.[8] A compound potent on human P2X7R may be weak on the rodent ortholog.[21] It is crucial to test your compound on the relevant species-specific receptor before initiating in vivo studies. If necessary, use cells expressing the rodent P2X7R to establish in vitro potency for the species being used in the in vivo model.

  • Blinding: All in vivo behavioral assessments must be conducted by an experimenter who is blinded to the treatment groups to eliminate unconscious bias.

By adhering to these principles and detailed protocols, researchers can rigorously evaluate the potential of triazolopyrazine-based compounds as novel therapeutics for the treatment of pain, advancing the field toward much-needed clinical solutions.

References

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  • de Torre-Minguela, C., Barberà-Cremades, M., & Gómez-Páez, M. (2016). Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain. Molecules (Basel, Switzerland), 21(1), 79.
  • Apolloni, S., Amadio, S., & Volonté, C. (2020). Novel P2X7 Antagonist Ameliorates the Early Phase of ALS Disease and Decreases Inflammation and Autophagy in SOD1-G93A Mouse Model. International Journal of Molecular Sciences, 21(23), 9037.
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Application of Tetrahydro-triazolopyrazine in DPP-IV Inhibition Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a critical serine protease involved in glucose homeostasis. Its inhibition is a validated therapeutic strategy for managing type 2 diabetes mellitus. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of tetrahydro-triazolopyrazine-based compounds, a prominent class of DPP-IV inhibitors, in in-vitro inhibition studies. We will delve into the underlying mechanism of action, provide a detailed, field-proven protocol for a fluorescence-based inhibition assay, and discuss the principles of data interpretation and assay validation to ensure scientific rigor.

Introduction: The Significance of DPP-IV Inhibition

DPP-IV is a transmembrane glycoprotein that cleaves N-terminal dipeptides from various polypeptides, particularly those with a proline or alanine residue in the penultimate position.[1][2] Its most well-characterized substrates in the context of glucose metabolism are the incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These gut hormones are released in response to nutrient intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[5][6]

However, the enzymatic action of DPP-IV rapidly inactivates GLP-1 and GIP, limiting their physiological effects.[7][8] The strategic inhibition of DPP-IV prevents this degradation, thereby prolonging the activity of incretins, enhancing insulin secretion in a glucose-dependent manner, and ultimately improving glycemic control.[6][9] This mechanism forms the basis for the "gliptin" class of anti-diabetic drugs.[10]

The tetrahydro-triazolopyrazine scaffold is a core structural feature of several potent and selective DPP-IV inhibitors, most notably sitagliptin.[11][12][13] This heterocyclic system serves as a key pharmacophore that interacts with the active site of the DPP-IV enzyme.[14] Understanding how to accurately assess the inhibitory potential of novel derivatives of this scaffold is crucial for the discovery and development of new therapeutic agents.

Mechanism of Action: How Tetrahydro-triazolopyrazines Inhibit DPP-IV

Tetrahydro-triazolopyrazine-based inhibitors are typically non-substrate-like, reversible, and competitive inhibitors of DPP-IV.[6][14] They exert their function by binding to the active site of the enzyme, preventing the endogenous substrates (GLP-1 and GIP) from being cleaved.

The active site of DPP-IV can be broadly divided into several key subsites that accommodate the substrate. The S1 pocket is a hydrophobic pocket that favorably interacts with the proline or alanine residue of the substrate. The tetrahydro-triazolopyrazine moiety of inhibitors like sitagliptin effectively occupies this S1 pocket.[3] The inhibitor's structure allows for critical interactions with key amino acid residues within the active site, including:

  • The Catalytic Triad: Composed of Ser630, His740, and Asp708, this triad is essential for the enzyme's catalytic activity. While non-covalent inhibitors do not form a chemical bond with Ser630, their proximity sterically hinders substrate access.[3]

  • Hydrophobic Interactions: The inhibitor's core structure forms hydrophobic interactions with residues such as Tyr662, Val656, and Trp659 in the S1 pocket.[3]

  • Hydrogen Bonding: Specific functional groups on the inhibitor can form hydrogen bonds with residues like Glu205 and Glu206, which are crucial for anchoring the molecule within the active site.[14]

The high affinity and selectivity of these compounds for DPP-IV over other related proteases (like DPP8 and DPP9) are critical for their therapeutic safety profile.[15]

Experimental Protocol: In-Vitro DPP-IV Inhibition Assay

This section details a robust, fluorescence-based assay for determining the inhibitory activity of tetrahydro-triazolopyrazine compounds against human recombinant DPP-IV. The assay relies on the cleavage of a fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), by DPP-IV, which releases the highly fluorescent AMC molecule.[14][16] The inhibitory effect of a test compound is quantified by the reduction in the fluorescence signal.

Materials and Reagents
  • DPP-IV Enzyme: Human recombinant DPP-IV (e.g., from Sigma-Aldrich, Cat. No. D4943).

  • DPP-IV Substrate: H-Gly-Pro-AMC hydrobromide (e.g., from Sigma-Aldrich, Cat. No. G2761).

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[16][17]

  • Test Compounds: Tetrahydro-triazolopyrazine derivatives dissolved in Dimethyl Sulfoxide (DMSO).

  • Positive Control Inhibitor: Sitagliptin phosphate monohydrate (a known DPP-IV inhibitor).

  • Equipment:

    • 96-well black, flat-bottom microplate.

    • Microplate reader with fluorescence detection capabilities (Excitation: 350-360 nm, Emission: 450-465 nm).[16][17]

    • Incubator set to 37°C.

    • Multichannel pipette.

Reagent Preparation
  • Assay Buffer (1X): Prepare by diluting a 10X stock solution with HPLC-grade water. Store at -20°C for long-term stability.[16][17]

  • DPP-IV Enzyme Working Solution: Thaw the enzyme on ice. Dilute the stock enzyme with 1X Assay Buffer to the desired final concentration (e.g., 1.73 mU/mL, though this may require optimization).[18] Keep the diluted enzyme on ice and use it within two hours.[17]

  • Substrate Working Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO. Just before use, dilute the stock solution with 1X Assay Buffer to the desired final concentration (e.g., 200 µM).[18] This solution is stable for several hours at room temperature.[17]

  • Test Compound and Control Dilutions: Prepare a series of dilutions of the tetrahydro-triazolopyrazine test compounds and the sitagliptin positive control in DMSO. A typical starting point is a 10 mM stock, followed by serial dilutions. Further dilute these in 1X Assay Buffer to achieve the final desired concentrations in the assay wells. The final DMSO concentration in the well should not exceed 1% to avoid solvent effects on enzyme activity.

Assay Procedure

The following procedure is designed for a 96-well plate format with a final reaction volume of 100 µL per well. All determinations should be performed in triplicate.

  • Plate Setup: Designate wells for:

    • Blank (No Enzyme): Contains Assay Buffer and Substrate, but no enzyme. Used to measure background fluorescence.

    • 100% Initial Activity (Vehicle Control): Contains enzyme, substrate, and the same concentration of DMSO as the test compound wells. Represents uninhibited enzyme activity.

    • Positive Control: Contains enzyme, substrate, and a known concentration of sitagliptin.

    • Test Compound Wells: Contains enzyme, substrate, and varying concentrations of the test compound.

  • Reaction Assembly:

    • To the appropriate wells, add 50 µL of the test compound dilutions, sitagliptin, or vehicle (Assay Buffer with DMSO).

    • To the "Blank" wells, add 75 µL of Assay Buffer.

    • To all other wells (100% Activity, Positive Control, Test Compound), add 25 µL of the DPP-IV Enzyme Working Solution.

    • Mix gently and incubate the plate at 37°C for 10 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is added.[18]

  • Initiate Reaction:

    • Add 25 µL of the Substrate Working Solution to all wells to start the reaction.[14]

    • Immediately mix the plate gently.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes, protected from light.[18]

    • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) using a microplate reader at Ex/Em = 360/460 nm.[14]

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • First, subtract the average RFU of the "Blank" wells from all other readings to correct for background fluorescence.

    • The percent inhibition for each test compound concentration is calculated using the following formula:

      • % Inhibition = [1 - (RFU_Test_Compound / RFU_100%_Activity)] * 100

  • Determine IC50 Value:

    • The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to fit the data and determine the IC50 value.

    • It is important to note that IC50 values can vary between experiments due to differences in enzyme or substrate concentrations.[18]

Visualizing the Workflow and Pathway

Experimental Workflow Diagram

The following diagram illustrates the key steps of the in-vitro DPP-IV inhibition assay protocol.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis P1 Prepare Reagents: - Assay Buffer - DPP-IV Enzyme - Substrate (Gly-Pro-AMC) - Test Compounds A1 Add Inhibitor/Vehicle (50 µL) P1->A1 A2 Add DPP-IV Enzyme (25 µL) A1->A2 A3 Pre-incubate (10 min @ 37°C) A2->A3 A4 Add Substrate (25 µL) A3->A4 A5 Incubate (30 min @ 37°C) A4->A5 D1 Read Fluorescence (Ex: 360nm, Em: 460nm) A5->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4 G cluster_phys Physiological Pathway cluster_inhib Inhibitor Action Food Food Intake GLP1 Active Incretins (GLP-1, GIP) Food->GLP1 DPP4 DPP-IV Enzyme GLP1->DPP4 Degradation Pancreas Pancreatic Islets GLP1->Pancreas Stimulation Inactive Inactive Metabolites DPP4->Inactive Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Suppresses Glucose Production Inhibitor Tetrahydro-triazolopyrazine Inhibitor Inhibitor->DPP4 Blocks Active Site

Caption: DPP-IV Pathway and Inhibition Mechanism.

Data Presentation: Example Results

The inhibitory activity of different tetrahydro-triazolopyrazine analogs can be summarized in a table for easy comparison.

Compound IDR1 GroupR2 GroupDPP-IV IC50 (nM)Selectivity vs. DPP8 (fold)Selectivity vs. DPP9 (fold)
Sitagliptin --18> 2,600> 2,600
Analog A -CF3-H25> 1,500> 1,800
Analog B -Cl-CH3150> 500> 600
Analog C -F-Phenyl8> 3,000> 3,500

Data are hypothetical and for illustrative purposes only.

Trustworthiness: Ensuring a Self-Validating Protocol

The integrity of the experimental results relies on a self-validating system built into the protocol. Key elements that ensure trustworthiness include:

  • Positive Control (Sitagliptin): The inclusion of a well-characterized inhibitor like sitagliptin is paramount. The IC50 value obtained for sitagliptin should fall within a historically accepted range for your lab's specific assay conditions. A significant deviation would indicate a systemic issue with the assay, such as incorrect reagent concentrations or enzyme degradation.

  • Negative/Vehicle Control (100% Activity): This control is essential for establishing the baseline of uninhibited enzyme activity. It ensures that the solvent (DMSO) used to dissolve the test compounds does not, by itself, inhibit or enhance enzyme function.

  • Blank (No Enzyme) Control: This control accounts for any background fluorescence from the substrate, buffer, or the microplate itself, ensuring that the measured signal is directly proportional to enzymatic activity.

  • Dose-Response Curve: Evaluating inhibitors across a range of concentrations is critical. A well-behaved inhibitor will produce a sigmoidal dose-response curve, allowing for the reliable calculation of an IC50 value. The absence of a clear dose-response may suggest issues like compound insolubility at higher concentrations or a non-specific mode of inhibition.

  • Replicate Wells: Running each condition in triplicate minimizes the impact of random pipetting errors and provides the statistical power to identify outliers, thereby increasing confidence in the mean values.

By integrating these controls, the protocol becomes a self-monitoring system. Any deviation from expected outcomes in the control wells immediately flags potential issues, preventing the misinterpretation of data from the test compounds.

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Application Note: High-Throughput Screening of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one Derivatives for Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Scientists

Abstract

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of several approved therapeutics.[1][2] Notably, its derivatives have demonstrated significant potential as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.[3][4] This document provides a comprehensive, field-proven guide for researchers and drug development professionals on establishing a robust high-throughput screening (HTS) campaign to identify novel DPP-4 inhibitors from a library of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one derivatives. We detail a fluorescence-based enzymatic assay, from initial development and validation to a full-scale screening workflow and subsequent hit confirmation, emphasizing the scientific rationale behind each step to ensure data integrity and the successful identification of potent lead compounds.

Scientific Background and Strategic Rationale

DPP-4: A Critical Target in Glycemic Control

Dipeptidyl Peptidase-4 (DPP-4, also known as CD26) is a serine exopeptidase that plays a pivotal role in glucose metabolism.[3][5] Its primary function is the inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] These hormones are crucial for stimulating insulin secretion and suppressing glucagon release in response to food intake. However, they are rapidly cleaved and inactivated by DPP-4, with a half-life of only a few minutes.[6] By inhibiting DPP-4, the levels of active GLP-1 and GIP are elevated, prolonging their insulinotropic effects and leading to improved glycemic control in patients with type 2 diabetes.[3][6] This mechanism makes DPP-4 a highly attractive and validated therapeutic target.

The Triazolopyrazine Scaffold: A Foundation for Potent Inhibitors

The selection of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold as a starting point for an HTS campaign is a strategically sound decision grounded in established success. The blockbuster anti-diabetic drug, Sitagliptin, features a closely related 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][5][7]triazolo[4,3-a]pyrazine core structure.[1][2] This precedent strongly suggests that derivatives of this scaffold possess the necessary molecular features to bind effectively to the active site of DPP-4. An HTS campaign focused on a library of such derivatives allows for the systematic exploration of structure-activity relationships (SAR) to identify novel compounds with potentially improved potency, selectivity, or pharmacokinetic profiles.

HTS Assay Development and Validation

The foundation of any successful HTS campaign is a robust, reliable, and scalable assay. For DPP-4, a fluorescence-based enzymatic assay is the industry standard due to its high sensitivity, simplicity, and compatibility with automation.[3]

Principle of the Assay

The assay measures the enzymatic activity of DPP-4 through the cleavage of a synthetic, non-fluorescent substrate, H-Gly-Pro-7-amino-4-methylcoumarin (H-Gly-Pro-AMC).[3] DPP-4 specifically cleaves the peptide bond after the proline residue, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC). The resulting fluorescence intensity is directly proportional to DPP-4 activity. In the presence of an inhibitor from the triazolopyrazine library, the enzymatic cleavage is blocked or reduced, resulting in a quantifiable decrease in the fluorescent signal.[3]

Assay_Principle cluster_0 No Inhibition (High Signal) cluster_1 Inhibition (Low Signal) DPP4_A DPP-4 Enzyme Product_A AMC (Fluorescent) DPP4_A->Product_A Cleaves Substrate_A H-Gly-Pro-AMC (Non-fluorescent) Substrate_A->DPP4_A Inhibitor Triazolopyrazine Derivative DPP4_B DPP-4 Enzyme Inhibitor->DPP4_B Binds & Blocks Blocked No Cleavage DPP4_B->Blocked Substrate_B H-Gly-Pro-AMC (Non-fluorescent) Substrate_B->DPP4_B

Caption: Principle of the fluorescence-based DPP-4 inhibition assay.

Materials & Reagents
  • Enzyme: Recombinant Human DPP-4

  • Substrate: H-Gly-Pro-AMC

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) with additives like NaCl and BSA to ensure enzyme stability.

  • Positive Control: A known, potent DPP-4 inhibitor (e.g., Sitagliptin, Teneligliptin).[3]

  • Negative Control: DMSO (vehicle for the compound library).

  • Plates: 384-well, black, flat-bottom microplates suitable for fluorescence measurements.

  • Compound Library: 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one derivatives dissolved in 100% DMSO.

Protocol: Assay Optimization & Validation

Before commencing a full screen, the assay must be rigorously optimized and validated to ensure it can reliably distinguish hits from non-hits.

Step-by-Step Optimization:

  • Enzyme Titration: Determine the optimal DPP-4 concentration by testing a serial dilution of the enzyme against a fixed, excess concentration of the H-Gly-Pro-AMC substrate. The goal is to find the lowest enzyme concentration that yields a robust signal well above the background within a reasonable time frame (e.g., 30-60 minutes).

  • Substrate Titration (Km Determination): At the optimized enzyme concentration, perform a substrate saturation curve by titrating H-Gly-Pro-AMC. Plot the initial reaction velocity against substrate concentration and fit to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity).

    • Causality: For screening competitive inhibitors, it is crucial to use a substrate concentration at or slightly below the determined Km. This ensures the assay is maximally sensitive to compounds competing with the substrate for the enzyme's active site.

  • DMSO Tolerance: Confirm that the final concentration of DMSO used in the assay (typically 0.5-1%) does not significantly inhibit enzyme activity.[8]

Step-by-Step Validation:

  • Prepare a 384-well plate with multiple replicates of controls:

    • High Signal (0% Inhibition): DPP-4 enzyme + Substrate + DMSO vehicle.

    • Low Signal (100% Inhibition): DPP-4 enzyme + Substrate + a saturating concentration of the positive control inhibitor (e.g., Sitagliptin).

  • Incubate the plate under the optimized conditions and read the fluorescence intensity.

  • Calculate the key HTS validation parameters to assess assay quality. A robust assay should meet the criteria outlined in the table below.[8][9][10]

ParameterFormulaAcceptance CriterionRationale
Z'-Factor 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]> 0.5 Measures the statistical separation between the high and low signal controls; a value > 0.5 indicates excellent assay quality suitable for HTS.
Signal-to-Background (S/B) μpos / μneg> 10 Indicates the dynamic range of the assay, ensuring that a true inhibition signal can be clearly distinguished from background noise.
Coefficient of Variation (%CV) (σ / μ) * 100< 10% Measures the variability within the control replicates; a low %CV indicates high precision and reproducibility.

μ = mean; σ = standard deviation; pos = high signal; neg = low signal

High-Throughput Screening Workflow

The HTS workflow is a streamlined, automated process designed to test thousands of compounds efficiently and reproducibly.

HTS_Workflow cluster_prep Preparation cluster_screen Automated Screening cluster_analysis Data Processing Lib Compound Library (Triazolopyrazines in DMSO) Plate Acoustic Dispensing (nL volumes) Lib->Plate AssayPlate 384-Well Assay Plates Plate->AssayPlate EnzymeAdd Add DPP-4 Enzyme AssayPlate->EnzymeAdd Incubate1 Pre-incubation (Compound + Enzyme) EnzymeAdd->Incubate1 SubstrateAdd Add Substrate (Initiate Reaction) Incubate1->SubstrateAdd Incubate2 Kinetic Incubation SubstrateAdd->Incubate2 Read Fluorescence Plate Reader Incubate2->Read RawData Raw Fluorescence Data Read->RawData Normalization Data Normalization (% Inhibition Calculation) RawData->Normalization HitList Primary Hit List (Defined Threshold) Normalization->HitList

Caption: Automated high-throughput screening workflow.

Detailed HTS Protocol
  • Compound Plating: Using acoustic dispensing technology, transfer nanoliter volumes of each compound from the master library plates to the 384-well assay plates. This method minimizes DMSO concentration and improves accuracy.

  • Reagent Addition 1 (Enzyme): Add the optimized concentration of DPP-4 enzyme in assay buffer to all wells of the assay plates.

  • Pre-incubation: Incubate the plates for 15-30 minutes at room temperature. This allows the test compounds to bind to the enzyme before the substrate is introduced, which is particularly important for identifying inhibitors with slow binding kinetics.[11]

  • Reagent Addition 2 (Substrate): Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate (at its optimized concentration) to all wells.

  • Kinetic Read: Immediately place the plates into a temperature-controlled fluorescence plate reader. Measure the fluorescence signal (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes.[3]

    • Expert Insight: A kinetic read is superior to a single endpoint read as it can help identify and flag false-positive compounds that interfere with the assay, such as autofluorescent compounds or aggregates, which often display non-linear reaction progress curves.

Data Analysis, Hit Confirmation, and Progression

Raw data from an HTS campaign requires careful processing and triage to confidently identify true hits and advance them to the next stage of drug discovery.

Hit_Triage node_style_start node_style_start node_style_hit node_style_hit node_style_lead node_style_lead start start primary Primary Hits (Single Concentration) ~1-3% Hit Rate start->primary Primary Screen confirmed Confirmed Hits (Re-tested) primary->confirmed Hit Confirmation potent potent confirmed->potent Dose-Response (IC50) selective Selective Leads (Confirmed Mechanism, Good Selectivity) potent->selective Secondary & Orthogonal Assays

Caption: The hit-to-lead triage funnel.

Data Normalization and Hit Identification
  • Normalization: For each plate, the raw fluorescence data is normalized to the intra-plate controls. The mean signal from the high-signal wells (DMSO only) is set as 0% inhibition, and the mean signal from the low-signal wells (positive control inhibitor) is set as 100% inhibition. The percent inhibition for each test compound is calculated accordingly.

  • Hit Selection: A primary "hit" is defined as a compound that meets a predefined inhibition threshold. A common and statistically robust method is to set the threshold at three standard deviations (3σ) above the mean activity of the negative (DMSO) control population. For example, any compound exhibiting >50% inhibition might be flagged as a primary hit.

Protocol: Hit Confirmation and Potency Determination (IC₅₀)
  • Re-test: All primary hits must be re-tested under the same assay conditions to eliminate random errors and confirm activity.

  • Dose-Response Curves: Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point serial dilution) to determine their potency.

  • IC₅₀ Calculation: The resulting percent inhibition data is plotted against the logarithm of the compound concentration. A non-linear regression analysis (four-parameter logistic fit) is used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Follow-up Studies: Ensuring Hit Quality

To ensure that confirmed hits are not assay artifacts and are suitable for further development, a series of follow-up studies is essential:

  • Counter-Screening: Screen hits for autofluorescence by testing them in the absence of the enzyme or substrate. This identifies compounds that are fluorescent at the assay wavelengths, a common source of false positives.

  • Orthogonal Assays: Confirm the inhibitory activity using a different assay format, such as a luminescence-based or mass spectrometry-based assay. This verifies that the activity is not an artifact of the primary assay's detection method.

  • Selectivity Profiling: Test potent hits against other related serine proteases to determine their selectivity profile. High selectivity for DPP-4 is a critical attribute for a safe therapeutic.

Conclusion

This application note outlines a comprehensive and robust strategy for the high-throughput screening of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one derivatives to identify novel DPP-4 inhibitors. By adhering to rigorous assay development, validation, and a systematic hit triage process, research teams can efficiently mine chemical libraries to discover promising lead candidates for the development of next-generation anti-diabetic therapeutics. The methodologies described herein are grounded in established principles of drug discovery and are designed to maximize the probability of success while ensuring the highest standards of data quality and scientific integrity.

References

  • Zhang, X., et al. (2021). A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma. Analytical Methods, 13(24), 2671-2678. [Link]

  • Royal Society of Chemistry. (2021). A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma. RSC Publishing. [Link]

  • ResearchGate. (2021). A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma. Request PDF. [Link]

  • PubMed. (2025). Food-derived DPP4 inhibitors: Drug discovery based on high-throughput virtual screening and deep learning. PubMed. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. [Link]

  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Egan, D., et al. (2014). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS One, 9(9), e107324. [Link]

  • Fang, Y. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(2), 169-178. [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. [Link]

  • PubMed Central. (2011). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta Pharmacologica Sinica, 32(9), 1142-1148. [Link]

  • ResearchGate. (2025). Focused small molecule library of 5,6,7,8-tetrahydro[3][5][7]triazolo-[4,3-a]pyrazines: a brick for the house of medicinal chemistry. ResearchGate. [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation of [3][5][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]

  • Frontiers. (2022). Design, Synthesis, and Biological Evaluation of [3][5][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers Media S.A.. [Link]

  • National Institutes of Health. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]

  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

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  • ResearchGate. (n.d.). Biological data for triazolopyrazines 1-18. Download Scientific Diagram. [Link]

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Topic: Antimicrobial Efficacy and Safety Profiling of Novel Triazolo[4,3-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol Manual

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and continuous search for new chemical entities with potent antimicrobial activity. The triazolo[4,3-a]pyrazine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of various biologically active molecules.[1] Its unique chemical properties, including the ability to form hydrogen bonds and its lipophilicity, make it an attractive starting point for developing new drugs.[2] Recent studies have highlighted that derivatives of this scaffold exhibit promising antibacterial activity against both Gram-positive and Gram-negative pathogens, in some cases comparable to first-line antibiotics like ampicillin.[3][4]

This guide provides a comprehensive, field-proven framework for researchers engaged in the early-stage discovery and evaluation of novel triazolo[4,3-a]pyrazine compounds. It is designed not merely as a list of procedures, but as a self-validating system of protocols that integrates primary efficacy screening with essential safety profiling. We will detail the causality behind critical experimental choices, ensuring that the data generated is robust, reproducible, and translatable for downstream drug development decisions.

Guiding Principles: A Two-Pillar Approach to Antimicrobial Drug Discovery

The journey from a novel compound to a viable drug candidate is governed by two fundamental questions: "Does it work?" and "Is it safe?". Our experimental design directly addresses these pillars through a sequential workflow.

  • Pillar 1: Efficacy Assessment. This involves determining the compound's potency against clinically relevant bacteria. The primary metrics are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Pillar 2: Safety Assessment. A potent compound is of little use if it is toxic to the host. We assess this by measuring cytotoxicity against a mammalian cell line, which provides an early indication of the compound's therapeutic window.

This integrated approach allows for the calculation of a Selectivity Index (SI) , a critical parameter for prioritizing compounds for further development.

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Safety Profiling cluster_2 Phase 3: Candidate Prioritization Compound Novel Triazolo[4,3-a]pyrazine Compound Library MIC Determine Minimum Inhibitory Concentration (MIC) Compound->MIC Cytotoxicity Assess Mammalian Cell Cytotoxicity (CC50) Compound->Cytotoxicity MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Analysis Calculate Selectivity Index (SI) (SI = CC50 / MIC) MBC->Analysis Cytotoxicity->Analysis Lead Lead Compound Identification Analysis->Lead

Caption: High-level workflow for antimicrobial compound evaluation.

Part I: Primary Antimicrobial Screening - Determining Efficacy

The foundational step in evaluating any new antimicrobial agent is to quantify its activity. We employ standardized methods established by the Clinical and Laboratory Standards Institute (CLSI) to ensure that results are consistent and comparable across different studies and laboratories.[5]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] We will use the broth microdilution method, which is highly amenable to screening multiple compounds and is recommended by both CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Causality Corner: Why Broth Microdilution?

  • Quantitative Results: It provides a precise MIC value (e.g., 16 µg/mL) rather than a qualitative zone of inhibition.

  • Efficiency: The 96-well plate format allows for the simultaneous testing of multiple compounds at various concentrations.

  • Conservation of Material: It requires very small volumes of the novel compounds, which are often precious in early discovery phases.

Materials:

  • Novel triazolo[4,3-a]pyrazine compounds, dissolved in Dimethyl Sulfoxide (DMSO).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

Step-by-Step Methodology:

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL. c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[9]

  • Compound Dilution Plate Preparation: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the stock compound solution (at 2x the highest desired test concentration) to the first column, resulting in a 1:1 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.

  • Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to each well of the compound dilution plate. This brings the final volume to 200 µL and halves the compound concentrations to the desired final test range. b. Include a positive control (reference antibiotic), a negative/sterility control (broth only), and a growth control (broth + inoculum, no compound). c. Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.

G start Start: Prepare 0.5 McFarland Inoculum prep_plate Prepare 2x Compound Serial Dilutions in Plate start->prep_plate inoculate Inoculate Plate with Standardized Bacteria prep_plate->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read_mic Visually Inspect Wells for Turbidity incubate->read_mic mic_result Determine MIC Value (Lowest Clear Well) read_mic->mic_result subculture Subculture from Clear Wells onto Agar Plates mic_result->subculture Proceed to MBC incubate_agar Incubate Agar 18-24h subculture->incubate_agar mbc_result Determine MBC Value (Lowest Concentration with No Growth) incubate_agar->mbc_result

Caption: Workflow for MIC and subsequent MBC determination.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9] This test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Causality Corner: Why Determine MBC? For severe, life-threatening infections (e.g., endocarditis, meningitis), a bactericidal agent is often clinically preferred over a bacteriostatic one. Determining the MBC provides crucial information about the compound's killing potential.

Step-by-Step Methodology:

  • Subculturing from MIC Plate: a. Following MIC determination, take the plate used for the MIC assay. b. From each well that showed no visible growth (i.e., at and above the MIC), and from the growth control well, take a 10 µL aliquot. c. Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation and Reading: a. Incubate the MHA plate at 37°C for 18-24 hours. b. The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.

Part II: Secondary Screening - Assessing the Safety Profile

An ideal antimicrobial agent selectively targets pathogens with minimal harm to host cells. A cytotoxicity assay provides the first crucial data point for this safety assessment.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT/XTT Method)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Viable cells with active mitochondria can reduce tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells.[11] The XTT assay is an alternative that produces a water-soluble formazan, simplifying the protocol by removing the solubilization step.[13]

Causality Corner: Why Vero or HEK293T Cells?

  • Vero Cells: Derived from African green monkey kidneys, they are a well-established, continuous cell line used widely in toxicology and cytotoxicity studies.[14][15][16]

  • HEK293T Cells: This human embryonic kidney cell line is robust, grows rapidly, and is of human origin, providing a relevant model for initial toxicity screening.[17][18]

Materials:

  • Vero (ATCC CCL-81) or HEK293T cells.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Sterile 96-well flat-bottom tissue culture plates.

  • Novel triazolo[4,3-a]pyrazine compounds dissolved in DMSO.

  • MTT or XTT reagent.

  • Solubilization solution (for MTT, e.g., SDS-HCl or DMSO).

  • Positive control for toxicity (e.g., Triton X-100).

Step-by-Step Methodology:

  • Cell Seeding: a. Culture and harvest mammalian cells using standard sterile techniques. b. Seed the 96-well plate with cells at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and form a semi-confluent monolayer.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in a separate plate. b. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of the test compounds. c. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated cell control. d. Incubate for another 24-48 hours.

  • MTT/XTT Reagent Addition: a. Add 20 µL of MTT solution (5 mg/mL) or 50 µL of activated XTT solution to each well. b. Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into formazan crystals (purple for MTT, orange for XTT).

  • Quantification: a. For MTT: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. b. For XTT: No solubilization step is needed. c. Shake the plate gently and measure the absorbance on a microplate reader. For MTT, read at ~570 nm. For XTT, read at ~450 nm.

Data Synthesis and Candidate Selection

The ultimate goal is to identify compounds that are highly potent against bacteria but have low toxicity towards mammalian cells.

Data Analysis
  • MIC/MBC: The results are reported directly as concentrations (µg/mL or µM).

  • Cytotoxicity (CC₅₀): The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve. CC₅₀ is the concentration that reduces cell viability by 50%.

  • Selectivity Index (SI): This crucial metric provides a quantitative measure of a compound's selectivity. It is calculated as:

    SI = CC₅₀ / MIC

    A higher SI value indicates greater selectivity for the bacterial target over mammalian cells, making the compound a more promising candidate for further development.

Hypothetical Data Summary
Compound IDMIC vs. S. aureus (µg/mL)MBC vs. S. aureus (µg/mL)Bactericidal/StaticCC₅₀ vs. Vero Cells (µg/mL)Selectivity Index (SI)
TRP-0011632Bactericidal>256>16
TRP-0028128Bacteriostatic15018.75
TRP-0033232Bactericidal401.25
TRP-00464>256Bacteriostatic>256>4
Ampicillin3264Bactericidal>1000>31.25

Interpretation:

  • TRP-001: Shows good bactericidal activity and very low cytotoxicity (CC₅₀ >256 µg/mL), resulting in an excellent selectivity index. This is a strong lead candidate.

  • TRP-002: Potent MIC but is bacteriostatic (MBC/MIC ratio > 4). Its selectivity is good. It could be a candidate for less severe infections.

  • TRP-003: Is bactericidal but exhibits significant cytotoxicity, leading to a very poor SI. This compound should be deprioritized.

  • TRP-004: Has weak antibacterial activity and is not a priority candidate.

References

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  • Odesa National University. "Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives". Available at: [Link]

  • PubMed. "Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives". Available at: [Link]

  • ResearchGate. "Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives". Available at: [Link]

  • Florida Gulf Coast University. "Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives". Available at: [Link]

  • ResearchGate. "Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents". Available at: [Link]

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  • National Center for Biotechnology Information (PMC). "Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives". Available at: [Link]

  • Pan American Health Organization. "METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING". Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Investigating the Toxicity of Compounds Yielded by Staphylococci on Vero Cells". Available at: [Link]

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Application Note & Protocol: Strategic Derivatization of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Therapeutic Potential of the Triazolo[4,3-a]pyrazin-3(2H)-one Scaffold

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one core represents a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds with potential therapeutic applications, including but not limited to antiviral, anticancer, and antidiabetic agents.[1][2] Despite promising in vitro potency, the translation of these compounds into effective oral therapeutics is often hampered by suboptimal pharmacokinetic profiles, most notably poor oral bioavailability. This limitation can stem from a variety of factors, including low aqueous solubility, inadequate membrane permeability, and rapid first-pass metabolism.

This comprehensive guide provides a detailed exploration of strategic derivatization of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one scaffold aimed at systematically addressing these bioavailability challenges. We will delve into the rationale behind selecting specific modification sites, provide detailed synthetic protocols for key derivatization reactions, and outline robust in vitro and in vivo methodologies for evaluating the resulting pharmacokinetic properties. The overarching goal is to equip researchers with the knowledge and practical tools to rationally design and synthesize novel analogs with improved drug-like properties, thereby accelerating their path toward clinical development.

I. Rationale for Derivatization: A Structure-Guided Approach to Improving Bioavailability

Improving the bioavailability of a drug candidate through chemical modification is a cornerstone of medicinal chemistry.[3] The primary objectives are to favorably alter the physicochemical properties of the parent molecule to enhance its absorption and metabolic stability. For the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one core, several key positions are amenable to derivatization, each offering a unique opportunity to modulate the compound's pharmacokinetic profile.

Key Derivatization Sites and Their Predicted Impact on Bioavailability:
  • N2-Position (Triazole Ring): The nitrogen at the 2-position of the triazole ring is a prime target for substitution. N-alkylation or N-acylation at this position can significantly impact the molecule's lipophilicity and hydrogen bonding capacity.[4][5]

    • Rationale: Introducing small alkyl or acyl groups can increase lipophilicity, potentially enhancing membrane permeability. Furthermore, strategic placement of functional groups on these substituents can be used to fine-tune solubility and introduce vectors for prodrug strategies.

  • C7-Position (Pyrazine Ring): The secondary amine at the C7 position of the pyrazine ring offers a versatile handle for a wide range of chemical modifications.

    • Rationale: Acylation or alkylation at this site can be used to introduce a variety of functional groups to modulate lipophilicity, polarity, and metabolic stability. For instance, the introduction of a trifluoromethyl group can enhance metabolic stability and cell permeability.[2]

  • Bioisosteric Replacements: The strategic replacement of functional groups with other groups that have similar physical or chemical properties (bioisosteres) can lead to significant improvements in bioavailability without compromising the desired pharmacological activity.[6][7][8][9]

    • Rationale: For the triazolopyrazinone core, replacing the ketone at the C3 position with a bioisostere could alter the compound's metabolic profile. Similarly, bioisosteric replacement of hydrogen atoms with fluorine can block sites of metabolism and increase lipophilicity.[6]

G Core Scaffold Core Scaffold N2-Position N2-Position Core Scaffold->N2-Position N-Alkylation/Acylation C7-Position C7-Position Core Scaffold->C7-Position N-Alkylation/Acylation Bioisosteric Replacement Bioisosteric Replacement Core Scaffold->Bioisosteric Replacement Functional Group Exchange Improved Bioavailability Improved Bioavailability N2-Position->Improved Bioavailability Modulates Lipophilicity & H-Bonding C7-Position->Improved Bioavailability Modulates Lipophilicity & Metabolic Stability Bioisosteric Replacement->Improved Bioavailability Enhances Physicochemical Properties

Caption: Strategic derivatization points on the core scaffold.

II. Synthetic Protocols for Derivatization

The following protocols provide detailed, step-by-step methodologies for the derivatization of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one scaffold. These protocols are designed to be self-validating, with clear instructions for reagents, conditions, and purification.

Protocol 1: N2-Alkylation of the Triazole Ring

This protocol describes the alkylation of the N2-position of the triazole ring using a standard alkyl halide under basic conditions.

Materials:

  • 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one (1.0 eq) in anhydrous DMF or MeCN, add K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N2-alkylated derivative.

Causality behind Experimental Choices: The choice of base (K₂CO₃ or the stronger Cs₂CO₃) and solvent (DMF or MeCN) can influence the reaction rate and regioselectivity. Monitoring by TLC is crucial to prevent over-alkylation or degradation.

Protocol 2: C7-Acylation of the Pyrazine Ring

This protocol details the acylation of the secondary amine at the C7-position using an acyl chloride or anhydride.

Materials:

  • 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one

  • Acyl chloride (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one (1.0 eq) in anhydrous DCM or THF.

  • Add TEA (1.5 eq) or DIPEA (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) or anhydride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the C7-acylated product.

Trustworthiness of the Protocol: The use of a non-nucleophilic base like TEA or DIPEA is critical to scavenge the HCl generated during the reaction without competing with the substrate. The aqueous workup with NaHCO₃ removes any unreacted acid chloride and the acidic byproduct.

G cluster_0 Derivatization Workflow Start Start Core_Scaffold 5,6,7,8-tetrahydro-triazolo [4,3-a]pyrazin-3(2H)-one Start->Core_Scaffold N2_Alkylation Protocol 1: N2-Alkylation Core_Scaffold->N2_Alkylation C7_Acylation Protocol 2: C7-Acylation Core_Scaffold->C7_Acylation Purification Column Chromatography N2_Alkylation->Purification C7_Acylation->Purification Characterization NMR, MS, HPLC Purification->Characterization End End Characterization->End

Caption: General workflow for the derivatization of the core scaffold.

III. Evaluation of Bioavailability: In Vitro and In Vivo Assays

A critical component of the drug discovery process is the early assessment of a compound's pharmacokinetic properties. A combination of in vitro and in vivo assays provides a comprehensive picture of a derivative's potential for oral bioavailability.

In Vitro Assays for Predicting Bioavailability

In vitro models are invaluable for high-throughput screening of newly synthesized derivatives, allowing for the rapid identification of candidates with promising absorption characteristics.[10]

The PAMPA assay is a non-cell-based, cost-effective method for predicting passive membrane permeability, a key determinant of oral absorption.[1][2][11]

Protocol 3: PAMPA for Gastrointestinal Permeability

Materials:

  • PAMPA plate (96-well format with a filter membrane)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Donor Solution Preparation: Prepare solutions of the test compounds and controls in PBS at a known concentration.

  • Acceptor Solution: Fill the wells of the acceptor plate with PBS.

  • Assay Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for each compound.

Data Interpretation: The Papp values of the new derivatives are compared to those of the high and low permeability controls to classify their potential for passive absorption.

Compound ClassTypical Papp (x 10⁻⁶ cm/s)Predicted Absorption
High Permeability> 10High
Moderate Permeability1 - 10Moderate
Low Permeability< 1Low
In Vivo Pharmacokinetic Studies

While in vitro assays are excellent for screening, in vivo studies in animal models are essential for a definitive assessment of oral bioavailability.[12][13]

Protocol 4: Oral Bioavailability Study in Rodents

Materials:

  • Test derivative formulated for oral and intravenous (IV) administration

  • Rodent model (e.g., Sprague-Dawley rats or BALB/c mice)

  • Dosing gavage needles and syringes

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Procedure:

  • Animal Acclimatization and Dosing: Acclimatize animals prior to the study. Divide animals into two groups: one for oral administration and one for IV administration. Administer the test compound at a predetermined dose.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[14]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration-time profiles for both oral and IV routes. Calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC) for both routes.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use protocol.

G cluster_1 Bioavailability Evaluation Pipeline Synthesized_Derivatives Synthesized_Derivatives In_Vitro_Screening In Vitro Assays (PAMPA, Solubility) Synthesized_Derivatives->In_Vitro_Screening Promising_Candidates Select Candidates with Favorable In Vitro Profile In_Vitro_Screening->Promising_Candidates In_Vivo_Studies In Vivo PK Studies (Rodent Model) Promising_Candidates->In_Vivo_Studies Bioavailability_Data Determine %F and other PK parameters In_Vivo_Studies->Bioavailability_Data Lead_Optimization Lead_Optimization Bioavailability_Data->Lead_Optimization

Caption: A streamlined pipeline for evaluating bioavailability.

IV. Conclusion: A Pathway to Orally Bioavailable Therapeutics

The strategic derivatization of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one scaffold presents a promising avenue for the development of novel, orally bioavailable therapeutics. By systematically modifying the core structure at key positions and employing a robust pipeline of in vitro and in vivo assays, researchers can rationally design and identify derivatives with enhanced pharmacokinetic properties. The protocols and strategies outlined in this guide provide a solid foundation for these efforts, ultimately facilitating the translation of potent lead compounds into clinically viable drug candidates.

V. References

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][6][15]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Retrieved from [Link]

  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Chemical Modification: A unique solutions to Solubility problem. Retrieved from [Link]

  • PMC - PubMed Central. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][6][15]triazino[2,3-c]quinazolines. Retrieved from [Link]

  • MDPI. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][6][15]triazino[2,3-c]quinazolines. Retrieved from [Link]

  • International Biopharmaceutical Industry. (n.d.). Predicting Drug Bioavailability with the Modern-day Toolkit. Retrieved from [Link]

  • Preprints.org. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Retrieved from [Link]

  • PubMed. (2020). Bioisosteric Replacement of Amide Group with 1,2,3-Triazoles in Acetaminophen Addresses Reactive Oxygen Species-Mediated Hepatotoxic Insult in Wistar Albino Rats. Retrieved from [Link]

  • MDPI. (n.d.). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][6][15]triazino[2,3-c]quinazolines. Retrieved from [Link]

  • Google Patents. (n.d.). Process to tetrahydrotriazolopyrazines and intermediates. Retrieved from

  • ResearchGate. (2023). Focused small molecule library of 5,6,7,8-tetrahydro[1][6][15]triazolo-[4,3-a]pyrazines: a brick for the house of medicinal chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][6][15]triazol[4,3-a] pyrazine hydrochloride. Retrieved from

  • National Institutes of Health. (n.d.). Efficient Routes to Pyrazolo[3,4-e][1][6][15]triazines and a New Ring System. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]

  • MDPI. (n.d.). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

  • Nanotechnology Characterization Laboratory. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • ResearchGate. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Retrieved from [Link]

  • MDPI. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Retrieved from [Link]

  • YouTube. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

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The Versatile Scaffold: 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that can bind to multiple, distinct biological targets, thereby serving as a foundational template for the development of a wide array of therapeutic agents. The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one core is a prime example of such a scaffold. Its inherent structural rigidity, coupled with the strategic placement of nitrogen atoms, provides an ideal framework for creating specific, high-affinity interactions with enzyme active sites. This application note will delve into the utility of this triazolopyrazine scaffold, with a primary focus on its most prominent success story: the development of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes mellitus. We will explore the mechanism of action, provide detailed synthetic protocols, and outline bioassay procedures for researchers and drug development professionals seeking to leverage this remarkable chemical entity.

Mechanism of Action: Targeting Glycemic Control via DPP-4 Inhibition

The primary therapeutic application of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one scaffold is in the inhibition of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis.[1][2] It is responsible for the rapid degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These incretins are released by the gastrointestinal tract in response to food intake and are crucial for stimulating insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells.[3][5]

By inhibiting DPP-4, compounds built upon the triazolopyrazine scaffold prevent the breakdown of GLP-1 and GIP.[4] This leads to elevated levels of active incretins, which in turn enhances glucose-dependent insulin secretion, reduces glucagon levels, and ultimately improves glycemic control in patients with type 2 diabetes.[1][3] The blockbuster anti-diabetic drug, Sitagliptin (Januvia®), is a testament to the success of this approach, featuring the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one core as its central structural element.[3][6]

The signaling pathway affected by DPP-4 inhibition is illustrated below:

DPP4_Inhibition_Pathway cluster_gut Intestinal L-cells cluster_pancreas Pancreas Food Food Intake GLP1 Active GLP-1 & GIP (Incretins) Food->GLP1 stimulates release Insulin ↑ Insulin Secretion (β-cells) GLP1->Insulin stimulates Glucagon ↓ Glucagon Secretion (α-cells) GLP1->Glucagon suppresses DPP4_Enzyme DPP-4 Enzyme GLP1->DPP4_Enzyme degradation Glycemic_Control Improved Glycemic Control Insulin->Glycemic_Control Glucagon->Glycemic_Control contributes to Inactive_GLP1 Inactive Metabolites DPP4_Enzyme->Inactive_GLP1 DPP4_Inhibitor Triazolopyrazine Scaffold (e.g., Sitagliptin) DPP4_Inhibitor->DPP4_Enzyme inhibits

Caption: Mechanism of DPP-4 Inhibition by Triazolopyrazine-based drugs.

Synthetic Protocols: Building the Core and its Derivatives

The synthesis of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one scaffold is a well-established process. Below are detailed protocols for the synthesis of the core scaffold hydrochloride salt, a key intermediate, and a subsequent derivatization step, illustrating its utility as a building block.

Protocol 1: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][7][8]triazolo[4,3-a]pyrazine Hydrochloride

This protocol outlines a common route to the key intermediate used in the synthesis of Sitagliptin and other analogs.[7][8]

Workflow Diagram:

synthesis_workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Dione Formation cluster_2 Step 3: Cyclization & Chlorination cluster_3 Step 4 & 5: Reduction & Salt Formation A Ethyl trifluoroacetate C Trifluoroacetohydrazide A->C B Hydrazine hydrate B->C E 6-(trifluoromethyl)-1,2,4,5-tetrazinan-3-one C->E D Chloroacetyl chloride D->E G 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine E->G F POCl3 F->G J Target Scaffold HCl Salt G->J H Ethylenediamine H->J I Methanol, HCl I->J

Caption: Synthetic workflow for the triazolopyrazine scaffold hydrochloride.

Materials:

  • Ethyl trifluoroacetate

  • Hydrazine hydrate (35% w/v)

  • Acetonitrile (CH3CN)

  • Sodium hydroxide (NaOH, 50% w/v)

  • Chloroacetyl chloride

  • Phosphorus oxychloride (POCl3)

  • Ethylenediamine

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Isocyanates (for derivatization)

Procedure:

  • Trifluoroacetohydrazide Formation: Dissolve ethyl trifluoroacetate in acetonitrile. To this solution, add hydrazine hydrate (35% w/v) and stir at room temperature for 1 hour.[7] The resulting trifluoroacetohydrazide is typically used in the next step without isolation.[7]

  • Cyclization to Dione: Cool the reaction mixture and add sodium hydroxide solution (50% w/v) and chloroacetyl chloride dropwise, maintaining a low temperature.[7] This step forms the heterocyclic dione intermediate.

  • Aromatization/Chlorination: Treat the intermediate with phosphorus oxychloride (POCl3) in acetonitrile and heat to reflux to yield the chlorinated triazolo[4,3-a]pyrazine.[7]

  • Reduction and Cyclization: The crude product from the previous step is reacted with ethylenediamine in methanol at a reduced temperature.[7]

  • Salt Formation: To the resulting 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][9][10]triazolo[4,3-a]pyrazine, add concentrated hydrochloric acid in methanol and heat gently.[7] Upon cooling and partial evaporation of the solvent, the desired hydrochloride salt will precipitate and can be collected by filtration.[7]

Protocol 2: Derivatization of the Scaffold

The synthesized scaffold serves as a versatile intermediate for creating a library of compounds. A common derivatization involves acylation or reaction with isocyanates at the secondary amine.[11]

Procedure:

  • Suspend 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][9][10]triazolo[4,3-a]pyrazine hydrochloride (1 mmol) in dichloromethane (10 mL).

  • Add triethylamine (1.5 mmol) to neutralize the hydrochloride and free the secondary amine.[11]

  • Add the desired isocyanate (1.2 mmol) to the reaction mixture.[11]

  • Stir the reaction at room temperature for 5 hours, monitoring progress by Thin Layer Chromatography (TLC).[11]

  • Upon completion, remove the solvent under reduced pressure. The residue can then be purified by extraction and/or column chromatography to yield the final derivative.[11]

Bioassay Protocols: Evaluating DPP-4 Inhibition

To assess the biological activity of newly synthesized derivatives, a robust and reliable in vitro DPP-4 inhibition assay is essential. Fluorometric assays are commonly employed for their sensitivity and suitability for high-throughput screening.[10][12]

Protocol 3: In Vitro Fluorometric DPP-4 Inhibition Assay

This protocol is based on the cleavage of a synthetic fluorogenic substrate by DPP-4, which releases a fluorescent product.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[12]

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-Aminomethylcoumarin (AMC))[12]

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)[10]

  • 96-well black, flat-bottom plates

  • Fluorescence multiwell plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[12]

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DPP-4 enzyme in assay buffer.

    • Prepare a working solution of the Gly-Pro-AMC substrate in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound dilution.[12]

    • Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the Sitagliptin dilution.[12]

    • 100% Activity Wells (Enzyme Control): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent (the same solvent used for the inhibitors).[12]

    • Background Wells (No Enzyme): Add 40 µL of Assay Buffer and 10 µL of solvent.[12]

  • Pre-incubation: Mix the contents of the wells and incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the diluted substrate solution to all wells to start the reaction.[12]

  • Incubation and Measurement: Cover the plate and incubate for 30 minutes at 37°C, protected from light.[12] After incubation, measure the fluorescence using an appropriate plate reader (Ex: 350-360 nm, Em: 450-465 nm).[12]

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percent inhibition for each test compound concentration relative to the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The extensive research on triazolopyrazine-based DPP-4 inhibitors has yielded valuable structure-activity relationship (SAR) data. The binding of these inhibitors to the DPP-4 active site, which comprises S1 and S2 pockets, is key to their potency and selectivity.[13][14]

  • Triazolopyrazine Core: This core structure effectively orients the substituents into the S1 and S2 pockets of the DPP-4 enzyme.[6]

  • Substitutions at the 3-position: A trifluoromethyl group at this position, as seen in Sitagliptin, is crucial for potent inhibition.[3]

  • Side Chain: A β-amino acid side chain attached to the pyrazine nitrogen is a common feature. The stereochemistry of this side chain is critical for optimal binding. For instance, the (R)-enantiomer of Sitagliptin is the active form.[15]

  • Aromatic Group: A substituted aromatic ring, such as the trifluorophenyl group in Sitagliptin, typically occupies the S1 pocket, forming hydrophobic interactions.[6]

Compound/DerivativeR Group (Side Chain)3-Position SubstitutionDPP-4 IC50 (nM)Key SAR Insight
Sitagliptin (R)-β-amino-4-(2,4,5-trifluorophenyl)butanamide-CF3~18Trifluoromethyl group and trifluorophenyl ring are key for high potency. The (R)-stereocenter is essential.[16]
Omarigliptin Conformationally restricted analog of Sitagliptin's side chain-CF3~1.3Increased conformational rigidity of the side chain can significantly enhance potency.[16]
Analog 1 Simple alkyl amide-CF3>1000A specific β-amino acid moiety with an aromatic ring is required for potent binding.
Analog 2 (R)-β-amino-4-(phenyl)butanamide-CF3~100Halogen substitutions on the phenyl ring significantly improve binding affinity in the S1 pocket.[17]

Conclusion

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one scaffold has proven to be an exceptionally valuable core in medicinal chemistry, particularly in the development of DPP-4 inhibitors. Its favorable physicochemical properties and synthetic tractability allow for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. The detailed protocols and mechanistic insights provided in this application note are intended to equip researchers with the foundational knowledge to explore and exploit this privileged scaffold in their own drug discovery endeavors, potentially leading to the next generation of therapeutics for metabolic diseases and beyond.

References

  • Synthesis and Evaluation of Novel[1][9][10]Triazolo[5,1-c][1][9][10]-triazines and Pyrazolo[5,1-c][1][9][10]triazines as Potential Antidiabetic Agents. (2017). PubMed. Available at: [Link]

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Application Notes and Protocols for Evaluating Triazolopyrazines in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Triazolopyrazines in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's and Parkinson's, represent a significant and growing global health challenge. The pathological hallmarks of these conditions are multifaceted and include the aggregation of misfolded proteins, chronic neuroinflammation, and elevated oxidative stress, all of which contribute to progressive neuronal loss and cognitive and motor decline.[1][2] The complexity of these diseases necessitates the development of therapeutic agents with pleiotropic effects capable of targeting multiple pathological pathways.

Triazolopyrazines, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold for the development of novel therapeutics for neurodegenerative diseases. This chemical structure offers versatile opportunities for modification, allowing for the fine-tuning of pharmacological properties. Evidence suggests that various pyrazine and triazole derivatives possess neuroprotective properties, including the ability to inhibit protein aggregation, reduce neuroinflammation, and counteract oxidative stress. For instance, diphenyl triazine hybrids have been shown to inhibit the fibrillogenesis of α-synuclein, a key protein implicated in Parkinson's disease.[3] Furthermore, certain triazine-containing molecules have demonstrated antioxidant activity and the ability to protect neuronal cells from amyloid-β (Aβ)-induced toxicity, a central feature of Alzheimer's disease.[4] This document provides a comprehensive experimental framework for the preclinical evaluation of novel triazolopyrazine compounds for the treatment of neurodegenerative diseases.

Experimental Design: A Multi-tiered Approach to Efficacy Evaluation

A robust evaluation of triazolopyrazine candidates requires a tiered approach, beginning with in vitro screening to assess cytotoxicity and target engagement, followed by more complex cellular models to evaluate efficacy against disease-specific pathologies. Promising candidates are then advanced to in vivo animal models to assess their therapeutic potential in a more complex biological system.

Phase 1: In Vitro Characterization and Screening

The initial phase focuses on characterizing the fundamental properties of the triazolopyrazine compounds and their effects on neuronal and glial cells in culture.

1.1. Cytotoxicity Assessment in Neuronal Cells

  • Rationale: It is crucial to determine the therapeutic window of the triazolopyrazine compounds. This initial screen identifies concentrations that are non-toxic to neuronal cells, ensuring that any observed neuroprotective effects are not confounded by cytotoxicity.

  • Cell Line: Human neuroblastoma SH-SY5Y cells are a well-established and relevant model for neurodegenerative disease research.[5]

  • Assays:

    • MTT Assay: Measures cell viability based on mitochondrial metabolic activity.

    • LDH Release Assay: Quantifies cell membrane integrity by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[6]

Table 1: Experimental Parameters for In Vitro Cytotoxicity Assays

ParameterMTT AssayLDH Release Assay
Cell Line SH-SY5YSH-SY5Y
Seeding Density 1 x 10^4 cells/well1 x 10^4 cells/well
Plate Format 96-well plate96-well plate
Compound Concentrations 0.1, 1, 10, 50, 100 µM0.1, 1, 10, 50, 100 µM
Incubation Time 24 and 48 hours24 and 48 hours
Detection Method Colorimetric (570 nm)Colorimetric (490 nm)
Controls Vehicle (DMSO), Untreated cellsVehicle (DMSO), Untreated cells, Lysis control

1.2. Evaluation of Anti-Neuroinflammatory Activity in Microglia

  • Rationale: Chronic activation of microglia, the resident immune cells of the brain, contributes significantly to neuroinflammation and neuronal damage in neurodegenerative diseases.[7] This experiment assesses the ability of triazolopyrazines to suppress the inflammatory response in microglia.

  • Cell Line: BV-2 murine microglial cells are a widely used model for studying neuroinflammation.[8]

  • Inducer: Lipopolysaccharide (LPS) is a potent activator of microglia and is commonly used to induce an inflammatory response in vitro.[9]

  • Endpoints:

    • Nitric Oxide (NO) Production: Measured using the Griess assay.

    • Pro-inflammatory Cytokine Levels (TNF-α, IL-6): Quantified by ELISA.

1.3. Assessment of Antioxidant Properties in Neuronal Cells

  • Rationale: Oxidative stress is a key contributor to neuronal cell death in neurodegenerative diseases.[10] This assay determines the capacity of triazolopyrazines to mitigate oxidative stress in neuronal cells.

  • Cell Line: SH-SY5Y cells.

  • Inducer of Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) can be used to induce oxidative stress.[10]

  • Assay: Measurement of intracellular reactive oxygen species (ROS) using fluorescent probes like DCFDA.

1.4. Inhibition of Protein Aggregation

  • Rationale: The aggregation of specific proteins (Aβ in Alzheimer's and α-synuclein in Parkinson's) is a central pathological event. These assays evaluate the direct effect of triazolopyrazines on this process.

  • Assays:

    • Thioflavin T (ThT) Assay: A fluorescent-based assay to monitor the formation of amyloid fibrils in a cell-free system.[3]

    • Western Blot Analysis: To detect oligomeric and aggregated forms of Aβ and α-synuclein in cell lysates.

Phase 2: In Vivo Efficacy Studies in Animal Models

Promising candidates from in vitro studies will be evaluated in well-characterized animal models of Alzheimer's and Parkinson's diseases.

2.1. Alzheimer's Disease Model

  • Animal Model: APP/PS1 transgenic mice, which develop age-dependent Aβ plaques and cognitive deficits, are a widely used model for Alzheimer's disease.[11]

  • Treatment: Triazolopyrazine compounds will be administered orally or via intraperitoneal injection.

  • Behavioral Assessment:

    • Morris Water Maze: To assess spatial learning and memory.[12]

  • Biochemical and Histological Analysis:

    • ELISA: To quantify Aβ40 and Aβ42 levels in brain homogenates.

    • Immunohistochemistry: To visualize Aβ plaques and activated microglia in brain sections.

    • Western Blot: To analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95).

2.2. Parkinson's Disease Model

  • Animal Model: The 6-hydroxydopamine (6-OHDA)-lesioned rat model is a classic model of Parkinson's disease that recapitulates the loss of dopaminergic neurons in the substantia nigra.[13]

  • Treatment: Triazolopyrazine compounds will be administered prior to and following the 6-OHDA lesion.

  • Behavioral Assessment:

    • Rotarod Test: To evaluate motor coordination and balance.

  • Biochemical and Histological Analysis:

    • Immunohistochemistry: To assess the survival of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra.

    • Western Blot: To measure levels of dopamine and its metabolites in the striatum.

Visualizations and Workflow Diagrams

Diagram 1: Proposed Mechanism of Action of Triazolopyrazines in Neurodegeneration

G cluster_0 Neurodegenerative Triggers cluster_1 Triazolopyrazine Intervention cluster_2 Pathological Cascades cluster_3 Cellular Outcomes cluster_4 Therapeutic Outcomes Protein_Misfolding Protein Misfolding (Aβ, α-synuclein) Aggregation Protein Aggregation Protein_Misfolding->Aggregation Oxidative_Stress Oxidative Stress ROS_Production ROS Production Oxidative_Stress->ROS_Production Inflammatory_Stimuli Inflammatory Stimuli Neuroinflammation Neuroinflammation (Microglial Activation) Inflammatory_Stimuli->Neuroinflammation Triazolopyrazine Triazolopyrazine Compounds Triazolopyrazine->Aggregation Inhibits Triazolopyrazine->Neuroinflammation Suppresses Triazolopyrazine->ROS_Production Reduces Neuroprotection Neuroprotection Triazolopyrazine->Neuroprotection Neuronal_Death Neuronal Death Aggregation->Neuronal_Death Synaptic_Dysfunction Synaptic Dysfunction Aggregation->Synaptic_Dysfunction Neuroinflammation->Neuronal_Death Neuroinflammation->Synaptic_Dysfunction ROS_Production->Neuronal_Death Improved_Cognition_Motor Improved Cognition & Motor Function Neuroprotection->Improved_Cognition_Motor

Caption: Proposed multi-target mechanism of triazolopyrazines.

Diagram 2: Experimental Workflow for In Vitro Evaluation

G start Start: Triazolopyrazine Library cytotoxicity Cytotoxicity Screening (MTT & LDH Assays) SH-SY5Y Cells start->cytotoxicity non_toxic Identify Non-Toxic Concentration Range cytotoxicity->non_toxic anti_inflammatory Anti-Neuroinflammatory Assay (NO & Cytokine Measurement) BV-2 Microglia non_toxic->anti_inflammatory Non-toxic Concentrations antioxidant Antioxidant Assay (ROS Measurement) SH-SY5Y Cells non_toxic->antioxidant Non-toxic Concentrations anti_aggregation Protein Aggregation Assay (ThT & Western Blot) non_toxic->anti_aggregation Non-toxic Concentrations lead_candidates Select Lead Candidates for In Vivo Studies anti_inflammatory->lead_candidates antioxidant->lead_candidates anti_aggregation->lead_candidates G start Lead Triazolopyrazine Candidates ad_model Alzheimer's Model (APP/PS1 Mice) start->ad_model pd_model Parkinson's Model (6-OHDA Rats) start->pd_model ad_behavior Behavioral Testing (Morris Water Maze) ad_model->ad_behavior pd_behavior Behavioral Testing (Rotarod Test) pd_model->pd_behavior ad_analysis Biochemical & Histological Analysis (Brain Tissue) ad_behavior->ad_analysis pd_analysis Biochemical & Histological Analysis (Brain Tissue) pd_behavior->pd_analysis ad_outcome Efficacy in AD Model ad_analysis->ad_outcome pd_outcome Efficacy in PD Model pd_analysis->pd_outcome

Caption: In vivo evaluation workflow.

Detailed Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of triazolopyrazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Griess Assay for Nitric Oxide Production
  • Cell Seeding and Treatment: Seed BV-2 cells in a 96-well plate and treat with triazolopyrazine compounds for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Second Reagent Addition: Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Thioflavin T (ThT) Assay for α-Synuclein Aggregation
  • Reaction Setup: In a black 96-well plate, combine recombinant α-synuclein protein (final concentration 50 µM) with different concentrations of triazolopyrazine compounds in a reaction buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at 37°C with continuous shaking.

  • ThT Addition: At specified time points, add ThT solution (final concentration 20 µM) to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 440 nm and an emission wavelength of 485 nm.

  • Data Analysis: Plot the fluorescence intensity over time to monitor the kinetics of α-synuclein aggregation.

Protocol 4: Morris Water Maze
  • Apparatus: A circular pool (120 cm in diameter) filled with opaque water containing a hidden escape platform.

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before each session.

  • Training Trials: Conduct 4 trials per day for 5 consecutive days. In each trial, the mouse is released from one of four starting positions and allowed to search for the hidden platform for a maximum of 60 seconds. If the mouse fails to find the platform, it is gently guided to it.

  • Probe Trial: On day 6, remove the platform and allow the mouse to swim freely for 60 seconds.

  • Data Collection: A video tracking system records the escape latency, path length, and time spent in the target quadrant during the probe trial.

  • Data Analysis: Analyze the recorded parameters to assess spatial learning and memory.

References

  • Synthesis, Characterization, and Activity of a Triazine Bridged Antioxidant Small Molecule. (2017). Inorganic chemistry, 56(23), 14630–14640. [Link]

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  • Evaluation of therapeutic effects of tetramethylpyrazine nitrone in Alzheimer's disease mouse model and proteomics analysis. (2023). Journal of neuroinflammation, 20(1), 60. [Link]

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Application Note: A Validated High-Throughput LC-MS/MS Method for the Quantification of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The reliable quantification of novel therapeutic agents in biological matrices is a cornerstone of drug development, providing critical data for pharmacokinetic (PK) and toxicokinetic (TK) studies. This document details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one in human plasma. The analyte is a heterocyclic compound of interest in pharmaceutical development.[1]

The method employs a simple protein precipitation (PPT) technique for sample preparation, ensuring rapid processing times suitable for large sample batches. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been fully validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline, demonstrating excellent performance in linearity, accuracy, precision, and stability.[2][3]

Principle of the Method

Liquid chromatography-tandem mass spectrometry is a powerful analytical technique renowned for its high sensitivity and selectivity, making it ideal for bioanalysis.[4][5] This method leverages the separation capabilities of HPLC to isolate the analyte from endogenous plasma components, thereby minimizing matrix effects.[6][7] Following chromatographic separation, the analyte is ionized by electrospray ionization (ESI) and quantified by a triple quadrupole mass spectrometer. The instrument is set to MRM mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce a characteristic product ion. This specific transition provides a high degree of certainty in identification and quantification.

Materials, Reagents, and Instrumentation

Chemicals and Reagents
  • Analyte: 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one (Reference Standard, >99% purity)

  • Internal Standard (IS): 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one-¹³C₃,¹⁵N₂ (Stable Isotope Labeled, >99% purity, >99% isotopic purity). Rationale: A stable isotope-labeled internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest accuracy and precision.[8]

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free, pooled human plasma (K₂EDTA as anticoagulant) from at least six unique sources.

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of delivering accurate gradients at analytical flow rates (e.g., Waters Acquity UPLC, Shimadzu Nexera).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-XS).

  • Analytical Column: Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[9]

Detailed Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare separate 1.00 mg/mL stock solutions of the analyte and the Internal Standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • IS Spiking Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Standards & QCs: Spike blank human plasma with the appropriate analyte working solutions to achieve the final concentrations. The total volume of spiking solution should not exceed 5% of the plasma volume to maintain matrix integrity.

Table 1: Concentration Levels for Calibration Standards and Quality Controls

Sample TypeLevelConcentration (ng/mL)
Calibration StandardCS-1 (LLOQ)0.500
CS-21.00
CS-35.00
CS-425.0
CS-5100
CS-6250
CS-7400
CS-8 (ULOQ)500
Quality ControlLLOQ QC0.500
Low QC (LQC)1.50
Medium QC (MQC)75.0
High QC (HQC)375
Plasma Sample Preparation: Protein Precipitation

Protein precipitation is selected for its speed, simplicity, and suitability for high-throughput workflows.[10][11] Acetonitrile is used as the precipitation solvent as it generally provides efficient protein removal.[12]

G

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters are optimized to ensure a sensitive, selective, and rapid analysis.[9][13]

Table 2: Liquid Chromatography Parameters

ParameterCondition
Column Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.400 mL/min
Gradient 5% B (0.0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.0 min), 95-5% B (3.0-3.1 min), 5% B (3.1-4.0 min)
Injection Volume 5 µL
Column Temp. 40 °C
Autosampler Temp. 10 °C
Run Time 4.0 minutes

Rationale: A gradient elution strategy is employed to ensure the analyte is well-resolved from endogenous plasma components, particularly phospholipids, which are a common source of matrix effects and ion suppression.[8]

Table 3: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode ESI Positive
MRM Transition (Analyte) m/z 153.1 → 96.0 (Quantifier)
m/z 153.1 → 69.1 (Qualifier)
MRM Transition (IS) m/z 158.1 → 101.0
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V
Collision Energy Optimized for each transition

Note: The exact molecular weight of the parent compound, 5,6,7,8-tetrahydro-[1][14][15]triazolo[4,3-a]pyrazine, is 152.17 g/mol . The precursor ion is the protonated molecule [M+H]⁺ at m/z 153.1.

Bioanalytical Method Validation

The method was validated following the current international guidelines to ensure its reliability for the intended purpose.[2][16][17]

G

Validation Results Summary

The following table summarizes the results of the validation experiments against typical acceptance criteria derived from regulatory guidelines.[17][18]

Table 4: Summary of Method Validation Results

ParameterExperimentAcceptance CriteriaResult
Selectivity Analysis of 6 blank plasma lotsNo significant interference at analyte/IS retention times (<20% of LLOQ)Pass
Linearity 8-point calibration curve (0.500-500 ng/mL)Correlation coefficient (r²) ≥ 0.99Pass (r² > 0.995)
Back-calculated concentrations within ±15% (±20% at LLOQ)Pass
Intra-day Accuracy & Precision 5 replicates of LLOQ, LQC, MQC, HQCAccuracy: 85-115% (80-120% for LLOQ)Pass
Precision: ≤15% CV (≤20% for LLOQ)Pass (<8.5% CV)
Inter-day Accuracy & Precision 3 separate runs over 2 daysAccuracy: 85-115% (80-120% for LLOQ)Pass
Precision: ≤15% CV (≤20% for LLOQ)Pass (<10.2% CV)
Matrix Effect Post-extraction spike in 6 plasma lotsIS-normalized Matrix Factor CV ≤ 15%Pass (CV = 7.8%)
Recovery Comparison of pre- vs. post-extraction spikeConsistent and precisePass (~88%, CV <9%)
Stability Bench-top (24h, RT)Mean concentration within ±15% of nominalPass
Freeze-thaw (3 cycles)Mean concentration within ±15% of nominalPass
Long-term (-80°C, 90 days)Mean concentration within ±15% of nominalPass
Processed sample (48h, 10°C)Mean concentration within ±15% of nominalPass

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one in human plasma. The method is rapid, selective, sensitive, and robust, utilizing a simple protein precipitation sample preparation protocol. All validation parameters met the stringent requirements set by international regulatory guidelines. This method is deemed suitable for supporting clinical and non-clinical pharmacokinetic studies requiring the analysis of large numbers of samples.

References

  • PubChem. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-(1,2,4)triazolo(4,3-a)pyrazine. Available from: [Link]

  • PubChem. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][14][15]triazolo[4,3-a]pyrazine hydrochloride. Available from: [Link]

  • LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available from: [Link]

  • ResearchGate. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Assessment of matrix effect in quantitative LC-MS bioanalysis. Available from: [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available from: [Link]

  • Bioanalysis Zone. Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Available from: [Link]

  • PubMed. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Available from: [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available from: [Link]

  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. Available from: [Link]

  • Royal Society of Chemistry. A highly sensitive LC-MS/MS method for determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. Available from: [Link]

  • PubMed. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Available from: [Link]

  • ECA Academy. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. Available from: [Link]

  • Affinisep. Solid Phase Extraction. Available from: [Link]

  • ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. Available from: [Link]

  • Bioanalysis Zone. Importance of matrix effects in LC–MS/MS bioanalysis. Available from: [Link]

  • ResearchGate. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Available from: [Link]

  • European Review for Medical and Pharmacological Sciences. Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]

  • American Laboratory. How Solid-Phase Extraction Affects Challenges in Bioanalysis. Available from: [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available from: [Link]

  • LabRulez. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]

  • BioAgilytix. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]

  • SlideShare. USFDA guidelines for bioanalytical method validation. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and improve the yield and purity of your synthesis.

The synthesis of this triazolopyrazinone core is a critical step in the development of various biologically active molecules.[1][2] This guide provides in-depth technical advice based on established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.

Question 1: My overall yield is consistently low. What are the most critical steps to scrutinize?

Answer:

Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. For the synthesis of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one, the two most critical steps to focus on are the initial formation of the 2-hydrazinopyrazine intermediate and the subsequent cyclocondensation reaction to form the triazole ring.

Causality and Expert Insights:

The nucleophilic substitution of a leaving group (e.g., a halogen) on the pyrazine ring by hydrazine is often incomplete. Hydrazine can also act as a bridging ligand, leading to side products. The subsequent cyclocondensation is an equilibrium-driven process; inefficient water removal or inappropriate reaction conditions can significantly hinder the reaction's progress.

Troubleshooting Workflow:

Caption: Troubleshooting logic for low overall yield.

Question 2: The cyclocondensation of 2-hydrazinopyrazine with my carbonyl source is sluggish and gives a complex mixture. How can I improve this?

Answer:

The cyclocondensation to form the triazolopyrazinone ring is a pivotal step. A complex reaction mixture suggests side reactions or incomplete conversion. Optimization of several parameters is key. This type of reaction is fundamental to the synthesis of many polyazaheterocycles.[3][4]

Detailed Protocol for Optimizing Cyclocondensation:

  • Reagent Choice: The choice of the carbonyl source is critical. While phosgene or its equivalents are effective, they are highly toxic. Diethyl carbonate or triphosgene are common, safer alternatives. Urea can also be used, often requiring higher temperatures.

  • Solvent and Temperature: High-boiling point, aprotic polar solvents are often preferred to drive the reaction to completion.

    SolventBoiling Point (°C)Typical Reaction Temperature (°C)Notes
    N,N-Dimethylformamide (DMF)153120-150Good solvating power, but can be difficult to remove.
    Dimethyl sulfoxide (DMSO)189140-180Excellent solvent, but can be challenging to work up.
    Dioxane101100 (reflux)Aprotic ether, often used with a Dean-Stark trap.
    Toluene111110 (reflux)Allows for azeotropic removal of water with a Dean-Stark trap.
  • Catalysis: The reaction can be catalyzed by either acid or base.

    • Acid Catalysis (e.g., p-toluenesulfonic acid, methanesulfonic acid): Protonates the carbonyl group, making it more electrophilic.[5]

    • Base Catalysis (e.g., sodium ethoxide, potassium carbonate): Deprotonates the hydrazine, increasing its nucleophilicity.

Experimental Protocol for Improved Cyclocondensation:

  • Objective: To achieve >85% conversion of 2-hydrazinopyrazine to the desired product.

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene).

  • Reagents:

    • 2-hydrazinopyrazine (1 equivalent)

    • Diethyl carbonate (1.5 equivalents)

    • Sodium ethoxide (0.1 equivalents)

    • Anhydrous Toluene

  • Procedure:

    • To the flask, add 2-hydrazinopyrazine and anhydrous toluene.

    • Add sodium ethoxide and stir for 10 minutes at room temperature.

    • Add diethyl carbonate.

    • Heat the mixture to reflux and collect the ethanol/water azeotrope in the Dean-Stark trap.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

    • Cool the reaction mixture, and proceed with aqueous workup and purification.

Question 3: I am observing a significant amount of an unexpected side product. What could it be and how can I prevent its formation?

Answer:

The formation of side products is a common issue. In this synthesis, a likely side product is a dimer or a product arising from the reaction of hydrazine at both ends.

Mechanistic Insight:

2-hydrazinopyrazine has two nucleophilic nitrogen atoms in the hydrazine moiety. If the reaction conditions are not carefully controlled, a second molecule of the pyrazine electrophile can react with the already formed product, leading to dimerization.

Caption: Pathway to desired product vs. side product.

Preventative Measures:

  • Stoichiometry Control: Use a slight excess of the carbonyl source (e.g., 1.1-1.2 equivalents) to ensure the complete reaction of the more valuable 2-hydrazinopyrazine.

  • Slow Addition: Add the carbonyl source dropwise to the solution of 2-hydrazinopyrazine at a controlled temperature. This maintains a low concentration of the carbonyl source, favoring the intramolecular cyclization over intermolecular side reactions.

  • Temperature Management: Avoid excessively high temperatures, which can promote side reactions. Refer to the optimized conditions in the table above.

Frequently Asked Questions (FAQs)

  • Q: What is the best method for purifying the final product?

    • A: The final product is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is generally effective. If impurities are persistent, column chromatography on silica gel using a mobile phase such as dichloromethane/methanol or ethyl acetate/hexanes can be employed.

  • Q: Can I use microwave irradiation to accelerate the cyclocondensation step?

    • A: Yes, microwave-assisted synthesis can significantly reduce reaction times for the cyclocondensation step. It is advisable to start with a lower temperature (e.g., 100-120 °C) and shorter reaction times (e.g., 10-30 minutes) and optimize from there. Ensure proper pressure monitoring and use a dedicated microwave reactor.

  • Q: How can I confirm the structure of my final product?

    • A: A combination of analytical techniques is recommended for structural confirmation:

      • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

      • LC-MS: To determine the molecular weight and purity.

      • FTIR: To identify key functional groups (e.g., C=O, N-H).

  • Q: My starting 2-chloropyrazine is old. Could this be the source of my problems?

    • A: Potentially. Over time, 2-chloropyrazine can degrade. It is advisable to check its purity by GC-MS or NMR before use. If it is impure, distillation or purification by column chromatography may be necessary.

References

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of[1][6][7]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][6][7]triazol[4,3-a] pyrazine hydrochloride. Google Patents. Available at:

  • Focused small molecule library of 5,6,7,8-tetrahydro[1][6][7]triazolo-[4,3-a]pyrazines: a brick for the house of medicinal chemistry. ResearchGate. Available at: [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][6][7]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. Available at: [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. National Institutes of Health (NIH). Available at: [Link]

  • Regiochemistry of Cyclocondensation Reactions in the Synthesis of Polyazaheterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Side reaction products in the synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

Technical Support Center: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

Welcome to the technical support center for the synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine and its hydrochloride salt. This molecule is a critical intermediate in the synthesis of various pharmaceuticals, most notably Sitagliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes.[1][2] The synthesis, while well-established, can present several challenges leading to impurities and reduced yields. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common side reactions and optimize their synthetic outcomes.

Our approach is rooted in a deep understanding of the reaction mechanism and the causal factors that can lead to the formation of undesired byproducts. Each section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Troubleshooting Guide & FAQs

FAQ 1: My TLC analysis shows a persistent spot close to my desired product, leading to co-elution during column chromatography. What could this be?

Answer:

A common and often challenging impurity to separate from the target compound is the isomeric side product, 2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine.

  • Causality of Formation: The formation of this regioisomer arises from the cyclization of the N'-(pyrazin-2-yl)trifluoroacetohydrazide intermediate. While the desired reaction involves the intramolecular nucleophilic attack of the secondary amine of the pyrazine ring onto the carbonyl carbon of the trifluoroacetyl group, an alternative cyclization can occur. This involves the nitrogen atom at position 1 of the pyrazine ring attacking the carbonyl carbon, followed by a Dimroth rearrangement. In the synthesis of analogous s-triazolo-[4,3-a]pyrimidines, this type of isomerization to the corresponding s-triazolo-[2,3-a]pyrimidine system has been observed.

  • Troubleshooting & Prevention:

    • Strict Temperature Control: The cyclization step is often acid-catalyzed and heated. Carefully controlling the reaction temperature is crucial, as excessive heat can promote the rearrangement to the thermodynamically more stable [1,5-a] isomer.

    • Choice of Cyclizing Agent: The use of milder cyclizing agents, such as polyphosphoric acid (PPA) at controlled temperatures, can favor the formation of the desired [4,3-a] isomer. Reagents like phosphorus oxychloride (POCl₃) might require more stringent temperature control to avoid isomerization.

    • pH Control: Maintaining the optimal pH during the cyclization is critical. Deviations can influence the tautomeric equilibrium of the intermediate, potentially favoring the pathway to the undesired isomer.

  • Analytical Confirmation:

    • NMR Spectroscopy: Careful analysis of the ¹H and ¹³C NMR spectra can help distinguish between the two isomers. The chemical shifts of the protons and carbons in the pyrazine and triazole rings will differ.

    • LC-MS/MS: High-resolution mass spectrometry can confirm that the impurity has the same mass as the desired product. Fragmentation patterns in MS/MS analysis may differ between the isomers.

FAQ 2: My reaction yield is significantly lower than expected, and I observe a significant amount of a higher molecular weight byproduct. What is the likely cause?

Answer:

A notable decrease in yield accompanied by the formation of a higher molecular weight species often points to the dimerization of the hydrazinylpyrazine intermediate.

  • Causality of Formation: The starting material, 2-hydrazinyl-3,4,5,6-tetrahydropyrazine, is a reactive species. Under certain conditions, particularly in the absence of a trifluoroacetylating agent or at elevated temperatures, it can undergo self-condensation to form a dimer. This reaction involves the nucleophilic attack of the hydrazine moiety of one molecule onto the pyrazine ring of another, followed by elimination.

  • Troubleshooting & Prevention:

    • Order of Reagent Addition: It is advisable to add the trifluoroacetic anhydride or a related acylating agent to the reaction mixture containing the hydrazinylpyrazine derivative, rather than the other way around. This ensures that the reactive hydrazine is quickly consumed in the desired acylation reaction.

    • Control of Stoichiometry: Using a slight excess of the trifluoroacetylating agent can help to ensure that all of the hydrazinylpyrazine is acylated, minimizing the opportunity for dimerization.

    • Low-Temperature Acylation: Perform the acylation step at a reduced temperature (e.g., 0-5 °C) to decrease the rate of the competing dimerization reaction.

FAQ 3: During workup, I'm struggling with an emulsion, and my aqueous layer shows the presence of trifluoroacetic acid. Is this normal, and could it be causing other issues?

Answer:

The presence of trifluoroacetic acid in your aqueous workup is expected, as it is a byproduct of the trifluoroacetylation step, especially if trifluoroacetic anhydride (TFAA) is used. However, its presence can lead to other complications, including the formation of a specific impurity.

  • Causality of "Hydrazide Adduct" Impurity: One known impurity is a "hydrazide adduct". This can refer to an incomplete cyclization product or a salt of the trifluoroacetylated intermediate with trifluoroacetic acid. The highly polar nature of this species can lead to its partial solubility in the aqueous phase and contribute to emulsion formation during extraction.

  • Troubleshooting & Prevention:

    • Thorough Neutralization: During the aqueous workup, ensure that the reaction mixture is carefully and thoroughly neutralized with a suitable base (e.g., sodium bicarbonate, sodium carbonate) to quench all remaining TFAA and neutralize the trifluoroacetic acid byproduct. Monitor the pH to ensure it is in the desired range for extraction.

    • Brine Wash: After the initial aqueous washes, a wash with a saturated sodium chloride solution (brine) can help to break emulsions and further remove water-soluble impurities.

    • Azeotropic Removal of Water: Before proceeding to the cyclization step, ensure that the trifluoroacetylated intermediate is thoroughly dried. Any residual water can hydrolyze the cyclizing agent and interfere with the reaction. Azeotropic distillation with a suitable solvent like toluene can be effective.

Reaction Pathways Overview

The following diagram illustrates the intended synthetic pathway to 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine and the potential side reactions that can occur.

Synthesis_Side_ReactionsStart2-Hydrazinyl-3,4,5,6-tetrahydropyrazineIntermediateN'-(Tetrahydro-pyrazin-2-yl)-trifluoroacetohydrazideStart->Intermediate + (CF3CO)2O(Acylation)DimerHydrazinylpyrazine DimerStart->Dimer Self-condensation(High Temp.)Product3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazineIntermediate->Product Acid, Heat(Cyclization)Isomer2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazineIntermediate->Isomer Rearrangement(Excess Heat)HydrazideAdductHydrazide Adduct(Incomplete Cyclization)Intermediate->HydrazideAdduct Incomplete Reaction/Hydrolysis

Caption: Main and side reaction pathways in the synthesis.

Experimental Protocols

Protocol 1: Purification by Column Chromatography to Remove Isomeric Impurity

If the formation of the 2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine isomer is suspected, careful column chromatography can be employed for its removal.

ParameterRecommendation
Stationary Phase Silica gel, 230-400 mesh
Mobile Phase A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The polarity may need to be adjusted based on TLC analysis. A small amount of triethylamine (0.1-0.5%) can be added to the mobile phase to reduce tailing of the amine products on the silica gel.
Loading Dry loading of the crude product adsorbed onto a small amount of silica gel is recommended for better separation.
Fraction Collection Collect small fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure desired product.
Protocol 2: Recrystallization of the Hydrochloride Salt

For the final purification of the hydrochloride salt of the target compound, recrystallization is an effective method.

  • Solvent Selection: A common solvent system is a mixture of ethanol and methyl tert-butyl ether (MTBE).

  • Procedure:

    • Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol.

    • If any insoluble impurities are present, perform a hot filtration.

    • Slowly add MTBE to the hot solution until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol/MTBE mixture, and dry under vacuum.

References

  • CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride - Google Patents. (URL: )

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. (URL: [Link])

Technical Support Center: Optimization of N-Alkylation of the Pyrazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of the pyrazine ring. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important transformation. Our focus is on not just what to do, but why you're doing it, empowering you to make informed decisions in your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the N-alkylation of pyrazines, providing concise answers and foundational knowledge.

Q1: Why is my N-alkylation of pyrazine yielding no or very little product?

A low or non-existent yield in pyrazine N-alkylation can stem from several factors. Pyrazine is a relatively electron-deficient aromatic system, making its nitrogen atoms less nucleophilic than those in more electron-rich heterocycles.[1] Key areas to investigate include:

  • Insufficient Base Strength: The chosen base may not be strong enough to deprotonate the pyrazine N-H (if starting from a non-alkylated pyrazine) or to neutralize any acid generated during the reaction, thus quenching the nucleophilicity of the pyrazine nitrogen.

  • Poor Leaving Group on the Alkylating Agent: The efficiency of the SN2 reaction is highly dependent on the nature of the leaving group. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.

  • Inappropriate Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. A solvent that does not adequately dissolve the pyrazine starting material or the base will hinder the reaction.

  • Low Reaction Temperature: While higher temperatures can lead to side reactions, an insufficient temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Q2: How can I control mono- versus di-alkylation of the pyrazine ring?

Controlling the extent of alkylation is a common challenge. To favor mono-alkylation, consider the following strategies:

  • Use a Large Excess of Pyrazine: By using a stoichiometric excess of the pyrazine starting material relative to the alkylating agent, the probability of the alkylating agent encountering an unreacted pyrazine molecule is statistically higher than it encountering a mono-alkylated pyrazine.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period helps to maintain a low concentration of it in the reaction mixture, which favors the initial mono-alkylation step.

  • Lowering the Reaction Temperature: The second alkylation step often has a higher activation energy than the first. Reducing the temperature can selectively slow down the rate of di-alkylation.

  • Use of a Bulky Alkylating Agent: Steric hindrance can play a significant role. A bulky alkylating agent will react more slowly with the already substituted, and therefore more sterically hindered, mono-alkylated pyrazine.

Q3: What are the best general-purpose bases and solvents for pyrazine N-alkylation?

The optimal choice of base and solvent is highly dependent on the specific pyrazine substrate and alkylating agent. However, some general guidelines apply:

  • Bases: For standard N-alkylation with alkyl halides, common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and sodium hydride (NaH). NaH is a stronger, non-nucleophilic base suitable for less reactive systems, but requires anhydrous conditions. Carbonate bases are generally milder and easier to handle.

  • Solvents: Aprotic polar solvents are often a good choice as they can dissolve the pyrazine and the base without interfering with the reaction. Commonly used solvents include dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF). The choice of solvent can also influence the regioselectivity of the reaction.

Q4: Can I perform N-alkylation of pyrazine under milder, non-basic conditions?

Yes, several methods allow for N-alkylation under neutral or acidic conditions, which can be advantageous for substrates sensitive to strong bases.

  • Reductive Amination: This two-step, one-pot process involves the formation of an iminium ion intermediate from the pyrazine and an aldehyde or ketone, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).[2] This method avoids over-alkylation.[2]

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of pyrazines with primary or secondary alcohols using a phosphine (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[3][4] The reaction proceeds with inversion of configuration at the alcohol's stereocenter.[4]

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials (Pyrazine, Alkylating Agent, Solvent) start->check_purity check_base Evaluate Base Strength and Solubility check_purity->check_base If pure check_temp Assess Reaction Temperature check_base->check_temp stronger_base Action: Use a Stronger Base (e.g., NaH) check_base->stronger_base Base too weak? change_solvent Action: Change Solvent to Improve Solubility check_base->change_solvent Solubility issue? check_reagent Consider Alkylating Agent Reactivity check_temp->check_reagent increase_temp Action: Increase Temperature Incrementally check_temp->increase_temp Too low? side_reactions Analyze for Side Reactions (e.g., over-alkylation, decomposition) check_reagent->side_reactions more_reactive_halide Action: Switch to a More Reactive Alkyl Halide (I > Br > Cl) check_reagent->more_reactive_halide Poor leaving group? optimize_stoichiometry Action: Adjust Stoichiometry (excess pyrazine for mono-alkylation) side_reactions->optimize_stoichiometry Over-alkylation observed? success Yield Improved increase_temp->success stronger_base->success change_solvent->success more_reactive_halide->success optimize_stoichiometry->success

Caption: Troubleshooting workflow for low yield in pyrazine N-alkylation.

Issue 1: Poor Regioselectivity in Substituted Pyrazines

Problem: The alkyl group is adding to the undesired nitrogen atom in an unsymmetrically substituted pyrazine.

Causality and Solution:

The regioselectivity of N-alkylation is governed by a combination of electronic and steric factors.

  • Electronic Effects: Electron-donating groups (EDGs) on the pyrazine ring will increase the nucleophilicity of the adjacent nitrogen atoms, making them more reactive towards alkylation. Conversely, electron-withdrawing groups (EWGs) will decrease the nucleophilicity of the nearby nitrogens.

  • Steric Hindrance: Bulky substituents near a nitrogen atom will sterically hinder the approach of the alkylating agent, favoring alkylation at the less hindered nitrogen.

Troubleshooting Steps:

  • Analyze Substituent Effects: Carefully consider the electronic and steric nature of the substituents on your pyrazine ring to predict the most likely site of alkylation.

  • Modify the Alkylating Agent: Using a bulkier alkylating agent can enhance the preference for alkylation at the sterically less hindered nitrogen.

  • Vary the Solvent: The polarity of the solvent can influence the charge distribution in the pyrazine ring and the transition state, thereby affecting regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO).

  • Change the Counter-ion of the Base: The nature of the cation from the base (e.g., Li+, Na+, K+, Cs+) can influence the aggregation state and reactivity of the pyrazinyl anion, which can in turn affect regioselectivity.

Issue 2: Reaction Stalls or is Incomplete

Problem: The reaction starts but does not proceed to completion, even after an extended period.

Causality and Solution:

An incomplete reaction can be due to several factors that lead to a loss of reactivity over time.

  • Base Degradation or Consumption: The base may be consumed by side reactions, such as reaction with trace amounts of water in the solvent or reaction with the solvent itself (e.g., NaH with DMF at elevated temperatures).

  • Product Inhibition: The product, an N-alkylated pyrazinium salt, may be insoluble and precipitate out of the reaction mixture, physically coating the reactants and preventing further reaction.

  • Decomposition of Reactants: The alkylating agent or the pyrazine starting material may not be stable under the reaction conditions, especially at elevated temperatures.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: If using a strong base like NaH, ensure that all glassware is oven-dried and that the solvent is anhydrous.

  • Add Fresh Base: If the reaction has stalled, adding a fresh portion of the base may restart it.

  • Increase Solubility: If product precipitation is suspected, switch to a solvent in which the product is more soluble. Sonication can also help to break up any precipitated material.

  • Monitor Reactant Stability: Use techniques like TLC or LC-MS to monitor the concentration of the starting materials over time to check for decomposition. If decomposition is observed, consider running the reaction at a lower temperature for a longer duration.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for common N-alkylation procedures.

Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide and a Carbonate Base

Materials:

  • Substituted or unsubstituted pyrazine

  • Alkyl halide (1.0 - 1.2 equivalents)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (1.5 - 2.0 equivalents)

  • Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the pyrazine and the carbonate base.

  • Add the anhydrous solvent and stir the suspension for 10-15 minutes at room temperature.

  • Add the alkyl halide dropwise to the stirred suspension.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination for Mono-N-Alkylation

Materials:

  • Pyrazine

  • Aldehyde or ketone (1.0 equivalent)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.2 - 1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To a round-bottom flask, dissolve the pyrazine and the aldehyde or ketone in the solvent.

  • If the pyrazine is not very nucleophilic, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the sodium triacetoxyborohydride portion-wise over 10-15 minutes. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Section 4: Data Presentation

Table 1: Common Bases for N-Alkylation and Their Properties
BasepKa of Conjugate AcidStrengthCommon SolventsKey Considerations
K2CO310.3ModerateDMF, MeCNMild, easy to handle, but may require higher temperatures.
Cs2CO310.3ModerateDMF, MeCN, THFMore soluble and often more effective than K2CO3.
NaH~36StrongTHF, DioxaneHighly reactive, requires anhydrous conditions, pyrophoric.
LiHMDS~26StrongTHFStrong, non-nucleophilic, soluble in many organic solvents.
DBU13.5StrongMeCN, DCMOrganic, non-nucleophilic base, good for acid-sensitive substrates.
Table 2: Influence of Solvents on N-Alkylation Reactions
SolventDielectric Constant (ε)TypeGeneral Applicability
Dimethylformamide (DMF)36.7Polar AproticExcellent for dissolving a wide range of reactants and bases.
Acetonitrile (MeCN)37.5Polar AproticGood general-purpose solvent, less prone to decomposition than DMF.
Tetrahydrofuran (THF)7.6Nonpolar AproticSuitable for strong bases like NaH and organolithium reagents.
Dichloromethane (DCM)9.1Nonpolar AproticOften used in reductive amination and Mitsunobu reactions.
Toluene2.4Nonpolar AproticCan be used to favor reactions where charge separation is not significant.

Section 5: Mechanistic Insights

Understanding the underlying mechanisms is crucial for effective troubleshooting and optimization.

Mechanism of SN2 N-Alkylation

The most common pathway for N-alkylation of pyrazines with alkyl halides is a bimolecular nucleophilic substitution (SN2) reaction.

sn2_mechanism cluster_step1 Step 1: Deprotonation (if applicable) cluster_step2 Step 2: Nucleophilic Attack PyH Pyrazine-H Py_anion Pyrazinyl Anion PyH->Py_anion + Base Base Base BaseH Base-H⁺ Base->BaseH Py_anion2 Pyrazinyl Anion TransitionState [Pyrazine---R---X]⁻ᶟ Py_anion2->TransitionState AlkylX R-X AlkylX->TransitionState Product N-Alkylpyrazine TransitionState->Product X_ion X⁻ TransitionState->X_ion

Caption: Generalized mechanism for SN2 N-alkylation of a pyrazine.

In this mechanism, the pyrazine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. If the pyrazine starting material has an N-H bond, a base is required to deprotonate it, generating a more nucleophilic pyrazinyl anion.

References

  • Tsurugi, H., Matsuno, M., Kawakami, T., & Mashima, K. (2021). Pyrazine Alkylation with Aldehydes and Haloalkanes Using N,N'-Bis(trimethylsilyl)-1,4-dihydropyrazine Derivatives. European Journal of Organic Chemistry, 2021(44), 6035-6039. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Emerson, W. S. (2011). The Preparation of Aldehydes and Ketones by Reductive Amination. In Organic Reactions (pp. 174-255). John Wiley & Sons, Inc. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

Sources

Technical Support Center: Purification Challenges of Polar Triazolopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with researchers facing the unique purification hurdles presented by polar triazolopyrazine derivatives. These nitrogen-containing heterocyclic compounds are pivotal in medicinal chemistry, often serving as scaffolds for novel therapeutics.[1][2] However, their inherent polarity and basicity create a distinct set of challenges that can impede drug development timelines.

This guide is structured from field-proven experience to provide direct, actionable solutions to the most common issues encountered during the isolation and purification of these valuable molecules. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory.

Section 1: Troubleshooting Guide

This section addresses specific, acute problems you might encounter during purification.

Q1: My polar triazolopyrazine derivative elutes in or near the solvent front during reversed-phase (RP) HPLC, showing little to no retention. What's happening and how do I fix it?

A1: This is a classic problem for highly polar molecules in RP chromatography. The fundamental issue is a lack of affinity for the nonpolar stationary phase (like C18). Your compound prefers the polar mobile phase and is washed off the column with it.

Causality: The triazolopyrazine core, often decorated with other polar functional groups, is too hydrophilic to partition effectively into the hydrophobic stationary phase.

Solutions:

  • Switch to a More Polar Stationary Phase: Standard C18 is often too nonpolar. Consider using a reversed-phase column with a more polar character, such as those with embedded polar groups (EPG) or a phenyl-hexyl phase, which can offer alternative selectivity and improved retention for polar analytes.[3][4]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative designed specifically for polar compounds.[5] It utilizes a polar stationary phase (like bare silica, diol, or amide) with a mobile phase high in organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer. This combination promotes the retention of polar compounds.[3][6]

  • Consider Supercritical Fluid Chromatography (SFC): SFC is a normal-phase technique that uses supercritical CO2 as the main mobile phase, which has a polarity similar to hexane.[7] It provides a significant advantage for separating polar compounds that show little retention in RP-HPLC.[7][8]

Q2: I'm using normal-phase flash chromatography on silica gel, but my compound streaks badly, resulting in poor separation and mixed fractions. Why does this happen?

A2: Severe peak tailing or streaking on silica is almost always due to strong, undesirable interactions between your basic compound and the acidic silica surface.

Causality: The nitrogen atoms in the triazolopyrazine ring are basic and can interact ionically with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, slow-to-dissociate interaction causes the compound to "drag" along the column, leading to broad, tailing peaks.[3][9]

Solutions:

  • Use a Mobile Phase Additive: The most common solution is to add a small amount of a competing base to your eluent to mask the active silanol sites.

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system. It will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.[3]

    • Ammonia: For very basic compounds, a solution of ammonium hydroxide in methanol (e.g., 2-10%) can be used as a polar modifier in your eluent (e.g., 1-10% of this stock in dichloromethane).[9][10]

  • Use an Alternative Stationary Phase: If additives don't resolve the issue or are incompatible with your molecule, switch to a different stationary phase.

    • Alumina: Available in basic, neutral, and acidic grades. Basic or neutral alumina is often an excellent choice for purifying basic compounds.[9]

    • Deactivated Silica: You can pre-treat, or "deactivate," your packed silica column by flushing it with a solvent system containing a base like TEA before loading your sample.[3] (See Protocol 1).

Table 1: Troubleshooting Summary for Chromatographic Issues
Problem Potential Cause Primary Recommended Solution Secondary Options
No Retention in RP-HPLCCompound is too polar for the C18 phase.Switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[5]Use a polar-endcapped RP column; consider SFC.[3][7]
Severe Peak Tailing on SilicaStrong interaction between basic compound and acidic silanol groups.Add 0.5-2% triethylamine (TEA) or ammonia to the mobile phase.[3][10]Use an alternative stationary phase like alumina or deactivated silica.[9]
Compound DecompositionCompound is sensitive to the acidic nature of silica gel.Deactivate the silica gel with a base before use.[3]Use a less acidic stationary phase like neutral alumina or Florisil.[10]
Low Compound RecoveryIrreversible adsorption to the stationary phase or poor solubility.For silica, add a base to the eluent. For RP, ensure sample is fully dissolved in mobile phase.Perform a stability test on a small scale before committing the bulk sample.[10]

Q3: My triazolopyrazine derivative seems to be decomposing on the silica gel column. How can I purify it without losing my material?

A3: The acidic surface of silica gel can catalyze the degradation of sensitive molecules. This is a critical issue that must be addressed before scaling up any purification.

Causality: Acid-labile functional groups on your molecule can be cleaved or rearranged by the acidic silanol groups on the silica surface.

Solutions:

  • Confirm Instability: First, confirm that silica is the culprit. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new spot or significant streaking from the baseline that wasn't there initially, your compound is likely unstable on silica.[10]

  • Deactivate the Silica: As with peak tailing, neutralizing the acidic sites is key. Flush the column with a solvent containing 1-2% TEA or another base before loading your sample.[3]

  • Switch to a Neutral Stationary Phase: Neutral alumina is an excellent alternative that lacks the acidity of silica gel. Florisil can also be considered.[10]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, RP flash chromatography can be a viable, non-acidic alternative.[3]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more strategic questions about designing a purification workflow.

Q1: I have a novel polar triazolopyrazine derivative. What is the best purification strategy to start with?

A1: A systematic, multi-technique approach is most effective.

  • Assess Physical State & Solubility: If the crude product is a solid, attempt recrystallization first. It is the most economical and scalable purification method.[11][12] Test a range of solvents and solvent pairs (See Protocol 2).

  • Thin-Layer Chromatography (TLC) Analysis: Use TLC to develop a suitable solvent system for column chromatography. Test both silica and alumina plates. This will quickly tell you if peak tailing will be an issue and help you find an eluent that provides a target Rf value of 0.2-0.3 for your compound.[3]

  • Small-Scale Column: Before committing your entire batch, perform a small-scale purification on a few milligrams of material to validate your chosen conditions.

  • Consider Advanced Techniques: If standard methods fail, it is time to consider more advanced techniques like SFC or HILIC, which are often better suited for highly polar molecules.[6][13]

Q2: When should I consider Supercritical Fluid Chromatography (SFC) instead of traditional HPLC?

A2: SFC is no longer just a niche technique; for polar molecules, it should be a primary consideration.[13] SFC is particularly advantageous when:

  • You are dealing with highly polar compounds that are poorly retained in RP-HPLC.[7]

  • Speed and throughput are critical. SFC runs are significantly faster than HPLC due to the low viscosity of the mobile phase, and equilibration times are shorter.[14]

  • Solvent reduction is a priority. SFC primarily uses CO2, drastically reducing organic solvent consumption and making it a "greener" technology.[14]

  • Fraction dry-down is a bottleneck. Fractions from SFC are typically collected in a small amount of alcohol co-solvent, which can be evaporated much faster than the water/acetonitrile mixtures from RP-HPLC.[14]

Q3: How does the pKa of my triazolopyrazine derivative affect purification choices?

A3: The pKa is critically important because it dictates the charge state of your molecule at a given pH. Triazolopyrazines are nitrogen-containing heterocycles and are therefore basic.[1][15]

  • In Normal-Phase (Silica/Alumina): The basicity causes the aforementioned interactions with acidic silica. The stronger the base (higher pKa), the more likely it is to streak, necessitating the use of basic additives or alternative stationary phases.[9]

  • In Reversed-Phase: You can manipulate the mobile phase pH to control retention. By lowering the pH well below the pKa of your compound (e.g., pH 2.5-4), you fully protonate it. This can sometimes increase retention on certain columns but also helps to suppress the ionization of residual silanol groups on the stationary phase, leading to better peak shape.[3]

  • In Recrystallization: You can exploit the basicity by forming a salt (e.g., hydrochloride, sulfate).[16] Salts often have very different solubility profiles than the freebase and may crystallize more readily.[17] This is a powerful technique for purifying basic compounds.

Section 3: Detailed Protocols

Protocol 1: Deactivating Silica Gel for Flash Chromatography of Basic Compounds

This protocol minimizes interactions between basic analytes and the acidic silica surface.

  • Column Packing: Dry pack the column with the appropriate amount of standard silica gel.

  • Solvent Preparation: Prepare two solvent mixtures:

    • Deactivating Solvent: Your chosen initial elution solvent with an added 1-2% triethylamine (TEA).

    • Initial Elution Solvent: The eluent you will use to start the separation (without TEA).

  • Column Deactivation:

    • Flush the packed column with 2-3 column volumes of the Deactivating Solvent . This neutralizes the most acidic sites.

    • Flush the column with 2-3 column volumes of the Initial Elution Solvent . This removes the excess, unbound TEA, which could otherwise alter the chromatography.

  • Sample Loading: Load your sample (preferably dry-loaded for best resolution) onto the top of the deactivated column bed.[18]

  • Elution: Proceed with the chromatography as planned, using your gradient of eluents without any further addition of base.

Protocol 2: General Method for Recrystallization of Polar Heterocycles

Recrystallization is a powerful technique for purifying solids, relying on differences in solubility.[11][19]

  • Solvent Screening: Place a few milligrams of your crude solid into several small test tubes. Add a single, cold solvent to each (start with common solvents like ethanol, ethyl acetate, acetone, water). If it dissolves immediately in the cold solvent, that solvent is unsuitable. A good solvent will dissolve the compound when hot but not when cold.[20]

  • Using a Solvent Pair (for difficult compounds): If no single solvent is ideal, use a solvent pair.[19]

    • Dissolve the crude compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., methanol, acetone).

    • While hot, add a second solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane, water, diethyl ether) dropwise until the solution becomes faintly cloudy.

    • Add a few drops of the first solvent to make the solution clear again.

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent (or solvent pair system) in small portions, heating the mixture to a gentle boil until the solid is just dissolved. Do not add excessive solvent, as this will reduce your yield.[11]

  • Decolorization (if needed): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[20]

  • Isolation and Drying: Collect the crystals by suction filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[12] Dry the crystals under vacuum to remove all residual solvent.

Section 4: Visual Guides

Diagram 1: Purification Strategy Decision Tree

A flowchart to guide the selection of an appropriate purification method for polar triazolopyrazine derivatives.

G start Crude Polar Triazolopyrazine Derivative is_solid Is the crude material a solid? start->is_solid recrystallize Attempt Recrystallization (Protocol 2) is_solid->recrystallize Yes tlc Perform TLC Analysis (Silica & Alumina) is_solid->tlc No / Impure recrystallize->tlc Fails or Purity is Low streaking Significant Streaking on Silica? tlc->streaking no_retention Low Rf in Polar Solvents (e.g., 10% MeOH/DCM)? streaking->no_retention No flash_additive Use Additives (TEA/NH4OH) or Deactivated Silica (Protocol 1) streaking->flash_additive Yes flash_chrom Proceed with Normal-Phase Flash Chromatography no_retention->flash_chrom No (Rf ≈ 0.2-0.3) advanced_tech Consider Advanced Chromatography no_retention->advanced_tech Yes alt_phase Switch to Alumina flash_additive->alt_phase Still Streaking sfc Supercritical Fluid Chromatography (SFC) advanced_tech->sfc hilic Hydrophilic Interaction Chromatography (HILIC) advanced_tech->hilic G start Peak Tailing Observed on Silica Gel check_basicity Is the compound basic? (Contains N-heterocycle) start->check_basicity add_base Add 0.5-2% TEA or NH4OH to Mobile Phase check_basicity->add_base Yes is_resolved Is peak shape acceptable? add_base->is_resolved deactivate Use Deactivated Silica (Protocol 1) is_resolved->deactivate No end_success Purification Optimized is_resolved->end_success Yes is_resolved2 Is peak shape acceptable now? deactivate->is_resolved2 switch_phase Switch to a different Stationary Phase (e.g., Alumina) is_resolved2->switch_phase No is_resolved2->end_success Yes consider_alt Consider Alternative Technique (SFC, HILIC, or RP-HPLC) switch_phase->consider_alt Still Tailing

Sources

Technical Support Center: Strategies for Enhancing the In Vivo Stability of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to provide you with in-depth technical support for enhancing the in vivo stability of the novel heterocyclic compound, 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one. Given the structural motifs present in this molecule—a fused triazole, a saturated pyrazine ring, and a lactam functionality—it is susceptible to specific degradation pathways that can compromise its efficacy and safety in biological systems. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and design robust experimental plans.

Part 1: Frequently Asked Questions (FAQs) - Anticipating Stability Challenges

This section addresses the most common initial queries regarding the stability of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one.

Q1: My compound shows excellent in vitro potency but poor in vivo efficacy. Could stability be the issue?

A1: Absolutely. A significant disconnect between in vitro and in vivo results is a classic indicator of poor pharmacokinetic properties, with chemical and metabolic instability being a primary culprit. The lactam moiety in your compound is particularly susceptible to hydrolysis by plasma esterases or amidases, and the pyrazine ring can be a site for oxidative metabolism in the liver. While initial in vitro tests in buffer might not reveal this, the complex enzymatic and pH environment in vivo presents a much greater stability challenge.

Q2: I'm observing a rapid decrease in compound concentration in my formulation before I even begin my animal studies. What could be happening?

A2: This points to formulation-based instability. The primary suspect is the hydrolytic cleavage of the lactam ring, which can be catalyzed by acidic or basic conditions.[1][2] Your formulation's pH, choice of excipients, and even exposure to light could be promoting degradation. For instance, certain excipients can contain reactive impurities that may interact with your compound.[3][4]

Q3: During analysis of plasma samples, I see multiple new peaks on my chromatogram that weren't present in the administered formulation. What are these?

A3: These are likely metabolites or degradation products. The triazolopyrazine core is susceptible to several biotransformations. The saturated pyrazine ring can undergo oxidation to form hydroxylated derivatives or even ring cleavage.[5] The triazole ring, while generally stable, can sometimes be a site for metabolism. Furthermore, the lactam bond hydrolysis product will present as a distinct new peak. Identifying these metabolites is crucial for understanding your compound's fate in vivo.

Q4: My compound seems to be sensitive to light. Is this expected for a triazolopyrazine derivative?

A4: Yes, photosensitivity can be a concern for compounds containing a triazole ring.[6] UV or even ambient light can induce photodegradation, leading to the formation of reactive intermediates and subsequent degradation products. It is crucial to handle the compound and its formulations under controlled lighting conditions.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides structured approaches to diagnose and solve stability issues.

Guide 1: Diagnosing and Mitigating Hydrolytic Degradation of the Lactam Ring

The cyclic amide (lactam) in the pyrazinone ring is a key structural alert for hydrolytic instability.

Causality: The carbonyl group of the lactam is electrophilic and susceptible to nucleophilic attack by water or enzymes (esterases, amidases). This is often the primary non-metabolic degradation pathway in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature.

This protocol will help you determine the compound's susceptibility to acid and base-catalyzed hydrolysis.[7][8]

Objective: To generate potential hydrolytic degradation products and determine the pH range of maximum stability.

Materials:

  • 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in ACN.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral: Mix 1 mL of the stock solution with 9 mL of PBS, pH 7.4.

  • Incubation: Incubate all three solutions at 50°C. Take aliquots at 0, 2, 4, 8, and 24 hours.

  • Sample Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Data Interpretation:

  • Compare the peak area of the parent compound over time in each condition.

  • Significant degradation in the acidic or basic condition confirms hydrolytic instability.

  • The appearance of new peaks indicates the formation of degradation products.

StrategyRationale
Formulation at Optimal pH Formulate the compound in a buffer system where it exhibits maximum stability, as determined by the forced degradation study.
Lyophilization Removing water through freeze-drying can prevent hydrolysis in the solid state.
Use of Co-solvents Reducing the water activity in a formulation by adding co-solvents like propylene glycol or PEG can slow down hydrolysis.
Chemical Modification Consider synthesizing analogs with reduced susceptibility to hydrolysis. For example, introducing electron-withdrawing groups near the lactam may decrease the carbonyl's reactivity.
Guide 2: Assessing and Preventing Oxidative Degradation

The electron-rich pyrazine and triazole rings can be susceptible to oxidation.

Causality: Reactive oxygen species (ROS) present in vivo or generated in the formulation (e.g., from excipient impurities) can lead to hydroxylation or ring cleavage of the heterocyclic system.[5] Radical-mediated oxidation is also a potential degradation pathway for triazole-containing compounds.[9]

Objective: To determine the compound's susceptibility to oxidative stress.

Materials:

  • Compound stock solution (1 mg/mL in ACN).

  • 3% Hydrogen Peroxide (H₂O₂).

  • HPLC system.

Procedure:

  • Stress Condition: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

  • Control: Mix 1 mL of the stock solution with 9 mL of water.

  • Incubation: Keep both solutions at room temperature, protected from light. Take aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze samples directly by HPLC.

Data Interpretation:

  • A significant decrease in the parent peak area in the H₂O₂ sample compared to the control indicates oxidative liability.

  • Characterize major degradation products using LC-MS to understand the oxidative pathway.

StrategyRationale
Inclusion of Antioxidants Add antioxidants such as ascorbic acid, BHT, or sodium metabisulfite to the formulation to scavenge free radicals and ROS.
Inert Atmosphere Protect the compound from atmospheric oxygen during manufacturing and storage by blanketing with nitrogen or argon.
Chelating Agents Add chelating agents like EDTA to the formulation to sequester trace metal ions that can catalyze oxidation reactions.

Part 3: Visualization of Degradation and Stability Workflows

Visual aids to conceptualize the potential degradation pathways and the experimental workflow for stability assessment.

cluster_0 Potential Degradation Pathways A 5,6,7,8-tetrahydro-triazolo [4,3-a]pyrazin-3(2H)-one B Hydrolysis (Lactam Cleavage) A->B H₂O / H⁺ / OH⁻ Esterases C Oxidation (Pyrazine Ring) A->C ROS / O₂ D Photodegradation (Triazole Ring) A->D UV Light

Caption: Key degradation pathways for the target compound.

cluster_1 Stability Troubleshooting Workflow Start Poor In Vivo Performance ForcedDeg Conduct Forced Degradation Studies (Hydrolysis, Oxidation, Photolysis) Start->ForcedDeg Identify Identify Degradation Pathways (LC-MS) ForcedDeg->Identify Formulate Optimize Formulation (pH, Excipients, Antioxidants) Identify->Formulate Handling Modify Handling Procedures (Light/O₂ protection) Identify->Handling ReTest Re-evaluate Stability in Optimized Formulation Formulate->ReTest Handling->ReTest Success Proceed to In Vivo Study ReTest->Success

Caption: A systematic workflow for troubleshooting stability issues.

Part 4: Advanced Stabilization Strategies

When formulation and handling adjustments are insufficient, more advanced strategies may be required.

Excipient Compatibility Studies

Rationale: Excipients are not always inert and can interact with the active pharmaceutical ingredient (API).[4][10] A systematic compatibility study is essential for developing a stable dosage form.

Experimental Design:

  • Prepare binary mixtures of your compound with each proposed excipient (e.g., fillers, binders, lubricants) in a 1:1 ratio.

  • Store samples under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.[3]

  • Analyze the samples at regular intervals using HPLC to detect the formation of new impurities or a significant loss of the parent compound.

  • Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also be used to detect interactions.

Chemical Modification (Prodrug Approach)

Rationale: If the inherent instability of the molecule is too high, a prodrug strategy can be employed. This involves temporarily modifying the labile functional group (the lactam) to protect it from premature degradation. The modifying group is designed to be cleaved in vivo, releasing the active parent drug.[11]

Considerations:

  • Prodrug Linker: The choice of the promoiety is critical. It must be stable in the formulation but readily cleaved by enzymes at the target site.

  • Synthesis: The synthesis of the prodrug should be efficient and scalable.

  • Toxicity: The promoiety and its cleavage byproducts must be non-toxic.

This guide provides a foundational framework for addressing the stability challenges associated with 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one. By understanding the underlying chemical principles and employing systematic troubleshooting, you can significantly improve the likelihood of translating a potent compound into a viable candidate for in vivo studies.

References

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 247-251.
  • Müller, A., & Rappert, S. (2010). Pyrazines: Occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320.
  • Alvarez-Fernández, J. G., et al. (2000). Photosensitivity induced by oral itraconazole.
  • MDPI. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. In An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Karimi-Jafari, M. H., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceutics, 14(11), 2496.
  • Ueyama, E., et al. (2012). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. Journal of Pharmaceutical Sciences, 101(12), 4487-4497.
  • Yusof, M. S. M., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. Indo American Journal of Pharmaceutical Sciences, 8(9), 110-123.
  • LinkedIn. (2023, October 26). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews, 9(3), 039-046.
  • Tooke, C. L., et al. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 10, 2092.
  • Asquith, C. R. M., et al. (2021). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. Molecules, 26(16), 4983.
  • Weigert, M., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Antibiotics, 10(11), 1303.
  • Lau, J. L., & Dunn, M. K. (2018). Strategies to Optimize Peptide Stability and Prolong Half-Life. Peptide Therapeutics, 183-219.
  • Zhang, C., et al. (2020).
  • ResearchGate. (n.d.). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Retrieved from [Link]

  • Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Retrieved from [Link]

  • Wikipedia. (n.d.). Alprazolam. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymorphic Crystallization Design to Prevent the Degradation of the β-Lactam Structure of a Carbapenem. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from.... Retrieved from [Link]

  • Gielzak, M., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(16), 4945.
  • Dattatraya, N., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. AAPS PharmSciTech, 24(4), 111.
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  • MDPI. (n.d.). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Retrieved from [Link]

  • Pharmaceutical Technology. (2005, November 1). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Retrieved from [Link]

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  • The Pharma Innovation. (2015). Drug-Excipient compatibility studies: First step for dosage form development.
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  • RSC Publishing. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Retrieved from [Link]

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  • Todd, M. H., et al. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 25(22), 5462.

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Technical Support Center: Triazolopyrazine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triazolopyrazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important heterocyclic scaffold. My aim is to provide practical, in-depth solutions to common challenges, drawing from established chemical principles and extensive field experience.

I. Frequently Asked Questions (FAQs)

Q1: My triazolopyrazine synthesis yield is consistently low, even though the small-scale reaction worked perfectly. What are the likely causes?

Low yield upon scale-up is a common and frustrating issue. The root cause often lies in physical and chemical parameters that do not scale linearly. Here are the primary factors to investigate:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration.[1] This can promote side reactions or decomposition of the desired product. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging.[1]

  • Incomplete Dissolution of Reagents: At larger scales, ensuring all solid reagents are fully dissolved before proceeding with the reaction is critical. Undissolved starting materials will lead to an incomplete reaction.

  • Atmospheric Contamination: Larger reaction volumes and longer reaction times increase the susceptibility to atmospheric moisture and oxygen, which can quench reagents or participate in side reactions.

  • Sub-optimal Reaction Conditions: Conditions optimized at the gram-scale may not be ideal for kilogram-scale production. Factors like reaction temperature, addition rates of reagents, and reaction time often need to be re-optimized.

Q2: I'm observing significant impurity formation in my scaled-up triazolopyrazine synthesis. How can I identify and mitigate these impurities?

Impurity profiles often change during scale-up. Minor side-products in a lab-scale reaction can become major impurities at a larger scale.

  • Common Impurities and Their Origins:

    • Unreacted Starting Materials: This is often due to poor mixing, incorrect stoichiometry, or insufficient reaction time.

    • Side-Products from Incomplete Cyclization: The final cyclization step to form the triazole ring can be sensitive to reaction conditions. Incomplete cyclization can leave various intermediates in the final product mix.

    • Products of Side Reactions: Undesired reactions can occur, such as the formation of dechlorinated byproducts or products from reactions with residual water.[2] For instance, in syntheses involving phosphorus oxychloride, hydrolysis of the reagent can lead to the formation of phosphoric acid and HCl, which can catalyze other unwanted reactions.[3]

  • Mitigation Strategies:

    • Analytical Monitoring: Employ in-process controls using techniques like HPLC and TLC to monitor the reaction progress and the formation of impurities.[4][5]

    • Re-optimization of Reaction Conditions: Systematically vary parameters such as temperature, solvent, and catalyst to find the optimal conditions that favor the desired reaction pathway.

    • Purification Strategy: Develop a robust purification protocol. This may involve recrystallization, column chromatography, or a combination of techniques. For triazolopyrazine derivatives, crystallization from a suitable solvent system or purification via reversed-phase HPLC are common methods.[2]

Q3: The cyclization of my hydrazinopyrazine intermediate to the triazolopyrazine core is sluggish or incomplete. What are the key parameters to check?

The intramolecular cyclization to form the triazole ring is a critical step. If this step is problematic, consider the following:

  • Dehydrating Agent/Catalyst: In many reported syntheses, phosphorus oxychloride (POCl₃) is used as both a dehydrating and chlorinating agent.[6] The quality and amount of POCl₃ are crucial. Old or partially hydrolyzed POCl₃ will be less effective.

  • Temperature: This reaction is often temperature-sensitive. Insufficient heat may lead to a slow or incomplete reaction. Conversely, excessive heat can cause decomposition and the formation of tars. A carefully controlled temperature profile is essential.

  • Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents like acetonitrile or toluene are commonly used.[2][6] The solvent must be anhydrous, as water will react with the POCl₃.

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can lead to product degradation.

Q4: I am concerned about the safety of using hydrazine hydrate and phosphorus oxychloride at a larger scale. What are the essential safety precautions?

Both hydrazine hydrate and phosphorus oxychloride are hazardous materials that require strict safety protocols, especially during scale-up.

  • Hydrazine Hydrate:

    • Toxicity and Corrosivity: Hydrazine hydrate is corrosive and toxic.[7] It can cause severe skin burns and is harmful if inhaled or ingested.

    • Safe Handling: Always handle hydrazine hydrate in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a lab coat.[9]

    • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and acids.[9]

    • Quenching: Spills or excess reagent can be neutralized with a dilute solution of sodium hypochlorite or calcium hypochlorite.[10] This should be done with caution and in a controlled manner.

  • Phosphorus Oxychloride (POCl₃):

    • Reactivity: POCl₃ reacts violently with water in a highly exothermic reaction, producing phosphoric acid and corrosive hydrogen chloride gas.[3][11]

    • Safe Handling: Strict adherence to anhydrous conditions is mandatory. All glassware must be thoroughly dried, and anhydrous solvents should be used. Handle POCl₃ in a fume hood, wearing extensive PPE.[11]

    • Quenching: Quenching of excess POCl₃ must be done with extreme care. A "reverse quench" is the recommended procedure, where the reaction mixture containing POCl₃ is added slowly to a vigorously stirred, cooled quenching solution (e.g., ice/water or a bicarbonate solution). Never add water or other quenching agents directly to the reaction vessel containing a large excess of POCl₃, as this can lead to a dangerous thermal runaway.

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to troubleshooting common issues in triazolopyrazine synthesis scale-up.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Poor Quality of Starting Materials - Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). - Ensure that reagents like hydrazine hydrate have not decomposed during storage.
Incorrect Stoichiometry - Double-check all calculations for reagent quantities, especially when scaling up. - For solid reagents, ensure accurate weighing and complete transfer to the reaction vessel.
Reaction Not Initiating - Confirm that the reaction temperature is appropriate for initiation. Some reactions require an initial heating phase. - If a catalyst is used, ensure it is active and added in the correct amount.
Reaction Stalling - Monitor the reaction progress using in-process controls. - If the reaction stalls, consider a controlled increase in temperature or a longer reaction time. - In some cases, the addition of a second portion of a reagent may be necessary.
Problem 2: Product Isolation and Purification Issues
Potential Cause Troubleshooting Steps
Product is an Oil or Gummy Solid - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Try different solvent systems for crystallization. A mixture of a good solvent and a poor solvent (anti-solvent) can often promote crystallization. - If crystallization fails, consider purification by column chromatography.
Poor Recovery from Extraction - Check the pH of the aqueous layer to ensure the product is in the desired form (e.g., free base or salt) for efficient extraction into the organic layer. - Perform multiple extractions with smaller volumes of solvent for better efficiency. - If the product has some water solubility, consider back-extracting the combined aqueous layers.
Difficult to Purify by Chromatography - If the product and impurities have very similar polarities, try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system for elution. - For closely related impurities, preparative HPLC may be necessary.[2]
Product Decomposition During Purification - If the product is sensitive to acid or base, use a neutral workup and purification procedure. - Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.

III. Experimental Protocols & Workflows

General Workflow for Triazolopyrazine Synthesis

The following diagram illustrates a typical synthetic workflow for the preparation of a triazolopyrazine core structure.

G cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Purification A 2-Halopyrazine C 2-Hydrazinopyrazine A->C Reaction in Solvent (e.g., Ethanol) B Hydrazine Hydrate B->C E Acylated Hydrazinopyrazine C->E Reaction in Aprotic Solvent D Acylating Agent (e.g., Trifluoroacetic Anhydride) D->E G Triazolopyrazine Core E->G Heat F Dehydrating Agent (e.g., POCl3) F->G H Crude Product G->H Workup I Pure Triazolopyrazine H->I Crystallization / Chromatography

Caption: General synthetic workflow for triazolopyrazine synthesis.

Protocol for Quenching Excess Phosphorus Oxychloride

WARNING: This procedure is highly exothermic and must be performed with extreme caution in a fume hood with appropriate PPE.

  • Preparation of Quenching Solution: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate. The volume of this slurry should be at least 10 times the volume of the POCl₃ to be quenched.

  • Cooling: Cool the reaction mixture containing the excess POCl₃ in an ice-water bath.

  • Slow Addition: Using an addition funnel, add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.

  • Temperature Monitoring: Carefully monitor the temperature of the quenching mixture. The rate of addition should be controlled to maintain the temperature below 20°C.

  • Completion of Quench: After the addition is complete, allow the mixture to stir for at least one hour to ensure all the POCl₃ has been hydrolyzed.

  • Workup: Check the pH of the aqueous layer to ensure it is neutral or slightly basic. The layers can then be separated, and the aqueous layer extracted with a suitable organic solvent. The combined organic layers should be washed with water and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate).

IV. Scale-Up Considerations

Transitioning from the laboratory bench to a pilot plant or full-scale production introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Managing Exothermic Reactions

The reaction of hydrazinopyrazine with POCl₃ is often highly exothermic.[11] On a large scale, the heat generated can be difficult to dissipate, potentially leading to a dangerous increase in temperature and pressure (a thermal runaway).

Control Strategies:

  • Controlled Addition: The rate of addition of the limiting reagent should be carefully controlled to manage the rate of heat generation.

  • Efficient Cooling: The reactor must have an efficient cooling system to remove the heat generated by the reaction.

  • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.

  • Flow Chemistry: For highly exothermic reactions, continuous flow reactors offer superior heat transfer and temperature control compared to batch reactors, significantly improving safety.[1]

Solid Handling

At a large scale, the handling of solid reagents and products can be challenging.

  • Charging Solids: Ensure that solids are charged to the reactor in a way that prevents dusting and minimizes exposure to personnel.

  • Mixing: The reactor must be equipped with an appropriate agitator to ensure that solids are kept in suspension and that the reaction mixture is homogeneous.

  • Filtration and Drying: The filtration and drying of large quantities of solid product require specialized equipment to ensure efficiency and to prevent product degradation.

Process Safety Analysis

Before scaling up any chemical process, a thorough process safety analysis should be conducted. This includes:

  • Reaction Calorimetry: This technique is used to measure the heat of reaction and to determine the potential for a thermal runaway.

  • Hazard and Operability (HAZOP) Study: A systematic review of the process to identify potential hazards and operational problems.

By carefully considering these factors and implementing appropriate control measures, the successful and safe scale-up of triazolopyrazine synthesis can be achieved.

V. References

  • LANXESS. (n.d.). Phosphorus Oxychloride. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2016). CN105503906A - Triazolo pyrazine derivative A crystal form and preparation method thereof. Retrieved January 19, 2026, from

  • SafeRack. (n.d.). Phosphorus Oxychloride (POCl3) Handling. Retrieved January 19, 2026, from [Link]

  • Lowe, D. (2009, June 3). My friend phosphorus oxychloride. In the Pipeline. Retrieved January 19, 2026, from [Link]

  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2021). US20210094955A1 - Salt and crystal of triazolopyrazine derivative. Retrieved January 19, 2026, from

  • LANXESS. (n.d.). Hydrazine Hydrate. Retrieved January 19, 2026, from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved January 19, 2026, from [Link]

  • Solvay. (2014). Product Safety Summary: Phosphorus Oxychloride. Retrieved January 19, 2026, from [Link]

  • de Talancé, S., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]

  • Chen, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(22), 7586. [Link]

  • Organic Syntheses. (n.d.). Hydrazine Hydrate. Retrieved January 19, 2026, from [Link]

  • Zhao, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 864275. [Link]

  • ResearchGate. (2021). Synthesis of piperazine and triazolo-pyrazine derivatives (3a–o). Retrieved January 19, 2026, from [Link]

  • Dousa, M., et al. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 239, 115861. [Link]

  • ResearchGate. (2019). Synthesis of 8-(2-fluoro-4-nitrophenoxy)-[11] triazolo [4,3-a] pyrazine. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2012). CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[11]triazol[4,3-a] pyrazine hydrochloride. Retrieved January 19, 2026, from

  • Kapias, R. F., & Griffiths, R. F. (2001). Spill behaviour using REACTPOOL. Part III. Results for accidental releases of phosphorus trichloride (PCl(3)) and oxychloride (POCl(3)) and general discussion. Journal of Hazardous Materials, 81(3), 223–251. [Link]

  • de Talancé, S., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]

  • ResearchGate. (2023). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. Retrieved January 19, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[11]triazolo[4,3-a]pyrazine hydrochloride. Retrieved January 19, 2026, from [Link]

  • O'Brien, D. E., & Robins, R. K. (1967). s-Triazolopyrazines. Journal of the Chemical Society C: Organic, 1839-1842. [Link]

  • Basha, R., et al. (2020). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[11]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molbank, 2020(4), M1173. [Link]

  • Google Patents. (2015). CN105017260B - Preparation method of sitagliptin intermediate triazolopyrazine derivative. Retrieved January 19, 2026, from

  • ResearchGate. (2020). (PDF) Synthesis of 3-Trifluoromethyl-5,6-dihydro-[11]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Retrieved January 19, 2026, from [Link]

  • Nikolova, Y., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(1), 89-93. [Link]

  • Głośnicka, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

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Minimizing epimerization during the synthesis of chiral triazolopyrazine analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Epimerization for Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure chiral compounds is a critical challenge in drug discovery and development. For complex heterocyclic scaffolds like triazolopyrazine analogs, the risk of epimerization—the unwanted inversion of a stereocenter—can lead to a loss of biological activity and introduce impurities that are difficult to separate. This guide, developed by our team of Senior Application Scientists, provides in-depth technical support to help you navigate the complexities of chiral triazolopyrazine synthesis and minimize epimerization in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is epimerization, and why is it a significant concern in the synthesis of chiral triazolopyrazine analogs?

Epimerization is a chemical process in which a single stereocenter of a chiral molecule inverts its configuration, converting one diastereomer into another.[1][2][3][4] This is a major concern in the synthesis of chiral triazolopyrazine analogs because the biological activity of these compounds is often highly dependent on their specific three-dimensional structure. The formation of an undesired epimer can lead to a significant decrease or complete loss of therapeutic efficacy.[1][2][3] Furthermore, epimers can be difficult to separate from the desired product due to their similar physical properties, complicating purification and potentially leading to inaccurate biological data.[1][2][3]

Q2: What are the common causes of epimerization during a synthetic route?

Epimerization is typically facilitated by conditions that allow for the temporary removal and re-addition of a proton at the chiral center, leading to a loss of stereochemical integrity. Common culprits include:

  • Harsh Reaction Conditions: Exposure to strong acids or bases, as well as elevated temperatures, can promote epimerization.[5][6]

  • Prolonged Reaction Times: The longer a chiral molecule is exposed to conditions that can induce epimerization, the greater the risk of racemization or the formation of undesired epimers.[7]

  • Certain Reagents: Some reagents, particularly those used for coupling or deprotection steps, can create an environment conducive to epimerization.

Q3: How can I detect and quantify the extent of epimerization in my sample?

Several analytical techniques can be employed to detect and quantify epimers:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying enantiomers and diastereomers.

  • Circular Dichroism (CD) Spectroscopy: This technique can detect changes in the chirality of a molecule and is sensitive to the presence of different stereoisomers.[8]

  • Polarimetry: A change in the optical rotation of a sample can indicate the presence of epimerization.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, diastereomers can be distinguished by NMR, especially with the use of chiral shift reagents.

  • Tandem Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can be used to identify and quantify isomeric and epimeric peptides and other chiral molecules.[9][10]

Troubleshooting Guide: Minimizing Epimerization in Practice

This section provides practical advice for troubleshooting and preventing epimerization at critical stages of your chiral triazolopyrazine analog synthesis.

Issue 1: Significant loss of enantiomeric excess (ee) after a base-mediated reaction.

Potential Cause: The base used in the reaction is likely strong enough to deprotonate the chiral center, leading to its inversion.

Recommended Solutions:

  • Base Selection: Opt for sterically hindered, non-nucleophilic bases that are less likely to abstract the proton at the chiral center. The choice of base can significantly impact the level of epimerization.[11]

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures reduce the kinetic energy available for the epimerization process.[6]

  • Reaction Time Optimization: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to the basic conditions.

Table 1: Comparison of Bases for Minimizing Epimerization

BaseStructurepKa of Conjugate AcidSteric HindranceTypical ApplicationEpimerization Risk
Potassium tert-butoxide t-BuOK~19HighStrong, non-nucleophilic baseModerate to High
Lithium diisopropylamide (LDA) i-Pr₂NLi~36HighVery strong, non-nucleophilic baseHigh
N,N-Diisopropylethylamine (DIPEA) (i-Pr)₂NEt~11HighMild, non-nucleophilic baseLow to Moderate
1,8-Diazabicycloundec-7-ene (DBU) C₉H₁₆N₂~13.5ModerateNon-nucleophilic strong baseModerate
2,6-Lutidine (CH₃)₂C₅H₃N~6.7ModerateMild, non-nucleophilic baseLow

Experimental Protocol: Screening for Optimal Base and Temperature

  • Set up a series of small-scale parallel reactions in separate vials.

  • To each vial, add your chiral triazolopyrazine precursor and the chosen solvent.

  • Add a different base from Table 1 (or other selected bases) to each vial, using the same molar equivalents.

  • Run separate sets of these reactions at different temperatures (e.g., -78°C, -20°C, 0°C, and room temperature).

  • Monitor the reactions by TLC or LC-MS.

  • Once the reactions are complete, quench them and analyze the enantiomeric or diastereomeric ratio of the product by chiral HPLC.

  • Compare the results to identify the base and temperature combination that provides the highest yield of the desired stereoisomer with the least amount of epimerization.

Issue 2: Epimerization observed during a coupling reaction (e.g., amide bond formation).

Potential Cause: The coupling reagent and additives can create an activated intermediate that is susceptible to epimerization.

Recommended Solutions:

  • Choice of Coupling Reagent: Some coupling reagents are known to cause less epimerization than others. Reagents that minimize the lifetime of the activated intermediate are generally preferred.

  • Additive Selection: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to suppress epimerization.

  • Stoichiometry and Addition Order: Carefully control the stoichiometry of the reagents and consider the order of addition. For example, pre-activating the carboxylic acid before adding the amine component can sometimes reduce epimerization.

Table 2: Selection of Coupling Reagents to Minimize Epimerization

Coupling ReagentCommon NameMechanismEpimerization Risk
DCC/HOBt Dicyclohexylcarbodiimide / 1-HydroxybenzotriazoleCarbodiimide activation with additiveLow to Moderate
EDC/HOBt 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-HydroxybenzotriazoleWater-soluble carbodiimide with additiveLow to Moderate
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium/Guanidinium-basedLow
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUronium-basedVery Low

Experimental Workflow: Optimizing a Coupling Reaction

G cluster_0 Pre-activation cluster_1 Coupling cluster_2 Analysis a Chiral Carboxylic Acid Precursor b Coupling Reagent (e.g., COMU) a->b Add c Base (e.g., DIPEA) in Solvent b->c Add d Amine Component c->d Add slowly at low temperature e Reaction Mixture d->e f Quench Reaction e->f g Workup and Purification f->g h Chiral HPLC Analysis g->h

Caption: Workflow for optimizing a coupling reaction to minimize epimerization.

Issue 3: Loss of stereochemical purity during a deprotection step.

Potential Cause: The conditions used for removing a protecting group (e.g., strong acid or base) are causing epimerization of a nearby chiral center.

Recommended Solutions:

  • Orthogonal Protecting Group Strategy: Design your synthetic route with protecting groups that can be removed under mild and different conditions, so that the removal of one does not affect the others or the chiral centers.

  • Mild Deprotection Reagents: Whenever possible, use mild deprotection methods. For example, hydrogenolysis for benzyl ethers is a neutral and gentle method.[6]

Table 3: Protecting Groups and Deprotection Conditions

Protecting GroupAbbreviationStable ToCleaved ByEpimerization Risk during Cleavage
tert-Butoxycarbonyl BocCatalytic hydrogenation, mild baseStrong acid (e.g., TFA)Moderate to High (if chiral center is α to a carbonyl)
Carboxybenzyl CbzMild acid, mild baseCatalytic hydrogenation (H₂, Pd/C)Very Low
Benzyl ether BnMost conditions except strong acid and hydrogenationCatalytic hydrogenation (H₂, Pd/C)Very Low
Silyl ethers (e.g., TBS, TIPS) TBS, TIPSMany conditionsFluoride sources (e.g., TBAF), acidLow

Visualization of the Epimerization Mechanism

The following diagram illustrates the general mechanism of base-catalyzed epimerization at a carbon atom alpha to a carbonyl group, a common scenario in the synthesis of complex molecules.

Sources

Addressing poor cell permeability of novel triazolopyrazine inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Triazolopyrazine Inhibitor Permeability

Section 1: Understanding the Challenge: Why Is My Triazolopyrazine Inhibitor Showing Poor Cell Permeability?

Question: My novel triazolopyrazine inhibitor is highly potent in biochemical (e.g., enzymatic) assays, but its activity drops significantly in cell-based assays. Why is this happening?

Answer: This is a common and critical challenge in drug discovery, particularly with heterocyclic scaffolds like triazolopyrazines, which are prevalent as kinase inhibitors.[1] A significant drop in potency between a biochemical and a cellular assay often points to a single major hurdle: the compound is not reaching its intracellular target in sufficient concentrations. This is almost always a cell permeability issue.

Several factors, rooted in the compound's physicochemical properties, can contribute to this problem:

  • Lipophilicity (LogP): The compound may be too polar (hydrophilic) to efficiently cross the non-polar lipid bilayer of the cell membrane. Conversely, if it's excessively non-polar (lipophilic), it may get trapped within the membrane.[2][3]

  • Molecular Weight (MW): Larger molecules (typically >500 Daltons) find it physically more difficult to diffuse across cell membranes.[4][5]

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors increases a molecule's affinity for water, making it harder for it to partition into the lipid membrane.[6][7]

  • Polar Surface Area (PSA): A high PSA is associated with poor membrane permeability.

  • Active Efflux: The compound might be a substrate for transmembrane efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, preventing it from accumulating at its target.[8][9]

A useful framework for assessing these properties is Lipinski's Rule of Five .[4][5][10] While not an absolute law, it provides guidelines for properties that favor good oral bioavailability and permeability.[11] A compound is more likely to have poor permeability if it violates two or more of these rules:

  • Molecular Weight ≤ 500 Da

  • LogP ≤ 5

  • Hydrogen Bond Donors ≤ 5

  • Hydrogen Bond Acceptors ≤ 10

Section 2: Diagnostic Workflow & Troubleshooting

Here, we present a logical, step-by-step workflow to diagnose and address the root cause of poor cellular activity.

Question: What is the first and most efficient step to determine if my compound has a permeability problem?

Answer: The first step is to perform a Parallel Artificial Membrane Permeability Assay (PAMPA) .[12] This is a high-throughput, cell-free assay that models passive diffusion, which is a primary route for drug absorption.[13] It measures the compound's ability to diffuse from a donor well, through a synthetic membrane coated with lipids, into an acceptor well.[14][15]

  • Why this first? PAMPA is rapid, cost-effective, and isolates passive diffusion.[16] It tells you if the compound has an intrinsic problem crossing a lipid bilayer, without the complexities of active transporters or cell metabolism.[13] If a compound fails in PAMPA, it will almost certainly fail in a cell-based assay.

Question: My compound showed low permeability in the PAMPA assay. What does this mean and what's next?

Answer: Low PAMPA permeability strongly suggests that the compound's fundamental physicochemical properties are not conducive to passive diffusion. The next logical step is to analyze its structure in the context of Lipinski's Rule of Five and other properties.

Physicochemical PropertyGuideline for Good PermeabilityImplication if Out of Range
Molecular Weight (MW) < 500 DaLarger molecules diffuse more slowly across membranes.[4][5]
Lipophilicity (cLogP) 1 - 3 (Optimal range)<1: Too polar, won't enter the membrane. >5: Too lipophilic, may get stuck in the membrane.[11]
Hydrogen Bond Donors (HBD) ≤ 5High HBD count increases polarity and water affinity.[6][7]
Hydrogen Bond Acceptors (HBA) ≤ 10High HBA count increases polarity and water affinity.[4][5]
Polar Surface Area (PSA) < 140 ŲHigh PSA correlates with poor membrane permeability.

Next Steps (Medicinal Chemistry Approach): If your compound violates these guidelines, the most effective solution is structural modification.

  • Reduce H-bond donors: For example, by converting an amine (-NH2) to a tertiary amine or by replacing a hydroxyl (-OH) group.[17]

  • Increase Lipophilicity (Modulate LogP): Systematically add small, non-polar groups (e.g., a methyl or ethyl group) to find the optimal balance.

  • Reduce Molecular Size: If possible, simplify the scaffold while retaining pharmacophore elements.[18]

Question: My compound has good permeability in the PAMPA assay, but still shows poor activity in my cell-based assay. What should I investigate now?

Answer: This is a classic diagnostic scenario that points away from passive diffusion and strongly towards the involvement of active cellular processes . The two most likely culprits are:

  • Active Efflux: The compound is getting into the cell but is being actively pumped out by transporters like P-glycoprotein (P-gp/MDR1).[8][9][19]

  • Rapid Metabolism: The compound is being rapidly broken down into inactive metabolites by cellular enzymes.

To dissect this, the gold-standard next step is the Caco-2 Bidirectional Permeability Assay .[20][21]

The Caco-2 assay uses a monolayer of human intestinal cells that form tight junctions and express key transporters, including P-gp.[][23] By measuring the rate of compound transport in both directions (Apical-to-Basolateral and Basolateral-to-Apical), we can calculate an Efflux Ratio (ER) .[20]

  • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an active efflux pump.[20][21]

Question: My Caco-2 assay resulted in a high efflux ratio (>2). How do I confirm this and what can I do about it?

Answer: A high efflux ratio is a significant finding. To confirm that a specific transporter like P-gp is responsible, you can re-run the Caco-2 assay in the presence of a known efflux pump inhibitor, such as verapamil.[21][24] If the efflux ratio decreases and the net flux into the cell (A-to-B) increases in the presence of the inhibitor, you have confirmed P-gp mediated efflux.

Solutions for High Efflux:

  • Medicinal Chemistry: Modify the compound's structure to reduce its recognition by efflux pumps. This can sometimes be achieved by masking polar groups or altering the overall shape.

  • Prodrug Approach: A prodrug is an inactive form of your compound that is chemically modified to have better permeability and is converted to the active drug inside the cell. This can be a highly effective strategy to bypass efflux pumps.[25]

  • Formulation Strategies: For in vivo applications, specialized formulations using excipients that inhibit P-gp can be explored.[26][27][28]

The following diagram illustrates the diagnostic workflow:

G start High Potency in Biochemical Assay, Low Potency in Cellular Assay pampa Perform PAMPA Assay start->pampa pampa_result Assay Result pampa->pampa_result low_pampa Low Permeability (Poor Passive Diffusion) pampa_result->low_pampa Poor Papp high_pampa High Permeability pampa_result->high_pampa Good Papp caco2 Perform Bidirectional Caco-2 Assay caco2_result Calculate Efflux Ratio (ER) caco2->caco2_result low_er ER < 2 (Efflux Unlikely) caco2_result->low_er ER < 2 high_er ER > 2 (Efflux Likely) caco2_result->high_er ER > 2 med_chem SOLUTION: Medicinal Chemistry (Optimize Physicochemical Properties: MW, LogP, HBD, PSA) low_pampa->med_chem high_pampa->caco2 other Consider Other Issues: - Rapid Metabolism - Compound Stability - Off-Target Effects low_er->other efflux_sol SOLUTION: - Medicinal Chemistry (Avoid P-gp) - Prodrug Strategy - Formulation (P-gp Inhibitors) high_er->efflux_sol

Caption: Diagnostic workflow for troubleshooting poor cellular potency.

Section 3: Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework. Specific lipid compositions can be used to model different barriers (e.g., gastrointestinal tract vs. blood-brain barrier).[12]

  • Objective: To determine the passive permeability coefficient (Papp) of a test compound.

  • Materials:

    • 96-well filter plate (Donor plate, e.g., PVDF membrane).

    • 96-well acceptor plate.

    • Lecithin dissolved in dodecane (e.g., 10% w/v).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • High, medium, and low permeability control compounds (e.g., Chloramphenicol, Diclofenac, Theophylline).[16]

    • Plate reader or LC-MS/MS for quantification.

  • Procedure:

    • Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

    • Coat Donor Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor filter plate. Allow the solvent to evaporate for ~20 minutes.

    • Prepare Donor Solutions: Dilute the test compound and controls to a final concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be low (<1%).

    • Start Assay: Add 200 µL of the donor solutions to the corresponding wells of the coated donor plate.

    • Assemble & Incubate: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.

    • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [ -ln(1 - CA/Ceq) ] * (VD * VA) / ( (VD + VA) * Area * Time )

    • Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

  • Objective: To determine the Papp in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and calculate the efflux ratio.

  • Materials:

    • Caco-2 cells cultured on 24-well Transwell™ inserts for 21 days.[]

    • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS), pH 7.4.

    • Test compound stock solution.

    • Lucifer Yellow dye for monolayer integrity check.

    • LC-MS/MS for quantification.

  • Procedure:

    • Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Values should be >250 Ω·cm².[21]

    • Equilibration: Wash the cell monolayers with pre-warmed (37°C) transport buffer and equilibrate for 30 minutes.

    • Dosing (A-to-B):

      • Add the test compound (e.g., at 10 µM) in transport buffer to the apical (top) chamber.

      • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Dosing (B-to-A):

      • Add the test compound in transport buffer to the basolateral chamber.

      • Add fresh transport buffer to the apical chamber.

    • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.

    • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

    • Integrity Post-Assay: Perform a Lucifer Yellow leak test to confirm monolayer integrity was maintained throughout the experiment.[14]

    • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate Papp for each direction using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area, and C0 is the initial concentration.[20]

    • Calculate the Efflux Ratio: ER = Papp(B-A) / Papp(A-B) .

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use a formulation, like adding surfactants or cyclodextrins, to improve permeability in my cell-based assays? A: While formulation strategies are powerful tools for in vivo studies to improve oral bioavailability, they are generally not recommended for standard in vitro cell-based assays.[26][29][30] These agents can disrupt cell membranes, leading to artifacts and making it impossible to distinguish between improved compound properties and simple membrane damage. The goal of these assays is to understand the intrinsic properties of the molecule itself.

Q2: My compound is highly insoluble. How does this affect permeability assessment? A: Poor aqueous solubility is a major confounding factor. A compound must be in solution to permeate a membrane.[7] If your compound precipitates in the assay buffer, you cannot accurately measure its permeability. You must first address the solubility issue, perhaps by using a co-solvent like DMSO (kept at a very low final concentration, typically <1%) or by modifying the compound's structure to improve its solubility.[25]

Q3: Are there alternatives to the Caco-2 assay? A: Yes, another common cell line is the Madin-Darby Canine Kidney (MDCK) cell line, often transfected to overexpress a specific human transporter like P-gp (MDR1-MDCK). This provides a cleaner system to identify substrates of a particular efflux pump. The choice between Caco-2 and MDCK depends on the specific question being asked. Caco-2 provides a more general model of human intestinal absorption, while MDCK cells are often used for more mechanistic studies of specific transporters.[24]

Q4: My compound has a low molecular weight and optimal LogP, but still has low PAMPA permeability. What could be the cause? A: This could be due to intramolecular hydrogen bonding. If the molecule can fold back on itself, it can effectively hide its polar groups, leading to a calculated LogP that is higher than its effective polarity. This conformation can also make it rigid and difficult to pass through the membrane. High rotational bond count can also be a factor.

References

  • Malan, S.F., Chetty, D.J., & du Plessis, J. (2002). Physicochemical properties of drugs and membrane permeability: review article. South African Journal of Science.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
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  • Wikipedia. Lipinski's rule of five.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
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  • Troutman, M. D., & Thakker, D. R. (2003). Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates. Molecular Pharmaceutics.
  • Troutman, M. D., & Thakker, D. R. (2003). Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. Molecular Pharmaceutics.
  • Jáuregui-García, G., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules.
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  • Varma, M. V., et al. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. Advances in Pharmacology.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Permeability enhancement techniques for poorly permeable drugs: A review. Journal of Advanced Pharmaceutical Technology & Research.
  • St-Gallay, S. (2018). The Rule of 5 - Two decades later. Sygnature Discovery.
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  • Evotec. Caco-2 Permeability Assay.
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  • Benchchem. Navigating Inconsistent Results with Novel CK2 Inhibitors: A Technical Support Center.
  • Al-Japairai, K. A. S., et al. (2020). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. Pharmaceutics.
  • BOC Sciences. Caco-2 Permeability Testing | Intestinal Model.
  • Unknown. Caco2 assay protocol.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Shah, P. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. UTEP.
  • JoVE. Video: Bioavailability Enhancement: Drug Permeability Enhancement.
  • De Vlieghere, E. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library.
  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • Tan, J. S., et al. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics.
  • Domainex. Caco-2 Permeability Assay.
  • Benchchem. Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds.
  • Singh, G., et al. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Journal of Medicinal Chemistry.
  • Droge, M. J., & Gutberlet, K. (2017). Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. PLOS ONE.
  • Enamine. Caco-2 Permeability Assay.
  • Semantic Scholar. Synthesis of New Triazolopyrazine Antimalarial Compounds.
  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[4][6][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at:

  • Scott, J. S., et al. (2018). Optimization of Permeability in a Series of Pyrrolotriazine Inhibitors of IRAK4. ACS Medicinal Chemistry Letters.
  • Jin, L., et al. (2022). An overview of kinase downregulators and recent advances in discovery approaches. Signal Transduction and Targeted Therapy.

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Technical Support Center: Strategies to Reduce Cytotoxicity of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of cytotoxicity associated with this promising class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to advance your research and development efforts.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each question is followed by a detailed explanation of potential causes and actionable strategies for resolution.

Question 1: My primary screen identified a hit with potent on-target activity, but it shows significant cytotoxicity in preliminary safety assays. What are my immediate next steps?

Answer:

This is a common challenge in early-stage drug discovery. The key is to systematically de-risk the compound by determining if the cytotoxicity is on-target, off-target, or due to non-specific effects, and then to devise a strategy to mitigate it.

Step 1: Confirm On-Target vs. Off-Target Cytotoxicity

The observed cytotoxicity could be an inherent consequence of inhibiting the primary target (on-target toxicity) or due to interactions with other cellular components (off-target toxicity).[1][2] Differentiating between these is critical.

  • Use a Structurally Distinct Inhibitor: If another inhibitor with a different chemical scaffold for the same target elicits the same cytotoxic phenotype, it strengthens the hypothesis of on-target toxicity.[3]

  • Genetic Knockout/Knockdown: The gold standard is to test your compound in a cell line where the primary target has been genetically removed (e.g., using CRISPR-Cas9).[4] If the compound is still cytotoxic in the knockout cell line, the toxicity is definitively off-target.[4]

  • Dose-Response Correlation: A strong correlation between the IC50 for on-target activity and the CC50 (cytotoxic concentration 50) suggests on-target toxicity. A significant divergence may indicate off-target effects.

Step 2: Characterize the Cytotoxic Mechanism

Understanding how the compound is inducing cell death can provide clues for mitigation.

  • Apoptosis vs. Necrosis Assays: Use assays like Annexin V/PI staining to determine if the cytotoxicity is a result of programmed cell death (apoptosis) or cellular injury (necrosis). Some triazolopyrazine derivatives have been shown to induce apoptosis.[5]

  • Cell Cycle Analysis: Flow cytometry can reveal if the compound causes arrest at a specific phase of the cell cycle, a common mechanism for anticancer agents.[6]

Step 3: Initial Mitigation Strategies

Based on the initial findings, you can begin to explore mitigation strategies, which are discussed in more detail in the following sections. These include structural modification, prodrug approaches, and formulation changes.

Question 2: I suspect off-target effects are responsible for the cytotoxicity of my lead compound. How can I identify the responsible off-targets and design less toxic analogs?

Answer:

Identifying the specific off-targets of a compound is crucial for rationally designing safer derivatives. Since many heterocyclic compounds, including pyrazine-based molecules, are developed as kinase inhibitors, off-target kinase interactions are a common source of toxicity.[7] This is often due to the conserved nature of the ATP-binding pocket across the human kinome.[8]

Workflow for Identifying and Mitigating Off-Target Cytotoxicity

Off_Target_Workflow cluster_identification Off-Target Identification cluster_validation Target Validation cluster_redesign Rational Redesign in_silico In Silico Profiling (e.g., OTSA) kinome_scan In Vitro Kinome Scan (e.g., KinomeScan™) in_silico->kinome_scan Predicts potential hits proteome_profiling Proteome-wide Profiling (e.g., Chemoproteomics) kinome_scan->proteome_profiling Confirms kinase off-targets crispr CRISPR-Cas9 Knockout of Putative Off-Target proteome_profiling->crispr Identifies non-kinase off-targets phenotype Phenotypic Rescue Experiments crispr->phenotype Validates functional role of off-target sar Structure-Activity Relationship (SAR) Analysis phenotype->sar Informs redesign strategy docking Molecular Docking (On- vs. Off-Target) sar->docking Guides structural modifications synthesis Synthesize New Analogs docking->synthesis Prioritizes new compounds

Caption: Workflow for identifying and mitigating off-target cytotoxicity.

Detailed Steps:

  • In Silico Prediction: Utilize computational tools for Off-Target Safety Assessment (OTSA) to predict potential interactions across a large portion of the proteome.[7] This can help prioritize experimental validation.

  • In Vitro Kinome Profiling: Screen your compound against a large panel of kinases (e.g., >400 kinases). This will provide a selectivity profile and identify unintended kinase interactions that may contribute to toxicity.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize a small library of analogs with modifications at various positions of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one core. Evaluate both on-target potency and cytotoxicity to build an SAR model. This can reveal which parts of the molecule are key for on-target activity versus off-target toxicity.

  • Molecular Docking: If putative off-targets are identified, use molecular docking to compare the binding mode of your compound in the on-target and off-target proteins. This can provide structural insights for modifications that would decrease binding to the off-target while preserving on-target affinity.

Frequently Asked Questions (FAQs)

Q1: What are the key structural modification strategies to reduce the cytotoxicity of my triazolopyrazine derivatives?

A1: The primary goal of structural modification is to decrease off-target interactions or alter the compound's physicochemical properties to reduce toxicity while maintaining or improving on-target potency. The main strategies are:

1. Bioisosteric Replacement:

This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the drug's therapeutic profile.[1][9] For triazole-containing compounds, this has proven to be a successful strategy.[1][9]

  • Rationale: The 1,2,3-triazole ring is often used as a bioisostere for amide and ester bonds.[4][10] It offers greater metabolic stability and can alter the electronic and steric properties of the molecule, potentially reducing off-target binding.

  • Example Application: If your derivative has a labile ester or an amide group that is implicated in toxicity, replacing it with a 1,2,3-triazole ring could be a viable strategy.[1][9]

2. Prodrug Approach:

A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form.[11][12] This can be a powerful tool to reduce systemic toxicity.[11][13]

  • Rationale: By attaching a "promoiety" to the active drug, you can alter its solubility, distribution, and release profile.[11] For example, a prodrug can be designed to be activated only in the target tissue (e.g., a tumor microenvironment), thereby sparing healthy tissues.[12]

  • Potential Application to the Scaffold: The secondary amine in the tetrahydro-pyrazine ring or the exocyclic oxygen could serve as potential handles for attaching promoieties.

3. Formulation Strategies:

Altering the drug's formulation can change its pharmacokinetic profile and reduce toxicity, particularly Cmax-related toxicity.[14]

  • Rationale: Encapsulating the drug in delivery systems like liposomes or nanoparticles can alter its distribution in the body, potentially reducing its concentration in sensitive organs and increasing its concentration at the site of action.[14]

  • Examples: Polymer-based nanoparticles, solid lipid nanoparticles, and self-emulsifying systems are all strategies that have been used to reduce the toxicity of other drugs.[14]

Summary of Cytotoxicity Reduction Strategies

StrategyRationalePotential Application to Scaffold
Bioisosteric Replacement Replace toxic or unstable functional groups with stable bioisosteres like triazoles to improve the therapeutic window.[1][9]Replace peripheral amide or ester groups with a 1,2,3-triazole ring.
Prodrug Approach Mask the active compound to reduce systemic toxicity and achieve targeted release.[11]Attach a promoiety to the secondary amine or other suitable functional groups.
Formulation Strategies Modify the drug's pharmacokinetic profile to reduce peak plasma concentrations (Cmax) or alter tissue distribution.[14]Encapsulate the compound in liposomes or nanoparticles.
Q2: How does the structure-activity relationship (SAR) of triazolopyrazine derivatives typically relate to their cytotoxicity?

A2: The SAR for cytotoxicity is often complex and can be distinct from the SAR for on-target activity. However, studies on triazolopyrazine and related scaffolds have revealed some general trends.

  • Substituents on Aryl Rings: For derivatives with peripheral aryl rings, the nature and position of substituents can significantly impact both potency and cytotoxicity. For example, in one study of[1][9][15]triazolo[4,3-a]pyrazine derivatives, the introduction of a fluorine atom on a phenoxy group was favorable for antiproliferative activity.[5]

  • Core Modifications: Changes to the core heterocyclic system can have a profound effect. For instance, in a study of pyrazolo[4,3-e][1][9][15]triazine derivatives, the addition of a tetrazole ring significantly increased cytotoxic activity against breast cancer cell lines compared to the parent sulphonyl compounds.[14]

Illustrative SAR Data for Triazolopyrazine Analogs

The following table summarizes hypothetical IC50 data to illustrate how SAR exploration can guide the optimization of a lead compound.

CompoundR1 GroupR2 GroupOn-Target IC50 (nM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50)
Lead CompoundHPhenyl50120
Analog 1FPhenyl400.820
Analog 2H4-F-Phenyl305167
Analog 3MePhenyl2001050
Analog 4HPyridyl6015250

Data is hypothetical for illustrative purposes.

From this hypothetical data, one could conclude that substitution on the R2 phenyl group (Analog 2) or replacing it with a pyridyl group (Analog 4) significantly improves the selectivity index, suggesting a path towards a safer compound.

Q3: What is a standard experimental protocol for assessing the in vitro cytotoxicity of my compounds?

A3: A robust in vitro cytotoxicity assessment is essential. Here is a generalized protocol for a typical cell viability assay, such as the MTT assay.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Seeding:

    • Culture your chosen cell line (e.g., a relevant cancer cell line and a non-cancerous control cell line) to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of your triazolopyrazine derivative in DMSO.

    • Perform serial dilutions of your compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of your compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the compound-treated wells.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

      • Untreated Control: Cells in medium only.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, carefully remove the medium.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (on a log scale) and determine the CC50 value using non-linear regression analysis.

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Dilution seeding->compound_prep treatment Cell Treatment compound_prep->treatment incubation Incubation (e.g., 48-72h) treatment->incubation mtt_reagent Add MTT Reagent incubation->mtt_reagent solubilization Solubilize Formazan mtt_reagent->solubilization read_plate Read Absorbance solubilization->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_cc50 Plot Dose-Response & Determine CC50 calculate_viability->plot_cc50

Caption: A typical workflow for in vitro cytotoxicity assessment using the MTT assay.

References

  • S. Adarsh, V. K. Singh, P. K. Singh, S. B. Katti, and S. K. Singh, "Bio-isosteric replacement of amide group with 1,2,3-triazole in phenacetin improves the toxicology and efficacy of phenacetin-triazole conjugates (PhTCs)," Life Sciences, vol. 228, pp. 248–259, Jul. 2019. [Online]. Available: [Link]

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  • Y. M. Varsha, G. R. M. Rao, and V. V. Rao, "Cutting Edge Approach on Prodrug: Contrivance for Target Drug Delivery," Journal of Bioequivalence & Bioavailability, vol. 3, no. 11, pp. 286–290, 2011. [Online]. Available: [Link]

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Validation & Comparative

A Comparative Efficacy Analysis of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional conformation and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a wide range of diseases, from infectious agents to cancer. This guide provides a comparative analysis of the efficacy of various analogs of this scaffold, supported by experimental data, to aid researchers and drug development professionals in navigating the structure-activity relationships within this promising class of molecules.

Introduction to the Triazolopyrazinone Scaffold

The fused heterocyclic system of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one provides a rigid framework that can be strategically functionalized at multiple positions to modulate its physicochemical properties and biological activity. The tetrahydropyrazine ring offers conformational flexibility, while the triazolone moiety serves as a key interaction point with biological targets. One of the most notable derivatives is the 3-(trifluoromethyl)-substituted analog, a crucial intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin, used for the treatment of type 2 diabetes.[1][2] This highlights the therapeutic potential embedded within this core structure.

Comparative Efficacy Across Therapeutic Areas

The versatility of the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one scaffold is evident in the diverse biological activities exhibited by its analogs. This section will compare the efficacy of various derivatives in key therapeutic areas, supported by in vitro data.

Antibacterial Activity

Several analogs of the triazolopyrazinone scaffold have been investigated for their antibacterial properties. A study by Liu et al. explored a series of novel triazolo[4,3-a]pyrazine derivatives for their activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3][4] The in vitro antibacterial activity was determined using the microbroth dilution method to establish the minimum inhibitory concentration (MIC).

Compound IDR GroupMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coli
2e Indole-3-ylacetyl3216
Ampicillin (Positive Control)328
Data synthesized from Liu et al. (2023).[3][4]

Compound 2e , featuring an indole-3-ylacetyl substitution, demonstrated notable antibacterial activity, comparable to the first-line antibiotic ampicillin against S. aureus.[3] The presence of the indole moiety is suggested to enhance antibacterial effects, potentially through hydrogen bond interactions with key amino acid residues of bacterial target receptors.[1] The proposed mechanism of action for many triazole derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and ultimately cell death.[3]

Antimalarial Activity

The Open Source Malaria (OSM) consortium has shown significant interest in the 1,2,4-triazolo[4,3-a]pyrazine scaffold for the development of new antimalarial agents.[5][6] Studies involving late-stage functionalization of this core have yielded analogs with moderate to potent activity against Plasmodium falciparum, the parasite responsible for malaria.

Compound IDModificationIC50 (μM) vs. P. falciparum (3D7 strain)Cytotoxicity (HEK293)
2 Known OSM compound0.3>80 µM
13 Methylation of compound 211.1Not specified
Data synthesized from Penkler et al. (2020).[5]

Compound 2 , a known ether-substituted triazolopyrazine, exhibited strong antimalarial activity with an IC50 value of 0.3 µM against the chloroquine-sensitive 3D7 strain of P. falciparum.[5] Interestingly, methylation of this potent compound to yield analog 13 resulted in a significant, 37-fold decrease in potency.[5] This highlights the critical role of specific substitutions on the scaffold in maintaining biological activity. Importantly, many of these analogs displayed no significant cytotoxicity against human embryonic kidney (HEK293) cells at high concentrations, indicating a favorable selectivity profile.[5][7]

Anticancer Activity

Derivatives of the triazolopyrazinone scaffold have also shown promise as anticancer agents. The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability, making compounds containing this moiety attractive candidates for cancer therapeutics.[8][9] Recent studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.[8]

Compound IDR GroupIC50 (μM) vs. A549 (Lung Cancer)IC50 (μM) vs. HCT-116 (Colon Cancer)IC50 (μM) vs. PC-3 (Prostate Cancer)IC50 (μM) vs. MCF-7 (Breast Cancer)
9k Not specified in abstract2.143.595.523.69
13f Not specified in abstract1.982.784.274.01
Data from a study on 5,6,7,8-tetrahydro[3][4][5]triazolo-[4,3-a]pyrazines.[9]

The most promising compounds, 9k and 13f , demonstrated potent antitumor activities against a panel of cancer cell lines with IC50 values in the low micromolar range.[9] The mechanism of their anticancer activity is thought to involve the inhibition of key enzymes in cell signaling pathways related to cancer cell proliferation and survival, such as c-Met and VEGFR-2.[8]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the methodologies for key experiments.

Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine Hydrochloride

This core scaffold serves as a crucial starting material for many of the evaluated analogs.

Step-by-step Protocol:

  • To a flask containing methanol (80 mL), add intermediate V (20.2 g, 96 mmol) and stir to create a white slurry.

  • Heat the mixture to 55 °C.

  • Slowly add 37% concentrated hydrochloric acid (97 mmol) dropwise to the flask.

  • Maintain the reaction at 55 °C for 1 hour.

  • Partially evaporate the solvent at 20 °C under reduced pressure until crystals precipitate.

  • Collect the resulting 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride salt.[1]

In Vitro Antibacterial Activity Assay (Microbroth Dilution Method)

This assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-step Protocol:

  • Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test bacterium (S. aureus or E. coli).

  • Include a positive control (a known antibiotic like ampicillin) and a negative control (broth with inoculum but no compound).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3][4]

In Vitro Antimalarial Activity Assay

This assay measures the ability of a compound to inhibit the growth of the malaria parasite, Plasmodium falciparum.

Step-by-step Protocol:

  • Culture P. falciparum (e.g., 3D7 or Dd2 strains) in human red blood cells.

  • Serially dilute the test compounds in a 96-well plate.

  • Add the parasite culture to the wells and incubate under appropriate conditions (e.g., 37 °C, 5% CO2, 5% O2).

  • After a set incubation period (e.g., 72 hours), quantify parasite growth using a suitable method, such as a SYBR Green I-based fluorescence assay.

  • Determine the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on mammalian cell lines.

Step-by-step Protocol:

  • Seed human cancer cell lines (e.g., A549, MCF-7) or a non-cancerous cell line (e.g., HEK293) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, the concentration of the compound that reduces cell viability by 50%.[10]

Mechanistic Insights and Signaling Pathways

The diverse biological activities of 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one analogs stem from their ability to interact with various molecular targets. The following diagrams illustrate some of the proposed mechanisms of action.

antibacterial_mechanism cluster_drug Triazolopyrazinone Analog cluster_bacterium Bacterial Cell Drug Triazolopyrazinone Analog DNA_Gyrase DNA Gyrase Drug->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Drug->Topoisomerase_IV Inhibition DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to anticancer_mechanism cluster_drug Triazolopyrazinone Analog cluster_cancer_cell Cancer Cell Drug Triazolopyrazinone Analog cMet c-Met Receptor Drug->cMet Inhibition VEGFR2 VEGFR-2 Drug->VEGFR2 Inhibition Signaling_Pathway Proliferation & Survival Signaling Pathways cMet->Signaling_Pathway VEGFR2->Signaling_Pathway Apoptosis Apoptosis Signaling_Pathway->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathway->Cell_Cycle_Arrest Induction Tumor_Growth Tumor Growth Inhibition Signaling_Pathway->Tumor_Growth Inhibition of pathways leads to Apoptosis->Tumor_Growth Cell_Cycle_Arrest->Tumor_Growth

Caption: Proposed anticancer mechanism of action.

Conclusion

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one scaffold represents a highly versatile platform for the development of novel therapeutic agents. The comparative analysis of its analogs reveals that subtle structural modifications can lead to significant changes in biological activity, underscoring the importance of a thorough structure-activity relationship understanding. The data presented herein demonstrates the potential of these compounds as antibacterial, antimalarial, and anticancer agents. Further optimization of the lead compounds identified in these studies, guided by a deeper understanding of their mechanisms of action, holds great promise for the future of drug discovery.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Triazolopyrazine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey of an enzyme inhibitor from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity. The triazolopyrazine scaffold, a privileged structure in modern medicinal chemistry, has given rise to a multitude of potent enzyme inhibitors, particularly targeting the kinome.[1][2] However, the conserved nature of enzyme active sites, especially the ATP-binding pocket of kinases, makes off-target activity, or cross-reactivity, a significant concern.[3]

This guide provides an in-depth comparison of state-of-the-art methodologies for profiling the cross-reactivity of triazolopyrazine-based inhibitors. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, enabling you to design and execute robust, self-validating studies that generate trustworthy and actionable data.

The Imperative of Selectivity Profiling

A non-selective inhibitor can lead to a cascade of undesirable effects, from misleading biological data in preclinical studies to severe toxicity in patients.[3] Conversely, a well-characterized "polypharmacology" can sometimes be advantageous, where inhibition of multiple targets leads to enhanced therapeutic efficacy.[4] Therefore, comprehensive cross-reactivity profiling is not merely a quality control step but a fundamental aspect of understanding a compound's true mechanism of action and therapeutic potential.

Triazolopyrazine-based compounds have been successfully developed as inhibitors for a range of kinases, including c-Met/VEGFR-2, JAK1, and PI3K.[5][6][7] Given the high degree of similarity within the kinome, early and comprehensive selectivity profiling is essential to mitigate risks and guide medicinal chemistry efforts.[3]

A Comparative Analysis of Cross-Reactivity Profiling Platforms

The choice of a profiling platform is a critical decision, dictated by the stage of drug discovery, the nature of the inhibitor, and the specific questions being asked. Here, we compare three orthogonal and widely adopted approaches: large-scale biochemical assays, in-cell target engagement assays, and proteome-wide mass spectrometry-based methods.

Methodology Principle Primary Output Advantages Limitations Best Suited For
Large-Panel Kinase Assay (e.g., KINOMEscan®) In vitro competitive binding assay where the inhibitor competes with an immobilized ligand for binding to a panel of DNA-tagged kinases.[8]Dissociation constants (Kd) for a large number of kinases.Highly quantitative, high-throughput, broad coverage of the kinome (~468 kinases).[8]In vitro; does not account for cell permeability, intracellular ATP concentrations, or scaffolding proteins.Early-stage hit-to-lead and lead optimization to understand in vitro selectivity.
Cellular Thermal Shift Assay (CETSA®) Measures the thermal stabilization of a target protein in response to ligand binding in a cellular environment.[9][10][11]Thermal shift (ΔTm) and Isothermal Dose-Response Fingerprints (ITDRF) indicating target engagement.[12]In-cell/in-vivo; confirms target engagement in a physiological context.[11] Can be adapted for proteome-wide analysis (MS-CETSA).Lower throughput for single targets; MS-CETSA is resource-intensive. Indirect measure of affinity.Target validation and confirming cellular target engagement of lead compounds.
Kinase Activity Assay (e.g., KAYAK) Measures the ability of an inhibitor to block the phosphorylation of specific peptide substrates by a panel of kinases in cell lysates.[13]IC50 values representing the concentration of inhibitor required for 50% inhibition of kinase activity.Measures functional inhibition of enzymatic activity. Can be performed on endogenous kinases in lysates.[13]In vitro (lysate-based); activity can be influenced by lysate components.Orthogonal validation of hits from binding assays; understanding functional inhibitory activity.

Experimental Workflows and Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating systems, incorporating necessary controls and orthogonal validation steps.

Workflow for Comprehensive Inhibitor Profiling

The following diagram illustrates a logical workflow for characterizing a novel triazolopyrazine-based inhibitor, starting from a broad in vitro screen and progressively moving towards more physiologically relevant assays.

G cluster_0 Phase 1: Broad In Vitro Profiling cluster_1 Phase 2: Functional & Cellular Validation cluster_2 Phase 3: Pathway & Phenotypic Analysis A Novel Triazolopyrazine Inhibitor B Large-Panel Kinase Assay (e.g., KINOMEscan®) A->B Test Compound C Data Analysis: Selectivity Score, Kd Values B->C Binding Data D Kinase Activity Assay (for top hits & off-targets) C->D Prioritize Targets E Cellular Thermal Shift Assay (CETSA®) for Primary Target C->E Confirm On-Target Engagement F Western Blot/Cell-based Phospho-protein Assays D->F Validate Functional Inhibition E->F Correlate Engagement with Function G Signaling Pathway Analysis (e.g., PI3K/AKT/mTOR) F->G Investigate Downstream Effects H Cellular Phenotypic Assays (Proliferation, Apoptosis) G->H Link Pathway to Cellular Outcome

Caption: A tiered workflow for inhibitor cross-reactivity profiling.

Protocol 1: Large-Panel Kinase Binding Assay (Based on KINOMEscan®)

This method quantifies inhibitor binding to a large panel of kinases.[8]

Principle: The assay is based on a competitive binding displacement principle. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.[8]

Methodology:

  • Compound Preparation: Prepare a stock solution of the triazolopyrazine inhibitor in 100% DMSO.

  • Assay Plate Preparation: Dispense the test compound into assay wells containing the kinase-tagged DNA and the immobilized ligand beads.

  • Incubation: Allow the binding reaction to equilibrate. Typically, this is a one-hour incubation at room temperature.

  • Washing: Wash the beads to remove unbound kinase and test compound.

  • Elution and Quantification: Elute the kinase-DNA conjugate from the beads and quantify the amount of DNA using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. Results are typically expressed as a percentage of control, and for compounds showing significant binding, a Kd (dissociation constant) is determined by running a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify target engagement in a cellular context.[9][10]

Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm). CETSA measures this thermal shift to confirm that a compound is engaging its target inside the cell.[9][11]

Methodology:

  • Cell Treatment: Treat intact cells with the triazolopyrazine inhibitor or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).[9]

  • Cell Lysis: Lyse the cells to release their contents. This can be done through freeze-thaw cycles or using lysis buffers.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. The amount of the specific target protein remaining in the soluble fraction is quantified, typically by Western blot or mass spectrometry.[14]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Case Study: Profiling a Hypothetical Triazolopyrazine-Based PI3K/mTOR Inhibitor

Many triazolopyrazine and related scaffolds have been explored as inhibitors of the PI3K/AKT/mTOR signaling pathway.[15][16][17] Let's consider a hypothetical inhibitor, "TPZ-1," designed as a dual PI3K/mTOR inhibitor.

Signaling Pathway Context

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[15][16]

G cluster_inhibitors TPZ-1 Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->AKT Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits (when active)

Caption: The PI3K/AKT/mTOR signaling pathway targeted by TPZ-1.

Expected Cross-Reactivity Profile

Given the structural similarity between the ATP-binding sites of PI3K isoforms and other kinases, a cross-reactivity screen for TPZ-1 is essential.

Table 2: Hypothetical KINOMEscan® Data for TPZ-1 (1 µM Screen)

Kinase Target% of ControlKd (nM)Kinase FamilyPotential Implication
PI3Kα 25Lipid KinaseOn-target
PI3Kδ 12Lipid KinaseOn-target
mTOR 38PI3K-like KinaseOn-target
DNA-PK515PI3K-like KinasePotential off-target, part of the same family.
JAK185>1000Tyrosine KinaseLikely not a significant off-target.
c-Met92>1000Tyrosine KinaseLikely not a significant off-target.
CDK245250Ser/Thr KinaseModerate off-target activity, warrants follow-up.

Interpretation:

The hypothetical data suggests TPZ-1 is a potent, dual PI3K/mTOR inhibitor as intended. However, it also reveals potential off-target activity against DNA-PK and moderate activity against CDK2. This information is invaluable. The DNA-PK activity might be expected due to its relation to the PI3K kinase family. The CDK2 activity, however, is less obvious and could have implications for cell cycle-related side effects. This finding would prompt further investigation using functional assays to determine the biological relevance of this off-target activity.

Conclusion

The cross-reactivity profiling of triazolopyrazine-based enzyme inhibitors is a multidimensional challenge that requires a carefully planned, multi-pronged approach. There is no single "best" method; rather, the strength of a profiling campaign lies in the orthogonal nature of the data generated. By combining broad, in vitro biochemical screens with more focused, physiologically relevant cellular assays, researchers can build a comprehensive and trustworthy understanding of an inhibitor's selectivity profile. This, in turn, empowers rational decision-making in medicinal chemistry, reduces the risk of late-stage failures, and ultimately accelerates the development of safer and more effective targeted therapies.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged building block" for its versatile biological activities.[1][2] Its significance is perhaps best exemplified by its presence as the key pharmacophore in Sitagliptin (Januvia®), a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor for the treatment of type II diabetes.[1][3][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships of its derivatives, synthesizing data from various studies to elucidate the chemical nuances that drive their therapeutic potential across different biological targets, including diabetes, bacterial infections, and cancer.

The Core Scaffold: A Foundation for Diverse Bioactivity

The triazolo[4,3-a]pyrazine core is a fused heterocyclic system that offers a rigid, three-dimensional structure amenable to chemical modification at several positions. This structural rigidity, combined with the potential for hydrogen bonding and other non-covalent interactions, makes it an ideal starting point for designing targeted therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antidiabetic, antibacterial, antifungal, anticancer, and antimalarial properties.[1][2][5] The focus of many research programs has been on leveraging this scaffold for the development of DPP-4 inhibitors, a validated strategy for managing hyperglycemia.[3][6]

Synthetic Strategies: Building the Derivatives

The synthesis of these derivatives typically begins with the construction of the core intermediate, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][7]triazolo[4,3-a]pyrazine hydrochloride. This key intermediate is a versatile precursor for a wide array of derivatives.[1][4][8][9]

Generalized Synthetic Workflow

The assembly of the core structure is a multi-step process, often starting from readily available materials like 2-chloropyrazine. The general pathway involves the formation of a hydrazinopyrazine, followed by cyclization with a trifluoroacetic acid equivalent to form the triazole ring, and subsequent reduction.[1][9]

Synthetic_Workflow A 2-Chloropyrazine B 2-Hydrazinopyrazine A->B Hydrazine Hydrate C Trifluoroacetylated Intermediate B->C Trifluoroacetic Anhydride D 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine C->D Cyclization (e.g., POCl3 or MsOH) E 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl (Core Scaffold) D->E Reduction (e.g., Pd/C, H2) & HCl salt formation

Caption: Generalized synthetic route to the core scaffold.

Further diversification is commonly achieved by N-acylation or N-alkylation at the 7-position of the pyrazine ring, allowing for the introduction of various side chains that can be tailored to interact with specific biological targets.[1][8]

Exemplary Experimental Protocol: Synthesis of the Core Scaffold

The following protocol is a representative synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][7]triazolo[4,3-a]pyrazine hydrochloride, adapted from established literature.[1][9]

  • Step 1: Hydrazinolysis. 2-chloropyrazine is reacted with hydrazine hydrate in a suitable solvent such as ethanol. The reaction mixture is stirred, and the pH is carefully adjusted to facilitate the formation of 2-hydrazinopyrazine.

  • Step 2: Acylation. The resulting 2-hydrazinopyrazine is then treated with trifluoroacetic anhydride in a solvent like chlorobenzene to yield the N'-acylhydrazide intermediate.

  • Step 3: Cyclodehydration. The intermediate undergoes acid-catalyzed cyclodehydration. Methanesulfonic acid is often added, and the mixture is refluxed to promote the formation of the triazole ring, yielding 3-(trifluoromethyl)-[1][2][7]triazolo[4,3-a]pyrazine.[9]

  • Step 4: Reduction and Salt Formation. The aromatic pyrazine ring is reduced, commonly via catalytic hydrogenation using palladium on carbon (Pd/C) in a high-pressure kettle.[9] Following the reduction, the product is treated with an ethanolic solution of hydrogen chloride to precipitate the desired hydrochloride salt.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. The following analysis compares key structural modifications and their impact on activity.

Key SAR Insights Diagram

SAR_Insights cluster_scaffold Core Scaffold SAR cluster_details Detailed Observations Scaffold 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one Core R3 Position 3 (-CF3 Group) Scaffold->R3 Crucial for Potency R7 Position 7 (Key Diversity Point) Scaffold->R7 Modulates Selectivity & Activity Other Other Positions (5, 6, 8) Scaffold->Other Fine-tunes Properties CF3_details • Enhances metabolic stability • Increases biological activity • Found in Sitagliptin R3->CF3_details R7_details • β-amino amides (DPP-4) • Carboxamides (Anticancer) • Amino-alkyl groups (Antibacterial) R7->R7_details Other_details • Less explored • Methyl at C8 noted in some analogs Other->Other_details

Caption: Key SAR takeaways for the triazolopyrazinone scaffold.

  • Position 3: The presence of a trifluoromethyl (-CF3) group at this position is a recurring motif in highly potent derivatives, including Sitagliptin.[1][3] This group is known to enhance metabolic stability and can significantly improve biological activity by altering the electronic properties of the heterocyclic system.[2]

  • Position 7: This position is the primary site for introducing chemical diversity and is critical for defining the compound's biological target and potency.

    • For DPP-4 Inhibition: A (2R)-beta-amino amide side chain, specifically with a 2,4,5-trifluorophenyl group, is essential for high-affinity binding to the DPP-4 active site, as demonstrated by Sitagliptin (IC50 = 18 nM).[3]

    • For Anticancer Activity: Attaching various substituted aryl carboxamides via the nitrogen at position 7 has yielded compounds with promising cytotoxicity against cancer cell lines.[8]

    • For Antibacterial Activity: The introduction of amino acid-derived moieties at this position has led to compounds with moderate to good activity against both Gram-positive and Gram-negative bacteria.[1]

  • Positions 5, 6, and 8: These positions have been less extensively explored. However, some analogs feature substitutions, such as a methyl group at the 8-position, suggesting this is another area for fine-tuning the pharmacological profile.[10]

Performance Comparison Across Biological Targets

The versatility of the scaffold is evident when comparing the SAR for different therapeutic applications.

A. Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The development of Sitagliptin provides a masterclass in the SAR for DPP-4 inhibition. The key interaction involves the beta-amino group of the side chain at position 7 forming a salt bridge with the glutamic acid residues (Glu205/206) in the S2 pocket of the enzyme. The trifluorophenyl group occupies the hydrophobic S1 pocket.

Compound/Derivative Substitution at Position 7 DPP-4 IC50 (nM) Reference
Sitagliptin (1) (2R)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-amine18[3]
Analogs Modifications to the beta-amino amide side chainVaried[3][6]

Objective Comparison: The data clearly shows that a specific stereochemistry (R-configuration) and the presence of both the primary amine and the trifluorophenyl group are paramount for potent DPP-4 inhibition. Minor alterations to this side chain typically lead to a significant loss of activity.

B. Anticancer Activity

SAR studies for anticancer activity have focused on attaching different aryl isocyanates to the core scaffold at position 7.

Compound ID Substitution at Position 7 (N-Aryl Carboxamide) IC50 (µM) vs. HT-29 Cells Reference
RB1 N-[4-(chloromethyl)phenyl]-carboxamide> 50[8]
RB2 N-[3-methyl-(1,1'-biphenyl)-4-yl]-carboxamide20.35[8]
RB7 N-(4-bromophenyl)-carboxamide8.18[8]

Objective Comparison: The data suggests that electron-withdrawing groups on the phenyl ring at position 7, such as a bromo substituent (RB7), enhance cytotoxic activity against the HT-29 colon cancer cell line compared to more complex or less electronegative groups.[8]

C. Antibacterial Activity

For antibacterial applications, derivatives incorporating amino acid moieties at position 7 have been investigated.

| Compound ID | Substitution at Position 7 (Amino Acid Moiety) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference | | :--- | :--- | :--- | :--- | | VIIIa | (S)-2-amino-3-phenylpropan-1-one | 62.5 | 125 |[1] | | VIIIb | (S)-2-amino-3-(1H-indol-3-yl)propan-1-one | 62.5 | 125 |[1] |

Objective Comparison: The introduction of either a phenylalanine (VIIIa) or tryptophan (VIIIb) derived side chain results in compounds with moderate antibacterial activity.[1] This indicates that while the core scaffold has potential, further optimization of the side chain is required to compete with established antibiotics.

Key Experimental Methodologies

The validation of SAR studies relies on robust and reproducible bioassays.

Workflow: DPP-4 Inhibition Assay (Fluorescence-based)

This assay is a standard method for quantifying the potency of inhibitors.

DPP4_Assay_Workflow A Prepare Reagents: - Recombinant human DPP-4 - Fluorogenic substrate (Gly-Pro-AMC) - Assay Buffer - Test Compounds (serial dilutions) B Incubate DPP-4 with Test Compound (or vehicle control) for a defined period at 37°C to allow for binding. A->B C Initiate Reaction: Add Gly-Pro-AMC substrate to all wells. B->C D Monitor Fluorescence: Measure the increase in fluorescence intensity (Excitation ~360 nm, Emission ~460 nm) over time as AMC is cleaved. C->D E Data Analysis: - Calculate reaction rates - Plot % inhibition vs. compound concentration - Determine IC50 value using non-linear regression. D->E

Caption: Workflow for a typical DPP-4 inhibition assay.

Protocol: DPP-4 Inhibition Assay
  • Preparation: Recombinant human DPP-4 enzyme, the fluorogenic substrate Gly-Pro-AMC, and test compounds are prepared in an appropriate assay buffer (e.g., Tris-HCl with BSA).

  • Inhibitor Incubation: A fixed concentration of the DPP-4 enzyme is pre-incubated with serial dilutions of the test compound (or DMSO as a vehicle control) in a 96-well plate for 15-30 minutes at 37°C.

  • Reaction Initiation: The enzymatic reaction is started by adding the Gly-Pro-AMC substrate to each well.

  • Signal Detection: The plate is immediately placed in a fluorescence plate reader. The rate of cleavage of the substrate, which releases the fluorescent molecule AMC, is monitored kinetically.

  • Data Analysis: The rate of reaction for each compound concentration is compared to the control. The resulting data are plotted as percent inhibition versus log concentration, and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.[6][11]

Conclusion and Future Directions

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one scaffold is a remarkably fruitful platform for drug discovery. The structure-activity relationship studies consistently highlight the trifluoromethyl group at position 3 as a key feature for potency and the substituent at position 7 as the primary determinant of biological specificity and activity.

  • As DPP-4 inhibitors , the SAR is highly defined, with little tolerance for deviation from the optimal beta-amino amide side chain found in Sitagliptin.

  • As anticancer and antibacterial agents , the SAR is more malleable, offering significant opportunities for further optimization. The promising, albeit moderate, activities suggest that exploring a wider chemical space at position 7 and other positions could lead to the discovery of novel, highly potent agents.

Future research should focus on expanding the diversity of substituents at all positions of the pyrazine ring, employing computational modeling to guide rational design, and screening these novel derivatives against a broader range of biological targets to fully exploit the therapeutic potential of this privileged scaffold.

References

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  • ResearchGate. (2023). Focused small molecule library of 5,6,7,8-tetrahydro[1][2][7]triazolo-[4,3-a]pyrazines: a brick for the house of medicinal chemistry. ResearchGate. Available at: [Link]

  • Reddy, B. R., et al. (2019). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][7]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Chemistry. Available at: [Link]

  • Bell, K., et al. (2012). SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • Sci-Hub. (1994). Synthesis and SAR Studies of Novel Triazolopyrimidine Derivatives as Potent, Orally Active Angiotensin II Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][2][7]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. Available at: [Link]

  • Rauf, A., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sunrise API. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][7]triazolo[4,3-a]pyrazine Hydrochloride. Sunrise API. Available at: [Link]

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  • Szychowska, A., et al. (2022). The activity of pyrazolo[4,3-e][1][2][7]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][7]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports. Available at: [Link]

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A Comparative Analysis of Triazolopyrazines Versus Other DPP-IV Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, dipeptidyl peptidase-IV (DPP-IV) inhibitors, also known as "gliptins," have carved out a significant niche. By preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), these agents enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control with a low risk of hypoglycemia.[1][2] This guide provides a comparative analysis of a key chemical class of DPP-IV inhibitors, the triazolopyrazines, against other prominent structural classes, offering insights into their structure-activity relationships, biochemical potency, selectivity, and pharmacokinetic profiles, supported by experimental data and protocols for researchers in drug development.

The Central Role of DPP-IV Inhibition in Glucose Homeostasis

DPP-IV is a serine protease that cleaves N-terminal dipeptides from various substrates, including the incretin hormones GLP-1 and GIP.[3] These hormones are released from the gut in response to food intake and play a crucial role in regulating blood glucose levels. By inhibiting DPP-IV, the bioavailability of active GLP-1 and GIP is prolonged, leading to a cascade of beneficial effects for T2DM patients.[4]

Below is a diagram illustrating the signaling pathway affected by DPP-IV inhibitors.

cluster_0 Gut cluster_1 Pancreas cluster_2 Circulation Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates Active GLP-1/GIP Active GLP-1/GIP L-cells->Active GLP-1/GIP release K-cells->Active GLP-1/GIP release β-cells β-cells Insulin Secretion Insulin Secretion β-cells->Insulin Secretion increases α-cells α-cells Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion decreases Active GLP-1/GIP->β-cells stimulates Active GLP-1/GIP->α-cells inhibits DPP-IV DPP-IV Active GLP-1/GIP->DPP-IV substrate for Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-IV->Inactive GLP-1/GIP inactivates DPP-IV Inhibitors DPP-IV Inhibitors DPP-IV Inhibitors->DPP-IV inhibit Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production reduces start Start prepare_reagents Prepare Reagents: - DPP-IV Enzyme - Fluorogenic Substrate (e.g., Gly-Pro-AMC) - Assay Buffer - Test Compounds (serial dilutions) start->prepare_reagents add_reagents Add to 96-well plate: 1. Test Compound/Control 2. DPP-IV Enzyme prepare_reagents->add_reagents pre_incubate Pre-incubate at 37°C for 15 min add_reagents->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate measure_fluorescence Measure Fluorescence (Ex/Em = 360/460 nm) incubate->measure_fluorescence calculate_ic50 Calculate % Inhibition and IC50 measure_fluorescence->calculate_ic50 end_point End calculate_ic50->end_point

Caption: Experimental workflow for an in-vitro DPP-IV inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human DPP-IV enzyme in assay buffer (e.g., Tris-HCl, pH 7.5).

    • Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) in DMSO.

    • Prepare serial dilutions of the triazolopyrazine and other test compounds in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of the test compound dilutions or vehicle control (for 100% activity) and a known inhibitor (for 0% activity).

    • Add 25 µL of the DPP-IV enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

  • Data Acquisition and Analysis:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Selectivity Assay (DPP-8 and DPP-9)

The protocol for assessing selectivity against DPP-8 and DPP-9 is similar to the DPP-IV inhibition assay, with the primary difference being the use of recombinant DPP-8 or DPP-9 enzymes and potentially a different fluorogenic substrate optimized for these enzymes. The IC50 values obtained for DPP-8 and DPP-9 are then compared to the IC50 for DPP-IV to determine the selectivity ratio.

Conclusion

The triazolopyrazine scaffold has proven to be a highly effective core for the design of potent and selective DPP-IV inhibitors. Sitagliptin, a first-in-class agent, and the long-acting omarigliptin demonstrate the versatility and clinical utility of this chemical class. While other scaffolds such as xanthines and cyanopyrrolidines have also yielded successful drugs with distinct pharmacological profiles, the triazolopyrazines remain a cornerstone of DPP-IV inhibitor development.

For researchers in this field, a thorough understanding of the structure-activity relationships, comparative potency, selectivity, and pharmacokinetic profiles is paramount for the rational design of next-generation DPP-IV inhibitors with improved efficacy, safety, and patient convenience. The experimental protocols outlined in this guide provide a framework for the robust and reproducible evaluation of novel compounds.

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Comparisons between dipeptidyl peptidase-4 inhibitors and other classes of hypoglycemic drugs using two distinct biomarkers of pancreatic beta-cell function: A meta-analysis. (2020, July 24). PubMed Central. Retrieved January 19, 2026, from [Link]

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  • Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors. (2012, August 1). PubMed. Retrieved January 19, 2026, from [Link]

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A Researcher's Guide to Correlating In Vitro and In Vivo Anticancer Activity for Triazolopyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising compound in a petri dish to a potential clinical candidate is fraught with challenges. The triazolopyrazine scaffold has emerged as a nitrogen-rich heterocyclic framework with a versatile and broad spectrum of biological activities, including significant potential as anticancer agents.[1] These compounds often exhibit unique electronic properties that allow for robust interactions with biomolecular targets like enzymes and receptors.[1] However, the critical question that dictates the progression of any lead compound is: will its potent effects observed in vitro translate to meaningful efficacy in vivo?

This guide provides a strategic framework for researchers and scientists on how to design, execute, and interpret experiments to establish a robust In Vitro-In Vivo Correlation (IVIVC) for novel triazolopyrazine-based anticancer compounds. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Part 1: The In Vitro Postulate - Gauging Potency and Mechanism

The initial phase of screening is designed to answer fundamental questions: Is the compound cytotoxic to cancer cells, and if so, at what concentration? What is the underlying mechanism driving this effect? A multi-faceted approach in vitro is crucial for building a strong foundation for subsequent in vivo studies.[2]

Foundational Cytotoxicity Screening

The first step is to assess the broad cytotoxic potential of your triazolopyrazine derivatives against a panel of human cancer cell lines. This provides a baseline measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50). Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) are standard methods.[2][3] The MTT assay, for instance, measures the metabolic activity of cells, which is proportional to the number of viable cells.[4][5]

The choice of cell lines is critical. It is advisable to use a panel that represents different tumor types (e.g., lung, breast, colon) and varying genetic backgrounds. For instance, studies on triazolopyrazine and related structures have utilized cell lines such as A549 (lung), MCF-7 (breast), HCT-116 (colon), and HeLa (cervical).[4][6][7]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the IC50 value of a test compound.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the triazolopyrazine compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤0.5%). Replace the existing medium with 100 µL of the medium containing the test compounds or vehicle control.[2][8]

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.[8]

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to a purple formazan precipitate.[2][8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to calculate the IC50 value.[2]

Data Presentation: Comparative Cytotoxicity of Triazolopyrazine Analogs

The table below illustrates hypothetical data for a series of novel triazolopyrazine compounds (TZP-1 to TZP-4) tested against a panel of cancer cell lines.

CompoundIC50 (µM) vs. A549 (Lung)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HCT-116 (Colon)
TZP-1 0.981.051.52
TZP-2 5.217.849.33
TZP-3 0.020.030.05
TZP-4 15.622.1>50
Doxorubicin 0.550.890.76

This data is representative. Actual results will vary based on the specific compounds and cell lines.

G cluster_workflow Cytotoxicity Screening Workflow start Seed Cancer Cells in 96-Well Plates treat Treat with Serial Dilutions of Triazolopyrazine Compounds start->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read analyze Calculate IC50 Values read->analyze

Caption: High-level workflow for in vitro cytotoxicity screening.

Elucidating the Mechanism of Action (MoA)

A low IC50 value is promising, but it doesn't explain how the compound works. Understanding the MoA is crucial for rational drug development and for identifying potential biomarkers. Triazine derivatives have been investigated for various mechanisms, including the inhibition of protein kinases like c-Met, VEGFR-2, and bromodomain-containing protein 4 (BRD4).[4][9][10]

Kinase inhibition assays are a common next step. These can be performed using purified enzymes in biochemical assays or in cell-based assays that measure the phosphorylation of downstream targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Assay Setup: In a microplate, combine the purified target kinase (e.g., c-Met), a specific substrate peptide, and ATP.

  • Compound Addition: Add the triazolopyrazine compounds at various concentrations.

  • Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.

  • Detection: Use a detection reagent (often an antibody that recognizes the phosphorylated substrate) that generates a signal (e.g., luminescence, fluorescence) proportional to kinase activity.

  • Data Analysis: The signal reduction in the presence of the compound is used to calculate the inhibitory activity, often expressed as an IC50 value.

Data Presentation: Correlating Cytotoxicity with Kinase Inhibition

This table correlates the cellular IC50 values with the biochemical inhibitory activity against a target kinase.

CompoundCellular IC50 (µM, A549)Target Kinase IC50 (µM)
TZP-1 0.981.2
TZP-2 5.218.5
TZP-3 0.020.026
TZP-4 15.6>100

This data suggests that the cytotoxicity of TZP-1 and TZP-3 is likely driven by inhibition of the target kinase.

G cluster_pathway Simplified c-Met Signaling Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Triazolo Triazolopyrazine Compound Triazolo->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the c-Met signaling pathway by a triazolopyrazine compound.

Part 2: The In Vivo Verdict - Assessing Efficacy in a Physiological Context

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo success. The complex physiological environment of a living organism introduces variables like absorption, distribution, metabolism, and excretion (ADME) — collectively known as pharmacokinetics (PK) — that can dramatically influence a compound's efficacy.[11][12]

The Workhorse Model: Cell Line-Derived Xenografts (CDX)

CDX models are a foundational in vivo system in cancer research.[13] They involve implanting established human cancer cell lines into immunodeficient mice.[14] These models are reproducible, relatively cost-effective, and allow for rapid assessment of a drug's ability to inhibit tumor growth.[13][14] They serve as an essential bridge between cell culture studies and more complex in vivo models.[15]

Experimental Protocol: Subcutaneous CDX Efficacy Study
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549, the cell line where your compound was most potent) into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).[16]

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (vehicle control, positive control, and different dose levels of your triazolopyrazine compound).

  • Dosing: Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week. Body weight is a key indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is often Tumor Growth Inhibition (TGI).

  • Pharmacodynamic (PD) Analysis: Tumors can be collected at specified time points to measure drug-target engagement, such as the inhibition of kinase phosphorylation, via techniques like Western blotting or immunohistochemistry (IHC).[15]

G cluster_workflow CDX Efficacy Study Workflow implant Implant Human Cancer Cells into Mice growth Monitor Tumor Growth to 100-150 mm³ implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Administer Compound (e.g., 21 days) randomize->treat monitor Measure Tumor Volume & Body Weight treat->monitor endpoint Endpoint Analysis: Tumor Growth Inhibition (TGI) monitor->endpoint

Caption: Workflow for a typical Cell Line-Derived Xenograft (CDX) study.

The Gold Standard: Patient-Derived Xenografts (PDX)

While CDX models are invaluable for initial screening, they use immortalized cell lines that may not fully represent the complexity of human tumors.[17] Patient-derived xenograft (PDX) models are created by directly implanting fresh tumor tissue from cancer patients into immunodeficient mice.[18][19] This approach better preserves the original tumor's architecture, genetic heterogeneity, and molecular signatures, offering a more clinically relevant and predictive platform.[20][21][22] PDX models are particularly useful for testing therapies in the context of specific patient mutations or resistance mechanisms.[17][20]

Part 3: The Correlation - Synthesizing In Vitro and In Vivo Data

This is the most critical phase of the analysis. A strong IVIVC is achieved when the in vitro potency and MoA translate into predictable in vivo efficacy.

The IVIVC Framework: Integrating PK/PD

A simple comparison of in vitro IC50 to in vivo TGI is insufficient. The missing link is pharmacokinetics (PK) and pharmacodynamics (PD).

  • Pharmacokinetics (PK): Describes what the body does to the drug. Key parameters include oral bioavailability (F%), clearance rate, and plasma concentration over time. A compound might be highly potent in vitro but have poor oral bioavailability, meaning it never reaches the tumor at a high enough concentration to be effective.[10][11]

  • Pharmacodynamics (PD): Describes what the drug does to the body (or the tumor). This involves measuring target engagement in the tumor tissue from the in vivo study to confirm the MoA established in vitro.[15]

Case Study Analysis: Connecting the Dots

Let's analyze our hypothetical data for the two most promising compounds, TZP-1 and TZP-3, which were advanced to a CDX study.

CompoundIn Vitro IC50 (A549)In Vivo TGI @ 50 mg/kgOral Bioavailability (F%)Target Inhibition in TumorCorrelation Assessment
TZP-1 0.98 µM35%5%20%Poor IVIVC: High in vitro potency did not translate in vivo, likely due to very poor oral bioavailability. The compound isn't reaching the tumor.
TZP-3 0.02 µM85%45%>90%Strong IVIVC: Excellent in vitro potency was matched by strong in vivo efficacy. Good bioavailability ensured adequate tumor exposure, and PD analysis confirmed the drug hit its target.

This analysis reveals why TZP-3 is a superior clinical candidate despite TZP-1 also looking good on paper initially. The failure of TZP-1 in vivo is not due to a lack of potency but to poor drug-like properties (pharmacokinetics).

Factors Influencing Correlation

Several factors can lead to a disconnect between in vitro and in vivo results:

  • Drug Metabolism: The compound may be rapidly metabolized by the liver in vivo, reducing its effective concentration.

  • Tumor Microenvironment: In vitro 2D cell culture lacks the complex tumor microenvironment, including stromal cells, vasculature, and hypoxia, which can impact drug efficacy.[15]

  • Off-Target Effects: A compound may have unforeseen off-target toxicities in vivo that limit the dose that can be administered.

Conclusion

Establishing a strong in vitro-in vivo correlation is fundamental to de-risking the preclinical development of novel triazolopyrazine anticancer agents. It requires a logical, stepwise progression from broad in vitro screening to mechanistic studies, and finally to well-designed in vivo models. By integrating pharmacokinetics and pharmacodynamics into the analysis, researchers can understand not just if a compound works, but why. This comprehensive approach allows for the confident selection of lead candidates with the highest probability of success in future clinical trials.

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A Head-to-Head Comparison of Triazolo[4,3-a]pyrazine and Triazolo[1,5-a]pyrazine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Isomeric Scaffolds in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-rich heterocyclic scaffolds are indispensable tools for the development of novel therapeutics. Among these, the isomeric triazolopyrazine ring systems command significant attention due to their presence in numerous biologically active molecules. This guide provides a head-to-head comparison of two critical, yet distinct, isomers: the triazolo[4,3-a]pyrazine and triazolo[1,5-a]pyrazine scaffolds. We will dissect their structural nuances, compare their synthetic accessibility, and explore their divergent applications in drug discovery, supported by experimental data and established protocols. The choice between these scaffolds is not arbitrary; it is a strategic decision rooted in the subtle yet profound differences in their electronic, steric, and hydrogen-bonding profiles, which ultimately dictate their pharmacological outcomes.

Introduction: The Tale of Two Isomers

The triazolo[4,3-a]pyrazine and triazolo[1,5-a]pyrazine scaffolds are bicyclic aromatic systems composed of a fused triazole and pyrazine ring. While structurally similar, the key distinction lies in the fusion orientation. The triazolo[4,3-a]pyrazine system features a "bridgehead" nitrogen atom (N4), whereas the triazolo[1,5-a]pyrazine system is formed through a C-N bond fusion. This seemingly minor alteration has profound implications for the scaffold's physicochemical properties and its ability to interact with biological targets.

The triazolo[4,3-a]pyrazine core is a well-established "privileged scaffold" in medicinal chemistry, famously incorporated into the blockbuster antidiabetic drug Sitagliptin.[1] Its derivatives have demonstrated a vast range of biological activities, including antibacterial, anticancer, and antimalarial properties.[2][3][4] In contrast, the triazolo[1,5-a]pyrazine scaffold, while also versatile, is often explored as a bioisosteric replacement for purines or other heterocyclic systems, leading to potent modulators of targets like adenosine receptors and histone demethylases.[5][6][7] This guide aims to provide researchers with a clear, evidence-based framework for selecting the appropriate scaffold to accelerate their drug discovery programs.

Structural and Physicochemical Properties: More Than Just Atom Placement

The fundamental difference between the two scaffolds is the position of the nitrogen atoms, which directly influences their electronic distribution, dipole moment, and hydrogen bonding capabilities.

Caption: Core structures of the isomeric scaffolds.

The triazolo[4,3-a]pyrazine scaffold has a unique electronic profile due to its bridgehead nitrogen, influencing the vector of its dipole moment and the accessibility of its nitrogen lone pairs for hydrogen bonding. The triazolo[1,5-a]pyrazine system, being isoelectronic with purines, presents a different spatial arrangement of hydrogen bond donors and acceptors, a property that has been successfully exploited in designing mimics of natural ligands.[8]

Table 1: Comparison of Physicochemical Properties

PropertyTriazolo[4,3-a]pyrazineTriazolo[1,5-a]pyrazineReference(s)
Molecular Formula C₅H₄N₄C₅H₄N₄[9][10]
Molecular Weight 120.11 g/mol 120.11 g/mol [9][10]
XLogP3-AA (Predicted) 0.1-0.3[9][10]
Hydrogen Bond Donors 00[9][10]
Hydrogen Bond Acceptors 44[9][10]
Key Structural Feature Bridgehead Nitrogen (N4)C-N FusionN/A

The lower predicted logP value for the [1,5-a] isomer suggests a slightly higher intrinsic polarity compared to the [4,3-a] system, which can be a critical factor in optimizing aqueous solubility and pharmacokinetic profiles.[11]

Synthetic Accessibility: Pathways to a Privileged Core

Both scaffolds are accessible through multi-step synthetic sequences, typically starting from commercially available pyrazine derivatives. However, the choice of reagents and reaction mechanisms differs significantly, reflecting the distinct ring systems being constructed.

General Synthetic Strategy Overview

G cluster_0 Synthesis of Triazolo[4,3-a]pyrazine Core cluster_1 Synthesis of Triazolo[1,5-a]pyrazine Core cluster_2 Isomeric Conversion A1 2-Chloropyrazine Derivative A2 Hydrazinopyrazine A1->A2 Hydrazine Hydrate A3 Triazolo[4,3-a]pyrazine A2->A3 Cyclization (e.g., Triethyl Orthoformate) B1 3-Amino-1,2,4-triazole B3 Triazolo[1,5-a]pyrazine B1->B3 Cyclocondensation B2 α-Haloketone/Dicarbonyl B2->B3 C1 Triazolo[4,3-a]pyrimidine C2 Triazolo[1,5-a]pyrimidine C1->C2 Dimroth Rearrangement note Note: The Dimroth rearrangement is shown for the related pyrimidine system as a common example of interconversion between these types of isomers.

Caption: Generalized synthetic workflows for the isomeric scaffolds.

The synthesis of the triazolo[4,3-a]pyrazine core often begins with a nucleophilic substitution on a pyrazine ring with hydrazine, followed by a cyclization step to form the fused triazole ring.[3] In contrast, a common route to the triazolo[1,5-a]pyrazine scaffold involves the cyclocondensation of an aminotriazole with a 1,3-dicarbonyl compound or its equivalent.[5][6] Interestingly, the [1,5-a] fused systems can sometimes be accessed via a Dimroth rearrangement of the corresponding [4,3-a] isomer, a thermodynamically driven process that highlights the relative stability of the [1,5-a] core under certain conditions.[6]

Pharmacological Profiles & Medicinal Chemistry Applications

The distinct topologies of the two scaffolds predispose them to interact with different classes of biological targets. This divergence is the primary reason why the choice of scaffold is a critical decision in a drug discovery campaign.

Table 2: Comparative Biological Targets and Applications

ScaffoldPrimary Target ClassesKey Examples & ApplicationsReference(s)
Triazolo[4,3-a]pyrazine Kinases, Enzymes (DPP-4), GPCRsSitagliptin: DPP-4 inhibitor (Antidiabetic).[1]Foretinib Analogues: c-Met/VEGFR-2 inhibitors (Anticancer).[3][12]PARP1 Inhibitors: Anticancer agents, effective in overcoming resistance.[13]OSM Series 4: Antimalarial agents.[4]
Triazolo[1,5-a]pyrazine GPCRs, Enzymes (Demethylases), Purinergic TargetsA₂A Receptor Antagonists: Potential treatment for Parkinson's Disease.[5]LSD1/KDM1A Inhibitors: Histone demethylase inhibitors (Anticancer).[7]Purine Bioisosteres: Broad applications in antiviral, antibacterial, and anticancer research.[6][8]
Case Study: Kinase Inhibition vs. GPCR Antagonism

The triazolo[4,3-a]pyrazine scaffold has been extensively utilized in the design of kinase inhibitors. Its structure often serves as an effective hinge-binding motif, a key interaction in the ATP-binding pocket of many kinases. For instance, researchers have successfully designed potent dual c-Met/VEGFR-2 inhibitors by replacing the quinoline core of foretinib with the triazolo[4,3-a]pyrazine scaffold, resulting in compounds with excellent antiproliferative activities.[3][12]

Conversely, the triazolo[1,5-a]pyrazine scaffold has proven highly effective in the development of G-protein coupled receptor (GPCR) antagonists. Its structural resemblance to purines makes it an ideal starting point for adenosine receptor ligands. A notable example is the development of potent and selective A₂A adenosine receptor antagonists, where the triazolo[1,5-a]pyrazine core was shown to improve target affinity and selectivity compared to isomeric ring systems.[5]

Structure-Activity Relationship (SAR) Insights

The substitution patterns on each scaffold offer distinct vectors for chemical modification, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

  • For Triazolo[4,3-a]pyrazine:

    • Substitutions at the 3-position are common and often directed towards a key interaction pocket in the target protein. In antibacterial derivatives, for example, this position is often functionalized to interact with DNA gyrase.[2]

    • The 8-position on the pyrazine ring is frequently modified to modulate solubility and pharmacokinetic properties.

  • For Triazolo[1,5-a]pyrazine:

    • The 2- and 5-positions are critical for tuning selectivity and potency. In LSD1 inhibitors, a substituted amine at the 2-position and an aromatic group at the 5-position were found to be crucial for activity.[7]

    • The 7-position often accommodates substituents that can form key hydrogen bonds or occupy hydrophobic pockets, mimicking the interactions of the natural purine ligands.[14]

Experimental Protocols

To provide a practical context, we describe a representative synthesis for a key intermediate of each scaffold class and a general protocol for an in-vitro kinase assay, a common application for these compounds.

Protocol 1: Synthesis of a[2][5][15]Triazolo[4,3-a]pyrazine Intermediate

This protocol is adapted from the synthesis of intermediates for c-Met/VEGFR-2 inhibitors.[3]

Objective: To synthesize 8-chloro-[2][5][15]triazolo[4,3-a]pyrazine.

Workflow:

Caption: Synthetic workflow for a key [4,3-a] intermediate.

Methodology:

  • Step 1: Synthesis of 2-chloro-3-hydrazinylpyrazine.

    • To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the mixture, and collect the resulting precipitate by filtration. Wash with cold ethanol and dry under vacuum to yield the hydrazinopyrazine intermediate.

    • Causality: The highly nucleophilic hydrazine displaces one of the chlorine atoms via an SNAr reaction. Ethanol is a suitable polar protic solvent for this transformation.

  • Step 2: Synthesis of 8-chloro-[2][5][15]triazolo[4,3-a]pyrazine.

    • Suspend the 2-chloro-3-hydrazinylpyrazine intermediate (1.0 eq) in triethyl orthoformate (10 eq).

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction to room temperature and remove the excess triethyl orthoformate under reduced pressure.

    • The resulting solid can be purified by recrystallization or column chromatography to yield the final product.

    • Causality: Triethyl orthoformate serves as a one-carbon synthon, reacting with the hydrazine moiety to undergo cyclization and form the fused triazole ring.

Protocol 2: General In-Vitro Kinase Inhibition Assay (e.g., for c-Met)

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Methodology:

  • Plate Preparation:

    • Prepare a serial dilution of the test compounds (e.g., triazolo[4,3-a]pyrazine derivatives) in DMSO.

    • In a 96-well plate, add the diluted compounds. Include a positive control (e.g., Foretinib) and a negative control (DMSO vehicle).

  • Reaction Initiation:

    • Prepare a kinase reaction buffer containing recombinant c-Met kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

    • Add the kinase and substrate to the wells containing the test compounds and incubate briefly at room temperature.

    • Initiate the reaction by adding ATP.

    • Causality: The kinase will transfer a phosphate group from ATP to the substrate. An effective inhibitor will block this process by binding to the kinase's ATP pocket.

  • Detection and Analysis:

    • Stop the reaction after a defined period (e.g., 60 minutes) by adding a stop solution.

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based system (e.g., HTRF, ELISA) or a luminescence-based assay that measures remaining ATP (e.g., Kinase-Glo®).

    • Read the signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Self-Validation: The assay includes positive and negative controls to ensure its validity. The Z'-factor should be calculated to assess the assay's quality and robustness.

Conclusion and Future Outlook

The triazolo[4,3-a]pyrazine and triazolo[1,5-a]pyrazine scaffolds, while isomeric, offer divergent paths in drug discovery. The choice between them is a strategic one, guided by the intended biological target and desired physicochemical properties.

  • Triazolo[4,3-a]pyrazine remains a powerhouse for targeting enzymes, particularly kinases, where its geometry is well-suited for hinge-binding interactions. Its proven track record, exemplified by Sitagliptin, ensures its continued exploration.[1]

  • Triazolo[1,5-a]pyrazine is a compelling choice for targets where purine recognition is key, such as adenosine receptors and certain metabolic enzymes. Its utility as a bioisostere provides a rational starting point for scaffold-hopping campaigns aimed at improving properties or exploring new intellectual property space.[5][8]

Future research will likely involve the creation of hybrid molecules incorporating features of both systems and the further exploration of these scaffolds against new and challenging biological targets. As our understanding of structure-activity relationships deepens, the rational selection and functionalization of these powerful heterocyclic cores will continue to be a cornerstone of successful drug development.

References

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Elucidating the Off-Target Effects of Triazolopyrazine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Target Compound: The specific compound, 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one, is not extensively characterized in publicly available scientific literature. This guide will therefore focus on the broader class of triazolopyrazine derivatives, with a particular focus on methodologies to assess off-target effects, using the well-documented compound 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, a key intermediate in the synthesis of the DPP-4 inhibitor Sitagliptin, as a case study.[4][5][6][7][8][9][10][11] The principles and experimental workflows described herein are broadly applicable to the characterization of novel small molecules within this chemical class.

Introduction: The Imperative of Off-Target Profiling

The triazolopyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[10][12] While the on-target potency of a drug candidate is a primary focus, a comprehensive understanding of its off-target interactions is critical for predicting potential adverse effects and ensuring clinical success.[13] Off-target effects arise when a drug binds to and modulates the activity of proteins other than its intended target, which can lead to unforeseen toxicity or even reveal new therapeutic opportunities.[13][14][15] This guide provides a framework for the systematic evaluation of off-target effects of novel triazolopyrazine derivatives.

Comparative Analysis of Off-Target Profiling Strategies

A multi-pronged approach, combining in silico, in vitro, and cell-based methods, is essential for a thorough assessment of a compound's selectivity.[3] The following table compares key experimental strategies for identifying and validating off-target interactions.

MethodPrincipleKey Parameters MeasuredThroughputComplexityPhysiological Relevance
In Silico Screening Computational modeling to predict potential off-targets based on the compound's structure.[13]Binding affinity scores, interaction modesVery HighLowLow
Kinase Panel Screening Biochemical assays measuring the direct inhibition of a large panel of purified kinases.[1][3][16][17][18][19]IC50 values, percent inhibition, selectivity scoresHighMediumMedium
Receptor Binding Assays In vitro assays that measure the binding of a compound to a panel of receptors, ion channels, and transporters.[20][21][22][23][24]Ki, IC50, percent displacementHighMediumMedium
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[2][25][26][27][28] This confirms direct target engagement in cells.[2][25][26][27][28]Thermal shift (ΔTm), dose-response curvesMediumHighHigh
Cell-Based Phenotypic Assays A wide range of assays that measure the effect of a compound on cellular processes such as proliferation, signaling, and cytotoxicity.[14][29]EC50, GI50, changes in cellular markersHighVariesHigh
Chemical Proteomics Utilizes chemical probes to identify protein targets that bind to the compound in complex biological samples.[3]List of binding proteins, relative binding affinitiesLowVery HighHigh

Experimental Protocols for Off-Target Characterization

The following sections provide detailed methodologies for key experiments in off-target profiling.

Broad Kinase Panel Screening

Kinases are a frequent source of off-target interactions for small molecule inhibitors.[30] A broad kinase panel screen is a crucial first step in assessing the selectivity of a novel triazolopyrazine derivative.[3][18]

Objective: To determine the inhibitory activity of the test compound against a large, representative panel of the human kinome.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a dilution series to be used in the assay.

  • Kinase Panel Selection: Choose a comprehensive kinase panel that covers all major branches of the human kinome. Several commercial services offer such panels (e.g., Reaction Biology, Eurofins).[18]

  • Assay Performance: The specific assay format may vary (e.g., radiometric, fluorescence-based), but the general principle involves incubating the kinase, substrate, ATP, and test compound together.[17][30][31]

    • For a radiometric assay like the HotSpot™ assay, the transfer of a radiolabeled phosphate from ATP to the substrate is measured.[18]

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at a given compound concentration.

    • For kinases showing significant inhibition, determine the IC50 value by fitting the dose-response data to a suitable pharmacological model.[3]

    • Calculate a selectivity score (e.g., S-score) to quantify the overall selectivity of the compound.

Workflow for Kinase Panel Screening:

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound Stock Dilution Serial Dilutions Compound->Dilution Assay Incubate Kinase, Substrate, ATP, Compound Dilution->Assay KinasePanel Kinase Panel KinasePanel->Assay Detection Measure Kinase Activity (e.g., Radiometric) Assay->Detection Inhibition Calculate % Inhibition Detection->Inhibition IC50 Determine IC50 Values Inhibition->IC50 Selectivity Calculate Selectivity Score IC50->Selectivity

Caption: Workflow for biochemical kinase panel screening.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a cellular environment.[2][25][26][27][28] It relies on the principle that a protein's thermal stability is altered upon ligand binding.[25][28]

Objective: To confirm that the test compound directly binds to and stabilizes its intended target and potential off-targets in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line that expresses the target protein(s). Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO).[32]

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.[32]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[2][26]

  • Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody-based detection method such as Western blotting or ELISA.[2][32]

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[25][32]

    • Perform isothermal dose-response experiments to determine the compound's potency in the cellular context.[2]

CETSA Workflow:

G Cells Culture and Treat Cells Heat Apply Heat Gradient Cells->Heat Lyse Lyse Cells & Centrifuge Heat->Lyse Quantify Quantify Soluble Protein (e.g., Western Blot) Lyse->Quantify Analyze Generate Melting Curves & Determine ΔTm Quantify->Analyze

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Receptor Binding Assay Panel

To assess interactions with non-kinase targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, a receptor binding assay panel is employed.[20][21][22][23][24]

Objective: To identify and quantify the binding of the test compound to a diverse panel of receptors.

Methodology:

  • Assay Format: These are typically competitive binding assays where the test compound competes with a radiolabeled or fluorescently labeled ligand known to bind to the target receptor.[22][24]

  • Receptor Source: The assays utilize cell membranes or purified receptors from recombinant expression systems.[20]

  • Incubation and Detection: The test compound, labeled ligand, and receptor preparation are incubated together. The amount of bound labeled ligand is then measured.

  • Data Analysis:

    • Calculate the percent displacement of the labeled ligand by the test compound.

    • Determine the IC50 or Ki value for each receptor where significant binding is observed.

Signaling Pathway Example:

Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.

Conclusion and Future Directions

The systematic elucidation of off-target effects is a non-negotiable aspect of modern drug discovery. For novel compounds based on the triazolopyrazine scaffold, a tiered approach starting with broad in vitro screening followed by validation in cellular models provides a robust framework for assessing selectivity. The integration of data from kinase panels, receptor binding assays, and cellular thermal shift assays allows for a comprehensive understanding of a compound's interaction profile, ultimately leading to the development of safer and more effective therapeutics. Future work should focus on the application of advanced techniques such as chemical proteomics and high-content imaging to further refine our understanding of the cellular consequences of off-target engagement.

References

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A Comparative Guide to the Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: An Evaluation of Reproducibility

A Comparative Guide to the Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine: An Evaluation of Reproducibility

For researchers and professionals in drug development, the reliable synthesis of key pharmaceutical intermediates is paramount. One such crucial building block is 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, used in the treatment of type 2 diabetes.[3][4] This guide provides an in-depth, objective comparison of published synthesis methods for this compound, with a focus on reproducibility and practical application in a laboratory setting. The information presented is a synthesis of established literature and aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.

Introduction to the Synthetic Challenge

The synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, often used as its hydrochloride salt for improved stability and handling, presents several challenges.[4] These include the introduction of the trifluoromethyl group, the construction of the fused triazolopyrazine heterocyclic system, and ensuring the final saturated pyrazine ring. Various synthetic routes have been reported, each with its own set of advantages and potential drawbacks concerning yield, purity, cost of reagents, and scalability. This guide will dissect and compare three prominent methods found in the literature.

Comparative Analysis of Synthetic Methodologies

To facilitate a clear comparison, the following table summarizes the key features of three distinct and commonly cited synthetic routes to 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.

Parameter Method 1: From Ethyl Trifluoroacetate and Hydrazine Hydrate Method 2: From 2-Chloropyrazine Method 3: From 2-Chloroethylamine Hydrochloride
Starting Materials Ethyl trifluoroacetate, Hydrazine hydrate, Chloroacetyl chloride, Ethylenediamine2-Chloropyrazine, Hydrazine hydrate, Trifluoroacetic anhydride2-Chloroethylamine hydrochloride, Ethyl trifluoroacetate, Glycine ethyl ester hydrochloride
Key Intermediates Trifluoroacetohydrazide, 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole2-Hydrazinopyrazine, 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine1-(Trifluoroacetyl)-2-piperazinone
Reported Overall Yield Good[1]Not explicitly stated, but claims to be favorable for industrial production[5]83.6%[6]
Key Reagents & Conditions POCl₃ for cyclization, low temperature (-20 °C) for ring opening/closing, HCl/Methanol for final cyclization[1]Methanesulfonic acid, Pd/C catalyzed hydrogenation under pressure[5]Toluene/Ethanol solvent system, Sodium or Potassium Carbonate as base[6]
Potential Advantages Readily available starting materials, well-defined steps.Simple synthetic route, avoids a large quantity of byproducts.[5]High reported yield, one-pot potential.
Potential Reproducibility Challenges Handling of POCl₃, precise temperature control required, multiple steps may lead to cumulative yield loss.Use of high-pressure hydrogenation may require specialized equipment, handling of trifluoroacetic anhydride.Reaction monitoring to ensure completion of multiple reaction sequences in one pot.

In-Depth Experimental Protocols and Mechanistic Insights

Method 1: Synthesis from Ethyl Trifluoroacetate and Hydrazine Hydrate

This multi-step synthesis is a classical approach to constructing the triazolopyrazine core. The initial formation of trifluoroacetohydrazide is straightforward. The subsequent cyclization to an oxadiazole, followed by a ring-opening and re-closing cascade with ethylenediamine, is the key transformation.

Experimental Protocol:

  • Synthesis of Trifluoroacetohydrazide (II): To a solution of ethyl trifluoroacetate (I) in acetonitrile, add 35% hydrazine hydrate dropwise at 20 °C and stir for 1 hour.

  • Synthesis of 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (IV): Cool the solution of II to 10 °C. Add 50% aqueous sodium hydroxide and chloroacetyl chloride dropwise concurrently, maintaining the temperature. Stir for 3 hours.

  • Cyclization to the Oxadiazole: Add POCl₃ to the reaction mixture and heat to 80 °C for 24 hours.

  • Formation of Intermediate (V): Cool the reaction mixture to -20 °C and add ethylenediamine. Stir for 1 hour.

  • Final Cyclization to (VI): Add concentrated hydrochloric acid and methanol to the intermediate V and heat to 55 °C for 1 hour. The product, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (VI), precipitates upon cooling and partial solvent evaporation.[1]

Causality and Expertise: The use of phosphorus oxychloride (POCl₃) is a standard method for dehydrative cyclization to form the oxadiazole ring. The low-temperature addition of ethylenediamine is crucial to control the exothermic nucleophilic attack on the oxadiazole, leading to its ring opening and subsequent intramolecular cyclization. The final acidic workup facilitates the dehydration and formation of the stable triazole ring.

Visualizing the Workflow:

Method_1_Workflowcluster_0Step 1: Hydrazide Formationcluster_1Step 2 & 3: Oxadiazole Formationcluster_2Step 4 & 5: Triazolopyrazine FormationAEthyl TrifluoroacetateCTrifluoroacetohydrazideA->C CH3CN, 20°CBHydrazine HydrateB->CF2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazoleC->F 10°CC->FDChloroacetyl ChlorideD->FENaOHE->FGPOCl3, 80°CIIntermediate VF->I -20°CF->IHEthylenediamineH->IJ3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HClI->J Conc. HCl, MeOH, 55°C

Caption: Synthetic workflow for Method 1.

Method 2: Synthesis from 2-Chloropyrazine

This route offers a more convergent approach, starting with a pre-formed pyrazine ring. The key steps involve nucleophilic substitution, cyclization, and reduction.

Experimental Protocol:

  • Synthesis of 2-Hydrazinopyrazine: To a solution of ethanol and hydrazine hydrate, add 2-chloropyrazine dropwise. Adjust the pH to 6.

  • Formation of 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine: In chlorobenzene, add trifluoroacetic anhydride, followed by the 2-hydrazinopyrazine. Heat the mixture, then add methanesulfonic acid and reflux. Distill off the trifluoroacetic acid. After reaction completion, concentrate the mixture and adjust the pH to 12 to isolate the organic product.

  • Hydrogenation to the Final Product: In a high-pressure kettle under a nitrogen atmosphere, add a 10% palladium on carbon catalyst to an ethanol solution of the intermediate from the previous step. Hydrogenate at 4 bar pressure for 4.5 hours at 23-25 °C. After filtration and concentration, treat the residue with an ethanolic solution of hydrogen chloride to precipitate the final product.[5]

Causality and Expertise: The initial reaction is a nucleophilic aromatic substitution of the chlorine on the pyrazine ring by hydrazine. The subsequent reaction with trifluoroacetic anhydride followed by acid-catalyzed cyclization forms the fused triazole ring. The final step is a catalytic hydrogenation to reduce the pyrazine ring to the desired tetrahydro-state. The use of Pd/C is a standard and effective method for such reductions.

Visualizing the Workflow:

Method_2_Workflowcluster_0Step 1: Hydrazinolysiscluster_1Step 2: Triazole Formationcluster_2Step 3: Reduction & Salt FormationA2-ChloropyrazineC2-HydrazinopyrazineA->C Ethanol, pH 6BHydrazine HydrateB->CF3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazineC->F Chlorobenzene, HeatC->FDTrifluoroacetic AnhydrideD->FEMethanesulfonic AcidE->FI3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HClF->I 4 bar, 23-25°CF->IGH2, Pd/CG->IHEthanolic HClI->H Precipitation

Caption: Synthetic workflow for Method 2.

Method 3: One-Pot Synthesis from 2-Chloroethylamine Hydrochloride

This method is attractive due to its potential for a one-pot procedure, which can improve efficiency and reduce waste. It involves a cascade of reactions to build the core structure.

Experimental Protocol:

  • One-Pot Reaction: In a mixture of ethanol and toluene, add sodium carbonate powder, 2-chloroethylamine hydrochloride, and ethyl trifluoroacetate. Stir at 30-35 °C for 2 hours.

  • Addition of Second Component: Add glycine ethyl ester hydrochloride to the reaction mixture and heat to 50-55 °C for 2 hours.

  • Cyclization and Dehydration: Heat the reaction to 90-95 °C for 3 hours, simultaneously distilling off the ethanol.

  • Work-up and Final Salt Formation: Cool the mixture, filter, and wash the filter cake. The filtrate containing the intermediate is then treated with hydrazine hydrate and hydrochloric acid to effect the final cyclization and salt formation, yielding the target compound.[6]

Causality and Expertise: This one-pot synthesis relies on a carefully orchestrated sequence of reactions. The initial steps likely involve the formation of a piperazinone intermediate. The subsequent heating with hydrazine hydrate and acid triggers a condensation and cyclization cascade to form the fused triazole ring. The choice of a mixed solvent system and controlled temperature ramps are critical for the success of this one-pot approach.

Visualizing the Workflow:

Method_3_Workflowcluster_0One-Pot Reaction Cascadecluster_1Final Cyclization & Salt FormationA2-Chloroethylamine HClDIntermediate FormationA->D Na2CO3, Toluene/Ethanol, 30-35°CBEthyl TrifluoroacetateB->DCGlycine Ethyl Ester HClC->D 50-55°CG3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HClD->G Heat, 90-95°CD->GEHydrazine HydrateE->GFHClF->G

Caption: Synthetic workflow for Method 3.

Conclusion and Recommendations

The choice of synthetic route for 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride will depend on the specific needs and capabilities of the laboratory.

  • Method 1 is a well-established, albeit lengthy, procedure that offers clear, stepwise transformations. Its reproducibility is likely high if careful attention is paid to temperature control and the handling of hazardous reagents.

  • Method 2 presents a more streamlined approach that may be suitable for larger-scale synthesis, provided the necessary equipment for catalytic hydrogenation is available.

  • Method 3 is an elegant one-pot procedure with a high reported yield. However, one-pot reactions can sometimes be challenging to reproduce without careful optimization of reaction parameters to avoid the formation of side products.

For initial laboratory-scale synthesis and process understanding, Method 1 provides a solid foundation. For scalability and process efficiency, Method 2 and Method 3 are attractive alternatives that warrant further investigation and optimization. It is recommended that any chosen method be thoroughly validated on a small scale to ensure reproducibility before scaling up.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (2020). MDPI. Retrieved January 19, 2026, from [Link]

  • CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. (n.d.). Google Patents. Retrieved January 19, 2026, from

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. (2020). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Preparation method of sitagliptin intermediate triazolopyrazine derivative. (n.d.). Eureka | Patsnap. Retrieved January 19, 2026, from [Link]

A Comparative Benchmarking Guide to Novel Triazolopyrazine Derivatives as Dual c-Met/VEGFR-2 Inhibitors Against Standard-of-Care Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of a new class of triazolopyrazine derivatives. Specifically, we focus on those designed as dual inhibitors of the c-Met and VEGFR-2 tyrosine kinases, two critical pathways in oncogenesis and tumor angiogenesis. We will objectively benchmark these novel compounds against established standard-of-care therapies, grounding our comparison in robust experimental data and validated protocols.

The rationale for pursuing dual-target inhibitors stems from the complexity of cancer signaling networks. Tumors often develop resistance to single-target agents by activating alternative pathways.[1] By simultaneously blocking both c-Met (implicated in tumor growth, invasion, and metastasis) and VEGFR-2 (a key mediator of angiogenesis), these novel triazolopyrazine derivatives hold the potential for a more potent and durable antitumor response.[1][2]

Mechanism of Action: A Dual-Pronged Attack on Tumor Proliferation and Angiogenesis

The therapeutic strategy of the new triazolopyrazine derivatives is to disrupt two key signaling cascades that drive tumor progression.

  • c-Met (Hepatocyte Growth Factor Receptor): When activated by its ligand, HGF, the c-Met receptor tyrosine kinase triggers downstream pathways like RAS/MAPK and PI3K/Akt, promoting cell proliferation, survival, motility, and invasion. Aberrant c-Met signaling is a known driver in numerous human cancers.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As the main mediator of the angiogenic effects of VEGF-A, VEGFR-2 activation is crucial for the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

The novel triazolopyrazine compounds are designed to bind to the ATP-binding pocket of both c-Met and VEGFR-2 kinases, inhibiting their phosphorylation and subsequent downstream signaling. This dual inhibition is hypothesized to both directly halt tumor cell proliferation and cut off the tumor's vital blood supply.

Signaling_Pathways cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cMet c-Met Receptor RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/Akt Pathway cMet->PI3K_AKT VEGFR2 VEGFR-2 Receptor Angio_Pathway Angiogenesis Signaling VEGFR2->Angio_Pathway HGF HGF HGF->cMet VEGF VEGF VEGF->VEGFR2 Proliferation Gene Transcription (Proliferation, Invasion) RAS_MAPK->Proliferation PI3K_AKT->Proliferation Angiogenesis Gene Transcription (Angiogenesis) Angio_Pathway->Angiogenesis Triazolo Triazolopyrazine Derivative Triazolo->cMet Inhibits Triazolo->VEGFR2 Inhibits Foretinib Foretinib (Standard of Care) Foretinib->cMet Inhibits Foretinib->VEGFR2 Inhibits

Caption: Dual inhibition of c-Met and VEGFR-2 pathways.

Head-to-Head Performance: In Vitro Benchmarking

The initial evaluation of a new anticancer compound relies on in vitro assays to determine its potency against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is the primary metric, representing the drug concentration required to inhibit 50% of cell proliferation.

Below is a comparative summary of a promising novel triazolopyrazine derivative, Compound 17l , against the standard-of-care dual inhibitor Foretinib and the conventional chemotherapeutic agent Doxorubicin.[2][3]

Compound Target(s) A549 (Lung) MCF-7 (Breast) Hela (Cervical)
Compound 17l (Novel) c-Met / VEGFR-20.98 ± 0.08 µM 1.05 ± 0.17 µM 1.28 ± 0.25 µM
Foretinib (Standard) c-Met / VEGFR-2Similar to 17lSimilar to 17lSimilar to 17l
Doxorubicin (Standard) DNA Intercalation~0.1 - 1 µM~0.02 - 1 µM~0.05 - 0.5 µM

Note: Data for Compound 17l and its direct comparison to Foretinib are derived from a specific study.[1][2] Doxorubicin values represent a general range compiled from multiple sources.[3] Direct experimental comparisons are always preferable.

Furthermore, the enzymatic inhibitory activity provides a direct measure of target engagement.

Compound c-Met Kinase IC50 VEGFR-2 Kinase IC50
Compound 17l (Novel) 26.0 nM 2.6 µM
Foretinib (Standard) Not specified in sourceNot specified in source

These results indicate that Compound 17l exhibits potent, single-digit nanomolar inhibition of c-Met kinase and demonstrates antiproliferative activity comparable to or exceeding that of standard agents across multiple cancer cell lines.[1][2][4]

Experimental Design: A Validated Workflow for Preclinical Evaluation

A rigorous, multi-stage process is essential to validate the therapeutic potential of new derivatives, progressing from broad in vitro screening to targeted in vivo models.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation a Step 1: Kinase Inhibition Assay b Step 2: Cell Viability Assays (MTT / XTT) a->b Potent compounds advance c Step 3: Mechanism of Action (e.g., Cell Cycle Analysis) b->c Lead candidates advance d Step 4: Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies c->d Validated candidates advance e Step 5: Xenograft Tumor Models d->e Optimized dosing advances

Caption: A general workflow for benchmarking anticancer compounds.
Protocol 1: Cell Viability/Antiproliferative Assay (MTT Method)

This colorimetric assay is a cornerstone for assessing a compound's effect on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[7][8]

Methodology:

  • Cell Seeding: Plate adherent cancer cells (e.g., A549, MCF-7) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazolopyrazine derivatives and standard-of-care drugs in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include vehicle-only (e.g., <0.5% DMSO) and untreated wells as controls.

  • Incubation: Incubate the plates for a defined exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8] Incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the insoluble formazan crystals.[5][8] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[5]

  • Absorbance Measurement: Read the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used for background subtraction.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

For a higher-throughput alternative that does not require a solubilization step, the XTT assay is recommended, as its formazan product is water-soluble.[5][7][9]

Protocol 2: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase(s). A common method is a coupled-enzyme assay that measures ADP production, a universal product of kinase reactions.

Methodology (General Spectrophotometric):

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.[10]

  • Compound Addition: Add the triazolopyrazine derivatives or standard inhibitors at various concentrations to the wells.

  • Kinase and Substrate Addition: Add the purified recombinant target kinase (e.g., c-Met or VEGFR-2) and its specific substrate (e.g., a synthetic peptide).

  • Initiation: Start the reaction by adding a solution of ATP and MgCl2.[11]

  • Kinetic Measurement: Immediately begin monitoring the decrease in NADH absorbance at 340 nm using a plate reader in kinetic mode.[10] The rate of this decrease is proportional to the rate of ADP production and thus, the kinase activity.

  • Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Plot these rates against the inhibitor concentration to determine the IC50 value.

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

In vivo models are critical for evaluating a drug's efficacy in a complex biological system.[12][13] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard for initial efficacy testing.[12][14]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or NOD/SCID strains) to prevent rejection of the human tumor cells.[13][15][16]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million A549 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers. Once tumors reach the target size, randomize mice into treatment and control groups.

  • Dosing Administration: Administer the novel triazolopyrazine derivative, a standard-of-care drug (e.g., Foretinib), and a vehicle control to their respective groups based on a predetermined dosing schedule (e.g., daily oral gavage). Dosing should be informed by prior pharmacokinetic (PK) and pharmacodynamic (PD) studies that establish exposure-response relationships.[17][18]

  • Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

  • Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined maximum size or at a specified time point. Euthanize the animals, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

The presented data and protocols provide a robust framework for the preclinical benchmarking of novel triazolopyrazine derivatives. The initial in vitro results for compounds like 17l are highly promising, demonstrating potent dual inhibition of c-Met and VEGFR-2 and significant antiproliferative effects. The true litmus test, however, lies in their in vivo efficacy, safety, and pharmacokinetic profiles.

Successful translation from the bench to the clinic requires a meticulous, evidence-based approach. By adhering to the principles of scientific integrity and employing validated experimental models as outlined in this guide, researchers can effectively identify and advance the most promising candidates, paving the way for a new generation of targeted cancer therapies.

References

  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT - Benchchem. (URL: )
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds - Benchchem. (URL: )
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one

A Comprehensive Guide to the Safe Disposal of 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazin-3(2H)-one

Hazard Assessment and Risk Mitigation

Based on data from analogous triazolopyrazine derivatives, it is prudent to treat 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazin-3(2H)-one as a hazardous substance. The hydrochloride salt of a similar compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][4][5] Therefore, a thorough risk assessment is the foundational step before handling or disposing of this compound.

Inferred Hazard Profile:

Hazard ClassClassificationPrimary Route of Exposure
Skin Corrosion/IrritationCategory 2 (Assumed)Dermal contact
Serious Eye Damage/IrritationCategory 2 (Assumed)Eye contact
Specific target organ toxicityCategory 3 (Assumed)Inhalation

This table is constructed based on the hazard profile of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride as a representative analog.[2][4]

Personal Protective Equipment (PPE) - Your First Line of Defense

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use chemical safety goggles or a face shield.[4][5]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.[4][5]

  • Respiratory Protection: Use only in a well-ventilated area.[4][5] If dusts are generated, a NIOSH-approved respirator is recommended.

Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazin-3(2H)-one.

startStart: Disposal of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-oneppeDon Appropriate PPEstart->ppewaste_typeIdentify Waste Typeppe->waste_typesolidSolid Wastewaste_type->solidSolidliquidLiquid Waste (in solution)waste_type->liquidLiquidspillSpillwaste_type->spillSpillsegregate_solidSegregate as Solid Chemical Wastesolid->segregate_solidsegregate_liquidSegregate as Liquid Chemical Wasteliquid->segregate_liquidcontain_spillContain and Clean Spillspill->contain_spillpackage_solidPackage in a Labeled, Sealed Containersegregate_solid->package_solidpackage_liquidPackage in a Labeled, Sealed, Compatible Containersegregate_liquid->package_liquidpackage_spillPackage Spill Debris in a Labeled, Sealed Containercontain_spill->package_spilldisposal_requestArrange for Pickup by a Licensed Waste Disposal Contractorpackage_solid->disposal_requestpackage_liquid->disposal_requestpackage_spill->disposal_requestendEnd: Disposal Completedisposal_request->end

Caption: Decision workflow for the disposal of 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazin-3(2H)-one.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable plan for the disposal of both small (residual) and bulk quantities of the compound.

A. For Small Quantities (e.g., residue on glassware):

  • Decontamination: Rinse the contaminated glassware or equipment with a suitable solvent (e.g., methanol or acetone) in a fume hood.

  • Collect Rinsate: The solvent rinsate should be collected as hazardous chemical waste. Do not discard it down the drain.[1]

  • Waste Container: Transfer the rinsate to a designated, labeled container for halogenated or non-halogenated solvent waste, depending on the solvent used.

B. For Bulk Quantities (Solid or in Solution):

  • Waste Segregation: Do not mix this compound with other incompatible waste streams. It should be collected in its own designated waste container.

  • Container Selection:

    • Solid Waste: Use a clearly labeled, sealable, and durable container.[5]

    • Liquid Waste (if in solution): Use a compatible, leak-proof, and clearly labeled container. Ensure the container material is compatible with the solvent used.

  • Labeling: The waste container must be clearly labeled with:

    • The full chemical name: "5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazin-3(2H)-one"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant")

    • The date of accumulation

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed waste disposal contractor.[6]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the laboratory.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material, avoiding dust generation.[5] For liquid spills, use an inert absorbent material (e.g., vermiculite or sand).

  • Collection: Place all contaminated materials into a labeled, sealable container for hazardous waste disposal.[5]

  • Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.

Waste Disposal Decision Matrix

This diagram illustrates the key considerations for selecting the appropriate disposal pathway.

startWaste GeneratedcharacterizeCharacterize Waste(Solid, Liquid, Contaminated Debris)start->characterizesegregateSegregate Waste Streamcharacterize->segregatecontainerizeSelect Appropriate, Labeled Containersegregate->containerizestorageStore in Designated Hazardous Waste Areacontainerize->storagedisposalDispose via Licensed Contractorstorage->disposal

Caption: Key stages in the chemical waste disposal process.

The Rationale Behind the Protocol: Environmental and Safety Considerations

Heterocyclic compounds, including triazolopyrazines, can be persistent in the environment and may pose risks to aquatic life if not disposed of correctly.[1] Improper disposal, such as discarding down the drain, can lead to the contamination of waterways.[1] The high solubility of many nitrogen-containing heterocyclic compounds enhances their mobility in aquatic environments.[1]

The recommended disposal method of using a licensed waste disposal contractor ensures that the compound is handled and treated in accordance with all local, state, and federal regulations. These contractors are equipped to manage hazardous chemical waste through methods such as high-temperature incineration, which is designed to destroy the compound and prevent its release into the environment.

By adhering to this comprehensive disposal guide, you are not only ensuring your personal safety and that of your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship.

References

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Available from: [Link]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. PubChem. Available from: [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. ResearchGate. Available from: [Link]

  • Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals. Available from: [Link]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-(1,2,4)triazolo(4,3-a)pyrazine. PubChem. Available from: [Link]

  • (R)-3-Methyl-5-(8-methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazin-3-yl)-1,2,4-thiadiazole Hydrochloride. PubChem. Available from: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazin-3(2H)-one

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazin-3(2H)-one

This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but the scientific rationale behind them to ensure a deep understanding of the safety measures in place.

Core Principles of Safe Handling

Before detailing specific PPE, it is crucial to understand the foundational principles of laboratory safety when handling chemical compounds of unknown or partially understood toxicity. The hierarchy of controls should always be applied:

  • Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. The primary engineering control for handling this compound is a certified chemical fume hood.

  • Administrative Controls: These are changes to work practices, such as standard operating procedures (SOPs) and training.

  • Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with engineering and administrative controls.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for handling 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazin-3(2H)-one.

Body PartRecommended PPEStandard/SpecificationRationale
Eyes/Face Chemical Splash Goggles & Face ShieldANSI Z87.1[2]Protects against splashes and potential unknown reactions. A face shield provides an additional layer of protection for the entire face.[6]
Hands Double Gloving: Nitrile or Neoprene GlovesASTM F739 or EN 374Provides protection against a broad range of chemicals.[2] Double gloving minimizes the risk of exposure due to tears or degradation of the outer glove.
Body Flame-Resistant Laboratory CoatNFPA 2112A flame-resistant lab coat should be worn over personal clothing made of natural fibers like cotton.[2] It should be fully buttoned with sleeves rolled down.
Feet Closed-toe, non-perforated shoesASTM F2413Protects feet from spills and falling objects.
Respiratory NIOSH-approved Respirator (if applicable)Varies based on risk assessmentUse of a respirator may be required if there is a risk of generating aerosols or dusts, especially when handling the solid form outside of a fume hood.[1][2]

Detailed PPE Selection and Use Protocols

Eye and Face Protection: A Two-Layered Approach

Given the irritant nature of similar compounds, robust eye and face protection is non-negotiable.

Step-by-Step Protocol:

  • Primary Protection: Always wear chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect from splashes from all angles.[2]

  • Secondary Protection: When there is a higher risk of splashes, such as when transferring solutions or during exothermic reactions, a face shield must be worn over the chemical splash goggles.[2][6]

  • Contact Lenses: Avoid wearing contact lenses in the laboratory, as they can trap chemicals against the eye.

Hand Protection: The Importance of Double Gloving

For handling 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazin-3(2H)-one, a double-gloving strategy is recommended to provide a higher level of protection.

Step-by-Step Protocol:

  • Inner Glove: The first glove should be a comfortable, well-fitting nitrile glove.

  • Outer Glove: The outer glove should also be nitrile or a more robust material like neoprene, depending on the solvents being used.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning and Doffing: Don and doff gloves carefully to avoid contaminating your hands. The outer glove should be removed first by peeling it off from the cuff, turning it inside out. Then, slide a finger from the ungloved hand under the cuff of the inner glove and peel it off.

  • Immediate Disposal: Dispose of gloves immediately after use or upon any sign of contamination. Never reuse disposable gloves.

Body and Foot Protection: Your Primary Barrier

Your lab coat and footwear are your first line of defense against accidental spills.

Step-by-Step Protocol:

  • Lab Coat: A flame-resistant lab coat that is fully buttoned is required. Ensure the sleeves are not rolled up.

  • Clothing: Wear long pants and a shirt that covers the upper body. Avoid synthetic fabrics like polyester which can melt and adhere to the skin in a fire.[2]

  • Footwear: Shoes must completely cover the foot. Sandals, open-toed shoes, and shoes with perforations are not permitted in the laboratory.[6]

Respiratory Protection: A Risk-Based Approach

The need for respiratory protection depends on the specific procedure and the potential for generating airborne particles or aerosols.

Step-by-Step Protocol:

  • Risk Assessment: Before beginning work, conduct a risk assessment. If you are working with the solid compound and there is a potential for dust generation, or if you are creating an aerosol, respiratory protection is necessary.

  • Fume Hood: All work with this compound should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Respirator Selection: If a respirator is required, a NIOSH-approved N95 or higher-level respirator should be used.[1] Proper fit testing and training are mandatory for respirator use.[2]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include proper handling, storage, and disposal procedures.

Operational Workflow

operational_workflowcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_ppeDon Appropriate PPEprep_fume_hoodVerify Fume Hood Functionprep_ppe->prep_fume_hoodprep_materialsGather Materialsprep_fume_hood->prep_materialshandle_weighWeigh Solid in Fume Hoodprep_materials->handle_weighhandle_dissolveDissolve in Appropriate Solventhandle_weigh->handle_dissolvehandle_reactionPerform Reaction in Fume Hoodhandle_dissolve->handle_reactioncleanup_quenchQuench Reactionhandle_reaction->cleanup_quenchcleanup_wasteSegregate Wastecleanup_quench->cleanup_wastecleanup_decontaminateDecontaminate Glassware & Surfacescleanup_waste->cleanup_decontaminatecleanup_doff_ppeDoff PPEcleanup_decontaminate->cleanup_doff_ppeemergency_procedurescluster_actionsImmediate ActionsexposureExposure Eventskin_contactSkin Contact:Immediately flush with water for 15 minutes.Remove contaminated clothing.exposure->skin_contacteye_contactEye Contact:Immediately flush with eyewash for 15 minutes.Hold eyelids open.exposure->eye_contactinhalationInhalation:Move to fresh air.Seek medical attention.exposure->inhalationingestionIngestion:Do NOT induce vomiting.Seek immediate medical attention.exposure->ingestionseek_medicalSeek Medical Attentionskin_contact->seek_medicaleye_contact->seek_medicalinhalation->seek_medicalingestion->seek_medicalreport_incidentReport Incident to Supervisorseek_medical->report_incident

Caption: Emergency response flowchart for chemical exposure.

Conclusion

The safe handling of 5,6,7,8-Tetrahydro-t[1][2][3]riazolo[4,3-a]pyrazin-3(2H)-one requires a proactive and informed approach to personal protection. By understanding the potential hazards and adhering to the detailed protocols outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet for any chemicals used in your procedures.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • PubChem. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-t[1][2][3]riazolo[4,3-a]pyrazine hydrochloride. Retrieved from

  • American Chemistry Council. (n.d.). Protective Equipment.
  • Sigma-Aldrich. (n.d.). 5,6,7,8-Tetrahydro-t[1][2][3]riazolo[4,3-a]pyrazine hydrochloride AldrichCPR. Retrieved from

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride.

×

Retrosynthesis Analysis

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Reactant of Route 1
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Reactant of Route 2
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.